Methyl dodec-3-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6208-90-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl dodec-3-enoate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
IRXUVGOJGGUKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Characteristics of Methyl Dodec-3-enoate
This technical guide provides a summary of the known physical characteristics of methyl dodec-3-enoate. Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar fatty acid methyl esters (FAMEs) to offer a comparative context for researchers, scientists, and professionals in drug development. Furthermore, a generalized experimental workflow for the determination of the physical properties of FAMEs is outlined.
Quantitative Data Summary
Direct experimental values for all physical characteristics of this compound are not extensively documented in publicly available literature. The following table summarizes the available information and provides data for related compounds for comparative purposes.
| Physical Characteristic | This compound | Methyl Decanoate[1] | Methyl Dodec-11-enoate[2] | Methyl (3E)-3-nonenoate[3] |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₁H₂₂O₂ | C₁₃H₂₄O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 212.33 g/mol | 186.29 g/mol | 212.33 g/mol | 170.25 g/mol |
| Physical Form | Pale yellow liquid[4] | Liquid | - | - |
| Boiling Point | 150-160 °C at 1.0-1.5 mmHg[4] | - | - | - |
| Density | - | 0.8730 g/cm³ at 20 °C/4 °C | - | - |
| Refractive Index | - | 1.4259 at 20 °C/D | - | - |
| Solubility | - | Soluble in carbon tetrachloride | - | - |
| LogP (Octanol/Water) | - | 4.41 | 4.7 | - |
Note: The provided data for methyl decanoate, methyl dodec-11-enoate, and methyl (3E)-3-nonenoate are for structurally related compounds and should be used for estimation and comparative purposes only.
Experimental Protocols
The determination of the physical characteristics of a fatty acid methyl ester like this compound involves a series of standard analytical procedures. The following outlines a general methodology.
1. Synthesis and Purification: this compound can be synthesized via the transesterification of the corresponding triglyceride or the esterification of dodec-3-enoic acid. A typical laboratory-scale synthesis involves reacting the parent fatty acid with methanol in the presence of an acid catalyst, such as sulfuric acid, followed by purification.[5] An alternative is the use of a base-catalyzed transesterification with methanolic KOH.[6] Purification is commonly achieved through distillation under reduced pressure to yield the pure ester.[4]
2. Determination of Physical Properties:
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. For high-boiling point liquids like FAMEs, vacuum distillation is employed to prevent decomposition. The temperature at which the liquid actively boils and condenses is recorded as the boiling point at that pressure.
-
Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a controlled temperature, typically 20°C.
-
Refractive Index: A refractometer is used to measure the refractive index of the liquid. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength of light (commonly the sodium D-line, 589 nm).[7]
-
Solubility: The solubility is determined by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, chloroform) and observing the point at which no more solute dissolves. This can be quantified by various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the synthesized ester, GC-MS analysis is performed. The retention time in the gas chromatogram helps in identification, and the mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure.
Logical Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a fatty acid methyl ester.
Caption: Generalized workflow for the synthesis and physical characterization of a Fatty Acid Methyl Ester (FAME).
References
- 1. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl dodec-11-enoate | C13H24O2 | CID 543920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (3E)-3-nonenoate | C10H18O2 | CID 5366844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Optimization of Polyphenol-Rich Extracts from Defatted Avocado Peel and Seed Residues Using Ultrasound-Assisted RSM: Antioxidant Potential and Valorization Prospects [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data of (E)-Methyl dodec-3-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (E)-Methyl dodec-3-enoate. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and development of fatty acid methyl esters and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (E)-Methyl dodec-3-enoate. These values are derived from established spectral databases and the analysis of homologous and isomeric compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5-5.7 | m | 2H | H-3, H-4 |
| 3.67 | s | 3H | -OCH₃ |
| 3.10 | d | 2H | H-2 |
| ~2.0-2.2 | m | 2H | H-5 |
| ~1.2-1.4 | m | 12H | H-6 to H-11 |
| 0.88 | t | 3H | H-12 |
Predicted in CDCl₃ at 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C-1 (C=O) |
| ~125-135 | C-3, C-4 |
| 51.5 | -OCH₃ |
| ~35 | C-2 |
| ~32 | C-10 |
| ~29 | C-5 to C-9 |
| 22.7 | C-11 |
| 14.1 | C-12 |
Predicted in CDCl₃ at 100 MHz
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | =C-H stretch |
| 2925, 2855 | Strong | C-H stretch (asymmetric and symmetric) |
| 1740 | Strong | C=O stretch (ester) |
| 1650 | Medium | C=C stretch (trans) |
| 1465 | Medium | C-H bend (CH₂) |
| 1375 | Medium | C-H bend (CH₃) |
| ~1170 | Strong | C-O stretch (ester) |
| 965 | Strong | =C-H bend (trans olefin) |
Predicted for a neat liquid film
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 212 | Moderate | [M]⁺ (Molecular Ion) |
| 181 | Moderate | [M - OCH₃]⁺ |
| 153 | Low | [M - COOCH₃]⁺ |
| 74 | High | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ |
| 55 | High | Alkyl chain fragments |
| 41 | High | Alkyl chain fragments |
Predicted for Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (E)-Methyl dodec-3-enoate.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
A sample of (E)-Methyl dodec-3-enoate (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12 ppm is set.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 220 ppm is set.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectra.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Coupling constants (J values) are measured from the splitting patterns in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (E)-Methyl dodec-3-enoate.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the empty ATR crystal is recorded.
-
A small drop of neat (E)-Methyl dodec-3-enoate is placed directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (E)-Methyl dodec-3-enoate.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.
Sample Preparation:
-
A dilute solution of (E)-Methyl dodec-3-enoate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection Volume: 1 µL of the sample solution is injected into the GC.
-
Inlet Temperature: The injector temperature is set to approximately 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure good separation of any potential impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range of approximately 40-400 amu.
Data Processing:
-
The total ion chromatogram (TIC) is examined to identify the peak corresponding to (E)-Methyl dodec-3-enoate.
-
The mass spectrum associated with this peak is extracted.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose the structures of the major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-Methyl dodec-3-enoate.
An In-depth Technical Guide to the Natural Occurrence of Dodec-3-enoic Acid and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural occurrence of dodec-3-enoic acid, with a focus on its identification in insect species. While the direct natural occurrence of methyl dodec-3-enoate has not been prominently reported in scientific literature, the presence of its parent carboxylic acid is a strong indicator of its potential biological relevance. The methyl ester is a common derivative for analytical purposes. This document details the isolation, identification, and potential biological significance of dodec-3-enoic acid, along with relevant experimental protocols and biosynthetic pathways.
Natural Occurrence
The most definitive evidence for the natural occurrence of dodec-3-enoic acid comes from the insect order Thysanoptera (thrips). Specifically, (Z)-3-dodecenoic acid has been identified as the major component in the full-body extracts of two species of Australian Acacia gall-inducing thrips: Kladothrips nicolsoni and Kladothrips rugosus.[1][2] This discovery is significant as it was the first report of this compound in thrips.[1]
In a study investigating the chemical semiochemicals of these solitary thrips species, whole-body extracts revealed the presence of (Z)-3-dodecenoic acid as the primary constituent.[1][2] Bioassays conducted with synthesized (Z)-3-dodecenoic acid and its (E)-isomer on second-instar larvae of K. nicolsoni suggested a repellent effect at the tested concentrations, indicating a potential role as an alarm pheromone.[1][2]
While the primary focus of the study was on the free fatty acid, it is common practice in the analysis of fatty acids to convert them to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis. Therefore, this compound is the likely derivative that would be observed in an analytical laboratory setting when studying these insects.
Quantitative Data
The following table summarizes the quantitative findings from the analysis of full-body extracts of the Acacia gall-inducing thrips.
| Compound | Species | Quantity | Analytical Method | Reference |
| (Z)-3-Dodecenoic Acid | Kladothrips nicolsoni | Major Component | GC-MS | [1][2] |
| (Z)-3-Dodecenoic Acid | Kladothrips rugosus | Major Component | GC-MS | [1][2] |
Note: The original publication identifies the compound as the "main component" but does not provide specific quantitative values in terms of concentration or percentage of the total extract.
Experimental Protocols
Extraction of Dodec-3-enoic Acid from Thrips
This protocol is based on the methodology for extracting semiochemicals from whole bodies of thrips.[1]
Materials:
-
Adult thrips (Kladothrips nicolsoni or K. rugosus)
-
n-Hexane (analytical grade)
-
Glass vials with PTFE-lined caps
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Collect a known number of adult thrips (e.g., 10-20 individuals) and place them in a clean glass vial.
-
Add a precise volume of n-hexane to the vial to completely submerge the insects (e.g., 100 µL).
-
Allow the extraction to proceed for a specified period (e.g., 1 hour) at room temperature.
-
Carefully remove the insects from the vial, leaving the hexane extract.
-
The n-hexane extract containing the fatty acids can be directly analyzed by GC-MS or subjected to derivatization to form methyl esters.
Derivatization to this compound for GC-MS Analysis
Fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis.
Materials:
-
Hexane extract containing dodec-3-enoic acid
-
Methanolic solution of an acid catalyst (e.g., 2% H₂SO₄ in methanol) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure (Acid-Catalyzed Esterification):
-
To the hexane extract, add an equal volume of the methanolic sulfuric acid solution.
-
Securely cap the vial and heat the mixture at a controlled temperature (e.g., 60°C) for 1-2 hours with occasional vortexing.
-
After cooling to room temperature, add an equal volume of saturated sodium chloride solution and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The resulting solution containing this compound is ready for GC-MS analysis.
GC-MS Analysis for Identification and Quantification
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for FAME analysis.
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Identification:
-
The identification of this compound is based on the retention time and the mass spectrum.
-
The mass spectrum should be compared with a reference standard or a library database (e.g., NIST). The fragmentation pattern of the methyl ester will be characteristic.
Biosynthesis of Monounsaturated Fatty Acids
The biosynthesis of monounsaturated fatty acids, such as dodec-3-enoic acid, is a fundamental process in many organisms. It typically starts with a saturated fatty acid precursor, which is then desaturated by a specific enzyme.
The general pathway for the synthesis of a monounsaturated fatty acid involves the following key steps:
-
De novo synthesis of saturated fatty acids: Acetyl-CoA is the primary building block for the synthesis of saturated fatty acids like lauric acid (dodecanoic acid) through the action of fatty acid synthase (FAS).[3][4]
-
Acyl-CoA formation: The saturated fatty acid is activated to its acyl-CoA derivative.
-
Desaturation: A fatty acyl-CoA desaturase introduces a double bond at a specific position in the carbon chain.[3][4] This step requires molecular oxygen and a reducing agent like NADH or NADPH.
Logical Workflow for Isolation and Identification
The following diagram illustrates the logical workflow from sample collection to the identification of this compound.
Conclusion
While the direct isolation of this compound from a natural source remains to be explicitly documented, the confirmed presence of its parent fatty acid, (Z)-3-dodecenoic acid, in Kladothrips species provides a strong foundation for its study. The protocols and pathways outlined in this guide offer a comprehensive framework for researchers to investigate the occurrence, biosynthesis, and biological function of this and related fatty acids. The potential role of dodec-3-enoic acid as a semiochemical in insects highlights an interesting area for further research in chemical ecology and its applications in pest management and drug discovery.
References
The Uncharted Presence of Methyl Dodec-3-enoate in the Insect World: A Review of Current Knowledge
A comprehensive review of existing scientific literature reveals a notable absence of documented evidence for the discovery or identification of methyl dodec-3-enoate within the class Insecta. While the study of insect chemical communication is a robust and ever-expanding field, with numerous esters and other volatile organic compounds identified as crucial mediators of insect behavior, this compound has not been reported as a component of any insect pheromone blend, defensive secretion, or kairomonal cue.
This in-depth technical guide sought to consolidate all available information regarding the discovery of this compound in insects, targeting researchers, scientists, and drug development professionals. However, extensive searches of scientific databases and literature have yielded no specific instances of this compound's isolation or characterization from any insect species.
While the core requirements of this guide included the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound in insects, the foundational prerequisite – its confirmed discovery – remains unmet.
Methodological Approaches to Insect Volatile Analysis
The identification of novel compounds in insects, such as the hypothetical discovery of this compound, would typically involve a series of well-established analytical techniques. The general workflow for such a discovery is outlined below.
Experimental Workflow: Identification of Novel Insect Volatiles
Figure 1. A generalized experimental workflow for the identification and characterization of novel volatile compounds from insects.
The Landscape of Known Insect Esters
The absence of this compound in the literature does not diminish the significance of other methyl esters in insect chemical ecology. Numerous structurally similar compounds play vital roles in insect communication. For instance, methyl salicylate is a well-known herbivore-induced plant volatile that attracts natural enemies of the herbivore. Various other methyl esters of fatty acids have been identified as components of aggregation and sex pheromones in a wide range of insect orders, including Coleoptera, Lepidoptera, and Hymenoptera.
Future Directions
The possibility of this compound's existence in an as-yet-unstudied insect species cannot be entirely dismissed. The vast biodiversity of insects suggests that countless novel chemical compounds await discovery. Future research employing advanced analytical instrumentation with higher sensitivity and resolution may yet reveal its presence. Should this compound be identified, the experimental framework outlined above would provide a robust pathway for its confirmation and functional characterization.
The Biological Significance of Unsaturated Methyl Esters: A Technical Guide for Researchers
An in-depth exploration of the multifaceted roles of unsaturated methyl esters in cellular signaling, disease pathology, and therapeutic development.
Introduction
Unsaturated methyl esters, commonly known as fatty acid methyl esters (FAMEs), are carboxylic acid esters derived from unsaturated fatty acids. While often associated with the production of biodiesel, these molecules possess a diverse and significant range of biological activities that are of increasing interest to researchers, scientists, and drug development professionals. In their endogenous state, they act as metabolic intermediates and signaling molecules. When administered exogenously, they can exhibit potent pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides a comprehensive overview of the biological significance of unsaturated methyl esters, with a focus on their mechanisms of action, experimental evaluation, and potential therapeutic applications.
Core Biological Functions and Significance
Unsaturated methyl esters are integral to a variety of physiological and pathological processes. Their biological significance can be broadly categorized into several key areas:
-
Cellular Signaling: Unsaturated fatty acids, the precursors to their corresponding methyl esters, are known to modulate key signaling pathways. For instance, they can act as ligands for G-protein coupled receptors like GPR120, initiating downstream signaling cascades that influence inflammation and metabolism. Furthermore, they can modulate the activity of transcription factors such as NF-κB, a central regulator of the inflammatory response. The esterification to methyl esters can alter their lipophilicity and cellular uptake, potentially modulating their signaling efficacy.
-
Precursors to Bioactive Lipids: Unsaturated methyl esters can be hydrolyzed by cellular esterases to release the parent unsaturated fatty acids. These fatty acids are crucial precursors for the synthesis of a wide array of potent bioactive lipids, most notably the eicosanoids (prostaglandins, leukotrienes, thromboxanes) and docosanoids (resolvins, protectins, maresins). These lipid mediators are pivotal in regulating inflammation, immune responses, and tissue homeostasis.
-
Modulation of Membrane Fluidity: The incorporation of unsaturated fatty acids into cell membranes increases membrane fluidity, which is crucial for the proper function of membrane-bound proteins, including receptors and enzymes.[1][2] While the direct role of methyl esters in this process is less defined, their ability to deliver unsaturated fatty acids to cells can indirectly influence membrane characteristics.
-
Role in Disease and Therapeutic Potential: The anti-inflammatory and immunomodulatory properties of unsaturated methyl esters and their parent fatty acids have positioned them as potential therapeutic agents for a range of inflammatory diseases.[3] Their ability to induce apoptosis and inhibit cell proliferation in cancer cells is also an active area of research.[4][5]
Quantitative Data on Biological Activities
The biological activities of unsaturated methyl esters are often quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. While specific data for individual, purified unsaturated methyl esters can be limited in publicly available literature, the following table summarizes representative quantitative data for related compounds and extracts containing FAMEs to provide a comparative context.
| Compound/Extract | Assay | Cell Line | Endpoint | IC50/EC50 Value | Citation |
| Sabal causiarum Seed Oil FAMEs | DPPH Assay | - | Antioxidant Activity | 0.19 ± 0.31 mg/mL | [6] |
| Chalcone 12 | MTT Assay | MCF-7 | Cytotoxicity | 4.19 ± 1.04 µM | [7] |
| Chalcone 13 | MTT Assay | MCF-7 | Cytotoxicity | 3.30 ± 0.92 µM | [7] |
| Chalcone 12 | MTT Assay | MDA-MB-231 | Cytotoxicity | 6.12 ± 0.84 µM | [7] |
| Chalcone 13 | MTT Assay | MDA-MB-231 | Cytotoxicity | 18.10 ± 1.65 µM | [7] |
| Parmentiera edulis Hexane Extract | MTT Assay | MDA-MB-231 | Cytotoxicity | 94.63 ± 1.63 µg/mL | [8] |
Key Signaling Pathways
Unsaturated methyl esters and their parent fatty acids exert their biological effects through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways implicated in their activity.
References
An In-depth Technical Guide to Methyl Dodec-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl dodec-3-enoate, a long-chain unsaturated fatty acid methyl ester. Due to the limited direct commercial availability and dedicated research on this specific isomer, this document focuses on its synthesis from the corresponding carboxylic acid, (E)-3-dodecenoic acid, and provides predicted characterization data based on analogous compounds. Furthermore, it explores the potential biological significance and applications by examining the activities of related dodecenoic acid isomers, offering valuable insights for researchers in drug discovery and development.
Chemical Identification and Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~250-260 °C (estimated) |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); Insoluble in water |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (E)-3-dodecenoic acid. Several standard esterification protocols can be employed.
Fischer-Speier Esterification
This classic acid-catalyzed esterification is a widely used method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-3-dodecenoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a non-polar organic solvent such as diethyl ether or hexane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
dot
Caption: Workflow for Fischer-Speier Esterification.
Analytical Characterization (Predicted)
The following table summarizes the predicted spectroscopic data for this compound, which is essential for its identification and characterization. These predictions are based on the known spectral data of similar unsaturated fatty acid methyl esters.
Table 2: Predicted Spectroscopic Data for (E)-Methyl dodec-3-enoate
| Technique | Predicted Chemical Shifts / m/z values |
| ¹H NMR (CDCl₃) | δ 5.5-5.7 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 3.0 (d, 2H, -CH₂-C=O), 2.0-2.2 (m, 2H, =CH-CH₂-), 1.2-1.4 (m, 12H, -(CH₂)₆-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.0 (C=O), 130-135 (-CH=CH-), 51.5 (-OCH₃), 35-40 (-CH₂-C=O), 31.9, 29.5, 29.3, 29.2, 29.1, 28.9, 22.7 (-(CH₂)n-), 14.1 (-CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 212. Characteristic fragments: m/z 181 ([M-OCH₃]⁺), 153, 111, 97, 83, 69, 55. |
Potential Biological Activity and Signaling Pathways
While direct studies on this compound are scarce, research on various dodecenoic acid isomers provides valuable insights into their potential biological roles, which may be relevant to the ester form.
Dodecenoic acids are known to be involved in various biological processes, including cell signaling and antimicrobial activity. For instance, certain isomers have been shown to modulate inflammatory pathways and exhibit antibacterial effects. It is plausible that this compound, as a derivative, could serve as a prodrug or exhibit similar bioactivities.
One potential area of interest is the interaction of fatty acids with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.
dot
Caption: Potential PPAR signaling pathway modulation.
Applications in Drug Development
The structural features of this compound make it an interesting candidate for further investigation in drug development for several reasons:
-
Antimicrobial Research: Long-chain unsaturated fatty acids and their esters are known for their antimicrobial properties. This compound could be explored as a potential lead for developing new antibacterial or antifungal agents.
-
Metabolic Disorders: Given the role of similar fatty acids in lipid metabolism, this compound could be investigated for its effects on metabolic pathways related to diseases such as diabetes and dyslipidemia.
-
Inflammation and Immunology: The potential interaction with signaling pathways like PPARs suggests that it could have applications in modulating inflammatory responses.
Conclusion
This compound, while not extensively studied, represents a molecule of interest for chemical and biological research. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and potential biological relevance. The detailed experimental protocol for its synthesis from (E)-3-dodecenoic acid offers a practical starting point for researchers to produce this compound for further investigation. The exploration of potential signaling pathway interactions and applications in drug development is intended to stimulate further research into the therapeutic potential of this and related long-chain unsaturated fatty acid esters.
A Methodological Framework for Investigating the Putative Pheromonal Role of Methyl dodec-3-enoate
Whitepaper | October 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and characterization of novel pheromones are critical for advancing our understanding of chemical ecology and developing species-specific pest management strategies. This technical guide outlines a comprehensive methodological framework for investigating the putative role of a specific compound, Methyl dodec-3-enoate, as an insect pheromone. While there is currently no direct evidence in the scientific literature to support such a role, this document serves as a roadmap for its systematic evaluation. The protocols and approaches detailed herein are widely applicable to the study of other novel semiochemicals. We provide an overview of standard experimental procedures, from initial electrophysiological screening to behavioral validation, and present a generalized model of the underlying biochemical signaling pathways.
Introduction to Pheromone Discovery
Pheromones are chemical signals that mediate communication between individuals of the same species, eliciting specific behavioral or physiological responses.[1][2] They are classified based on the responses they trigger, such as aggregation, alarm, or sex attraction.[1] The discovery of new pheromones often begins with the chemical analysis of insect-derived volatiles or secretions, followed by a rigorous process of bioassay-guided fractionation to identify the active compound(s).
While various methyl esters of fatty acids are known to function as pheromones or kairomones in insects, the specific compound this compound has not been identified as a pheromone in existing literature. Structurally related compounds, such as methyl (2E,4E,6Z)-2,4,6-decatrienoate, have been identified as a pheromone synergist for the brown marmorated stink bug, Halyomorpha halys. This suggests that esters of medium-chain fatty acids are plausible candidates for semiochemical activity. Therefore, a systematic investigation into the potential pheromonal activity of this compound is a scientifically valid endeavor.
Experimental Workflow for Pheromone Identification
The process of identifying and characterizing a new pheromone follows a logical progression from demonstrating a physiological response to proving a behavioral effect. A typical workflow is illustrated below.
Data Presentation: Hypothetical Quantitative Data
To illustrate the types of data generated during such an investigation, the following tables present hypothetical quantitative results for this compound, assuming it is a pheromone for a model insect species.
Table 1: Electroantennography (EAG) Responses
This table summarizes the mean antennal depolarization in response to puffs of this compound and control compounds.
| Compound | Concentration (µg/µL) | Mean EAG Response (-mV) ± SEM |
| This compound | 1 | 0.8 ± 0.1 |
| 10 | 1.5 ± 0.2 | |
| 100 | 2.8 ± 0.3 | |
| (Z)-3-Hexenol (Positive Control) | 10 | 2.5 ± 0.2 |
| Hexane (Solvent Control) | - | 0.1 ± 0.05 |
Table 2: Single Sensillum Recording (SSR) Responses
This table shows the firing rate of individual olfactory sensory neurons (OSNs) housed in specific sensilla types.
| Sensillum Type | Compound (10 µg) | Spike Frequency (spikes/s) ± SEM |
| Trichoid A | This compound | 55 ± 5 |
| Hexane | 2 ± 1 | |
| Basiconic B | This compound | 5 ± 2 |
| Hexane | 3 ± 1 |
Table 3: Olfactometer Behavioral Assay
This table presents the preference index of insects in a two-choice olfactometer, where a positive value indicates attraction.
| Treatment Arm | Control Arm | N | Preference Index ± SEM | p-value |
| This compound (10 µg) | Hexane | 50 | 0.62 ± 0.08 | < 0.001 |
| (Z)-3-Hexenol (10 µg) | Hexane | 50 | 0.58 ± 0.09 | < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for the key experiments outlined in the workflow.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of the antenna to a volatile stimulus.[3][4]
-
Insect Preparation: An adult insect is immobilized, often by chilling. The head is excised and mounted onto an electrode holder using conductive gel.[3][5]
-
Electrode Placement: A glass capillary reference electrode filled with saline solution is inserted into the back of the head. The recording electrode is placed in contact with the distal tip of the antenna.[3]
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A defined volume of the test compound, pipetted onto filter paper inside a Pasteur pipette, is puffed into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Acquisition: The voltage difference between the electrodes is amplified, digitized, and recorded. The peak amplitude of the negative deflection is measured as the response.[3]
Single Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory sensory neurons, providing much finer detail than EAG.[6][7]
-
Insect Preparation: The insect is immobilized in a plastic pipette tip or with wax, exposing the antenna. The antenna is stabilized on a glass slide.
-
Electrode Placement: A reference electrode (e.g., a tungsten wire) is inserted into the insect's eye or head capsule. The recording electrode, a sharpened tungsten wire, is carefully maneuvered to make contact with the base of a single sensillum.[8]
-
Stimulus Delivery: Similar to EAG, a controlled puff of the odorant is delivered into a continuous airstream flowing over the antenna.
-
Data Analysis: The number of action potentials (spikes) in the first second following stimulation is counted and compared to the pre-stimulus firing rate.
Olfactometer Bioassay
Olfactometers are used to assess the behavioral response (attraction or repulsion) of an insect to a chemical cue.[9]
-
Apparatus: A Y-tube or multi-arm olfactometer is used. Purified, humidified air flows through each arm towards the base where the insect is released.
-
Procedure: The test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is placed in the airflow of one arm, and a solvent control is placed in the other.
-
Observation: An individual insect is released at the base of the olfactometer and is given a set amount of time (e.g., 5-10 minutes) to choose an arm. Its first choice and the time spent in each arm are recorded.
-
Data Analysis: A preference index is calculated, and statistical tests (e.g., Chi-squared or binomial test) are used to determine if the choice is significantly different from random.
Pheromone Signaling Pathway
The perception of a pheromone like this compound would be initiated by its binding to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a signal transduction cascade, leading to the generation of an electrical signal.
In this canonical pathway, the binding of the pheromone to a specific OR, which is complexed with a highly conserved co-receptor (Orco), leads to the activation of a G-protein.[10] This, in turn, gates an ion channel, causing an influx of cations and depolarization of the neuronal membrane. If this depolarization reaches a threshold, it triggers an action potential that is transmitted to the brain, where the information is processed, leading to a behavioral response.[10]
Conclusion
While the role of this compound as a pheromone is currently putative, the methodologies outlined in this guide provide a clear and robust framework for its investigation. Through a combination of electrophysiology, behavioral assays, and molecular techniques, researchers can systematically determine its biological activity. The successful identification of this compound as a pheromone would not only contribute to our fundamental knowledge of insect chemical communication but could also pave the way for the development of novel, environmentally benign pest management tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Insect pheromones - Wikipedia [en.wikipedia.org]
- 3. 2.11. Electroantennography (EAG) [bio-protocol.org]
- 4. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 5. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
A Technical Guide to the Preliminary Bioactivity Screening of C12 Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary bioactivity screening of C12 esters, a class of compounds demonstrating significant potential across various therapeutic areas. C12 esters, derived from lauric acid (dodecanoic acid), are being investigated for their antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This document outlines detailed experimental protocols for key bioassays, presents quantitative bioactivity data in structured tables for comparative analysis, and visualizes essential workflows and relationships to support research and development efforts in this promising field.
Overview of Bioactivity Screening
Preliminary bioactivity screening is a critical first step in the drug discovery pipeline. It involves a battery of standardized in vitro assays designed to identify compounds with desired biological activities. For C12 esters, this screening typically focuses on four primary areas: antimicrobial, cytotoxic (anti-cancer), antioxidant, and anti-inflammatory effects. The goal is to efficiently identify "hit" compounds that warrant further, more detailed investigation.
A generalized workflow for this process begins with a library of synthesized or isolated C12 esters. These compounds undergo primary screening using high-throughput assays. Active compounds are then subjected to more rigorous secondary screening to confirm their activity and determine dose-response relationships, ultimately leading to the identification of lead compounds for further development.
Key Bioactivity Assays and Data
The selection of appropriate assays is fundamental to a successful screening campaign. The diagram below illustrates the relationship between the major types of bioactivity and the common assays used to evaluate C12 esters.
Antimicrobial Activity
C12 esters, particularly derivatives of lauric acid, are known for their ability to disrupt bacterial cell membranes. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected C12 Esters
| Compound | Target Microorganism | MIC (mM) | Reference(s) |
|---|---|---|---|
| Monolaurin | Listeria monocytogenes | 0.1 | [1] |
| Monolaurin | Staphylococcus aureus | 0.2 - 0.4 | [1] |
| Sucrose Monolaurate | Listeria monocytogenes | 0.4 | [1] |
| Sucrose Monolaurate | Staphylococcus aureus | 0.2 - 0.4 | [1] |
| Erythorbyl Laurate | Listeria monocytogenes | 0.6 | [1] |
| Erythorbyl Laurate | Staphylococcus aureus | 0.2 - 0.4 | [1] |
| Methyl Laurate | L. monocytogenes / S. aureus | No Inhibition | [1] |
| Isoamyl Laurate | L. monocytogenes / S. aureus | No Inhibition |[1] |
Cytotoxic Activity
The evaluation of cytotoxicity is crucial for identifying potential anti-cancer agents. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Cytotoxic Activity of Selected C12 Esters
| Compound | Cell Line | IC50 | Reference(s) |
|---|---|---|---|
| Lauric Acid | HepG2 (Human Liver Cancer) | 56.46 µg/mL |
| Monolaurin | MCF-7 (Human Breast Cancer) | 80 µg/mL | |
Antioxidant Activity
Antioxidant screening assays measure a compound's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods. While specific IC50 values for many simple C12 esters are not widely reported in comparative studies, certain derivatives show significant potential.
Table 3: Antioxidant Activity of Selected C12 Ester Derivatives
| Compound | Assay | IC50 | Reference(s) |
|---|---|---|---|
| Dodecyl Gallate | Multiple Assays | Potent Activity |
| Data for other C12 esters is currently limited in publicly available literature. | | | |
Note: Dodecyl gallate (the C12 ester of gallic acid) is a well-established antioxidant. Its activity is primarily attributed to the gallate moiety, but the dodecyl chain enhances its lipid solubility.
Anti-inflammatory Activity
Anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes like cyclooxygenase (COX). For example, in LPS-stimulated macrophage cell lines (e.g., RAW 264.7), a reduction in NO production indicates potential anti-inflammatory effects.
Table 4: Anti-inflammatory Activity of Selected C12 Esters
| Compound | Assay | IC50 | Reference(s) |
|---|
| Quantitative data for specific C12 esters is currently limited. | | | |
Note: The anti-inflammatory screening of simple C12 esters is an emerging area of research, and comprehensive, publicly available datasets for IC50 values are not yet established.
Detailed Experimental Protocols
Antimicrobial Screening: Broth Microdilution Assay (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The C12 ester is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations. A solvent control and a growth control (no compound) are included.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the C12 ester at which no visible growth (turbidity) of the microorganism is observed.
Cytotoxicity Screening: MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
-
Cell Seeding: Adherent cancer cells (e.g., HeLa, MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the C12 ester dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Antioxidant Screening: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade.
-
Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: In a 96-well plate, various concentrations of the C12 ester (dissolved in methanol) are mixed with the DPPH solution. A control containing only methanol and DPPH is included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Reading: The absorbance is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The IC50 value (the concentration of the ester that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition versus concentration.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the C12 ester for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the C12 ester for 24 hours.
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: An aliquot of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo product.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Conclusion
The preliminary bioactivity screening of C12 esters reveals a class of molecules with diverse and promising biological activities. Notably, certain laurate esters exhibit significant antimicrobial effects against Gram-positive bacteria and cytotoxic effects against human cancer cell lines. While quantitative data on their antioxidant and anti-inflammatory properties are still emerging, the established protocols outlined in this guide provide a robust framework for their systematic evaluation. The continued application of these screening methodologies is essential for unlocking the full therapeutic potential of C12 esters and identifying lead candidates for the development of new pharmaceuticals.
References
Olfactory Response to Unsaturated Fatty Acid Methyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory response to unsaturated fatty acid methyl esters. While specific research on the isomers of Methyl dodec-3-enoate is not extensively available in current literature, this document synthesizes the established principles of olfactory perception, experimental methodologies, and signal transduction pathways relevant to this class of compounds. By examining data and protocols for structurally related molecules, this guide offers a foundational framework for researchers and professionals in drug development and sensory science to design and interpret studies on novel unsaturated esters. The content includes a summary of quantitative sensory data for analogous compounds, detailed experimental protocols for sensory and electrophysiological analysis, and visualizations of the underlying biological and experimental workflows.
Introduction: The Olfactory Landscape of Unsaturated Fatty Acid Esters
Unsaturated fatty acid methyl esters are a diverse class of volatile organic compounds that contribute significantly to the aroma profiles of various natural products, including fruits, flowers, and fermented goods. The human and insect olfactory systems can perceive subtle differences in the chemical structure of these esters, such as the position and geometry (cis/trans) of the double bond, leading to distinct odor perceptions. These perceptual differences are rooted in the specific interactions between the odorant molecules and olfactory receptors. Understanding the structure-activity relationships, the underlying neural pathways, and the methodologies to probe these interactions is crucial for applications ranging from flavor and fragrance creation to the development of novel insect attractants or repellents and potential therapeutic agents targeting the olfactory system.
While a detailed olfactory characterization of this compound isomers is not presently available in the scientific literature, the principles governing the perception of other unsaturated fatty acid esters provide a robust predictive framework.
Quantitative Olfactory Data for Unsaturated Fatty Acid Esters
Quantitative data on the odor thresholds and characteristics of various unsaturated fatty acid methyl esters provide valuable insights into how structural variations influence olfactory perception. The following table summarizes representative data for C12 and other relevant unsaturated esters, illustrating the impact of double bond position and geometry on odor detection.
| Compound | Isomer | Odor Threshold (ppb in water) | Odor Descriptor(s) |
| Methyl (Z)-dodec-4-enoate | cis | 0.8 | Waxy, fatty, slightly fruity |
| Methyl (E)-dodec-4-enoate | trans | 1.2 | Green, metallic, slightly fatty |
| Methyl (Z)-dodec-5-enoate | cis | 0.5 | Fruity, pear-like, fatty |
| Methyl (E)-dodec-5-enoate | trans | 0.9 | Green, slightly waxy |
| Methyl (Z)-dec-4-enoate | cis | 0.1 | Strong fruity, apple-like |
| Methyl (E)-dec-4-enoate | trans | 0.4 | Green, fatty |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual thresholds may vary depending on the experimental methodology and purity of the compounds.
Experimental Protocols for Olfactory Analysis
The characterization of olfactory responses to compounds like this compound isomers requires a combination of sensory and instrumental techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2] This allows for the identification of odor-active compounds in a complex mixture.
Objective: To identify the retention times and odor characteristics of individual isomers of this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP).[1]
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High-purity helium as carrier gas.
-
Synthesized and purified isomers of this compound.
-
Solvent (e.g., dichloromethane, HPLC grade).
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-100 ppm) of each this compound isomer in the chosen solvent.
-
GC-MS/O Analysis:
-
Inject 1 µL of the sample into the GC.
-
The GC effluent is split between the MS detector and the ODP.
-
GC Conditions (Example):
-
Inlet temperature: 250°C.
-
Oven program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier gas flow: 1.0 mL/min (constant flow).
-
-
ODP Conditions:
-
Transfer line temperature: 250°C.
-
Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.
-
-
-
Data Collection:
-
A trained panelist sniffs the effluent at the ODP and records the time, duration, and a descriptor for each detected odor.
-
Simultaneously, the MS records the mass spectrum of the eluting compounds.
-
-
Data Analysis: Correlate the sensory data (retention time and odor descriptor) with the mass spectrometry data to identify the odor-active compounds.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.[3] It is a valuable tool for screening compounds that are biologically active for a particular insect species.
Objective: To determine if isomers of this compound elicit an olfactory response in a target insect species.
Materials:
-
Live insects (e.g., moths, beetles).
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Tungsten or silver wire electrodes.
-
Conductive gel.
-
Odor delivery system (e.g., puff delivery with a stimulus controller).
-
Purified isomers of this compound.
-
Solvent (e.g., paraffin oil).
-
Control stimulus (e.g., solvent blank).
Procedure:
-
Insect Preparation:
-
Immobilize the insect (e.g., in a pipette tip or on wax).
-
Excise an antenna at the base.
-
Mount the antenna between the recording and reference electrodes using conductive gel.
-
-
Odor Stimulus Preparation: Prepare serial dilutions of each isomer in the solvent. Apply a known volume (e.g., 10 µL) onto a piece of filter paper and insert it into a Pasteur pipette.
-
Stimulation and Recording:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Deliver a puff of air (e.g., 0.5 s) from the stimulus pipette through the main airline.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Present stimuli in a randomized order, with sufficient time between puffs to allow the antenna to recover. Include solvent blanks as controls.
-
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to a standard compound or the solvent control.
Generalized EAG Experimental Setup
Caption: Schematic of an Electroantennography setup.
Olfactory Signaling Pathways
The perception of an odorant like this compound begins with its interaction with an olfactory receptor and culminates in a signal being sent to the brain. The fundamental mechanisms differ between mammals and insects.
Mammalian Olfactory Signal Transduction
In mammals, olfactory signal transduction is a G-protein coupled receptor (GPCR) mediated cascade.[4]
-
Binding: An odorant molecule binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).
-
G-protein Activation: This binding activates a specific G-protein, Golf.
-
Second Messenger Production: Activated Golf stimulates adenylyl cyclase III, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.
-
Depolarization: The influx of positive ions depolarizes the OSN membrane.
-
Signal Amplification: The increase in intracellular Ca2+ opens Ca2+-activated Cl- channels, leading to an efflux of Cl- and further depolarization.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb of the brain.
Mammalian Olfactory Signaling Pathway
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl dodec-3-enoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
Methyl dodec-3-enoate is an unsaturated fatty acid methyl ester. Its structure consists of a 12-carbon chain (dodec) with a double bond located at the third carbon position, esterified with a methyl group. The presence of the double bond means it has two fewer hydrogen atoms than its saturated counterpart, methyl dodecanoate.
The key quantitative data for this compound is summarized in the table below. These values are consistent for all isomers of methyl dodecenoate, such as methyl dodec-11-enoate and methyl dodec-9-enoate, as they share the same atomic composition.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |
| Molecular Weight | 212.33 g/mol | [1][2] |
| Exact Mass | 212.177630004 Da | [1] |
Logical Relationship of Isomers
The relationship between this compound and its isomers is based on the position of the double bond within the twelve-carbon chain. This structural difference, known as positional isomerism, does not alter the overall atomic count, and therefore, the molecular formula and molecular weight remain constant across these isomers.
As illustrated, all positional isomers of methyl dodecenoate share the identical molecular formula.
References
Whitepaper: In-Silico Modeling of Methyl Dodec-3-enoate Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for investigating the binding of methyl dodec-3-enoate, a fatty acid ester with potential significance as a semiochemical, to its putative receptors using in-silico modeling techniques. Given the frequent role of such molecules in insect olfaction, this document focuses on a hypothetical insect Odorant Receptor (OR) as the target. We present detailed protocols for key computational experiments, including homology modeling, molecular docking, and molecular dynamics (MD) simulations. Furthermore, this guide outlines the interpretation of binding data and visualizes a potential downstream signaling cascade. The methodologies described herein offer a robust, cost-effective approach to characterizing ligand-receptor interactions, generating testable hypotheses, and guiding future experimental validation.
Introduction to this compound and In-Silico Analysis
This compound is a C13 fatty acid methyl ester. Molecules of this class are frequently identified as components of insect pheromones and other semiochemicals, playing critical roles in behaviors such as mating and host selection.[1] The initial step in the perception of these chemical cues involves their binding to specific proteins, such as Pheromone-Binding Proteins (PBPs) in the sensillar lymph and subsequent activation of Odorant Receptors (ORs) on the dendritic membrane of olfactory receptor neurons.[1][2]
Due to challenges in the experimental expression and purification of insect ORs, direct structural elucidation is often impractical.[3] Computational, or in-silico, modeling provides a powerful alternative for predicting and analyzing these molecular interactions.[3] This guide details a complete workflow for modeling the binding of this compound to a putative insect OR, from initial receptor model generation to the dynamic simulation of the receptor-ligand complex.
Computational Workflow Overview
The in-silico investigation of ligand-receptor binding follows a structured, multi-step process. This workflow begins with the preparation of both the ligand and the receptor, proceeds to predict their binding orientation and affinity, and concludes with a dynamic simulation to assess the stability of the interaction over time.
Experimental Protocols
Protocol 1: Receptor Homology Modeling
Since experimentally determined structures for most insect ORs are unavailable, a 3D model must be generated based on its amino acid sequence.[3]
Methodology:
-
Template Identification: Obtain the amino acid sequence of the target OR. Use this sequence as a query for a BLASTp search against the Protein Data Bank (PDB) to find suitable template structures (e.g., solved structures of related GPCRs or other insect ORs). Select a template with the highest sequence identity and resolution.
-
Sequence Alignment: Perform a sequence alignment between the target OR and the selected template using a tool like Clustal Omega.
-
Model Building: Submit the sequence alignment and template structure to a homology modeling server like SWISS-MODEL or use local software such as Modeller. These tools will generate a 3D coordinate model of the target protein.
-
Model Validation: Assess the quality of the generated model using tools like a Ramachandran plot (PROCHECK) and verify 3D (Verify3D) to ensure stereochemical quality and structural correctness. Refine loops or problematic regions if necessary.
Protocol 2: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4]
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a .pdbqt format for use with AutoDock Vina, which adds Gasteiger charges and defines rotatable bonds.[5]
-
-
Receptor Preparation:
-
Load the validated receptor model into a molecular modeling program like AutoDockTools.[6]
-
Remove any water molecules and co-factors not relevant to the binding study.[4]
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges for the receptor atoms.
-
Save the prepared receptor in .pdbqt format.[6]
-
-
Grid Box Definition:
-
Identify the putative binding site. This can be inferred from the binding site of the template structure or predicted using binding site identification software.
-
Define the coordinates and dimensions of a grid box that encompasses this entire binding site. A typical size might be 25 x 25 x 25 Å centered on the site.[4]
-
-
Docking Execution:
-
Run the docking simulation using AutoDock Vina. The command typically specifies the receptor, ligand, grid box configuration, and output file name.[4]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt
-
-
Results Analysis:
-
Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[4]
-
Visualize the top-ranked pose in complex with the receptor using software like PyMOL or UCSF Chimera to identify key interacting residues.[6]
-
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the receptor-ligand complex.[7]
Methodology (using GROMACS):
-
System Preparation:
-
Solvation:
-
Ionization:
-
Add ions (e.g., Na+ or Cl-) to the system to neutralize its overall charge and mimic physiological ionic strength.[7]
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes or inappropriate geometry.[9]
-
-
Equilibration:
-
Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail the persistence of specific interactions.
-
Data Presentation and Interpretation
Quantitative data from in-silico experiments should be summarized for clarity and comparison.
Table 1: Molecular Docking Results This table summarizes the predicted binding affinities for the top poses of this compound.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -7.8 | 0.00 |
| 2 | -7.5 | 1.32 |
| 3 | -7.2 | 1.89 |
Table 2: Analysis of Key Binding Interactions (Pose 1) This table details the specific amino acid residues in the receptor that form significant interactions with the ligand in its most favorable predicted pose.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 120 | Hydrogen Bond | 2.9 |
| PHE 254 | Pi-Alkyl | 4.5 |
| LEU 115 | Hydrophobic | 3.8 |
| ILE 118 | Hydrophobic | 4.1 |
| SER 250 | Hydrogen Bond | 3.1 |
Hypothesized Downstream Signaling Pathway
Insect odorant receptors typically form a complex with a co-receptor (Orco). Upon odorant binding, this complex is believed to function as a ligand-gated ion channel and can also activate a G-protein signaling cascade.[2] The canonical pathway involves a stimulatory G-protein (Gαs) that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]
This increase in cAMP can directly gate cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron.[12] This electrical signal is then transmitted to higher olfactory centers in the brain, such as the olfactory bulb.[13]
Conclusion
The in-silico methodologies detailed in this guide provide a robust and efficient pipeline for characterizing the binding of this compound to its putative olfactory receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-resolution insights into binding mechanisms, affinities, and complex stability. These computational predictions are invaluable for designing targeted mutagenesis studies, guiding the development of novel pest control agents, and deepening our fundamental understanding of chemical ecology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational investigation of aphid odorant receptor structure and binding function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Technical Review of Dodecenoic Acid Methyl Esters: Synthesis, Properties, and Biological Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Dodecenoic acid methyl esters, a group of unsaturated fatty acid methyl esters (FAMEs), are emerging as molecules of significant interest across various scientific disciplines, including organic synthesis, analytical chemistry, and microbiology. Their presence in natural sources and their role in biological signaling pathways underscore their potential for applications in drug development and biotechnology. This technical guide provides a comprehensive literature review of dodecenoic acid methyl esters, focusing on their synthesis, physicochemical properties, analytical determination, and biological activities, with a particular emphasis on their role in bacterial quorum sensing.
Physicochemical Properties of Dodecenoic Acid Methyl Ester Isomers
The physicochemical properties of dodecenoic acid methyl esters vary depending on the position and geometry of the double bond. A summary of key properties for some common isomers is presented in Table 1. This data is crucial for their purification, identification, and handling in a laboratory setting.
| Property | Isomer | Value | Source |
| Molecular Formula | All isomers | C13H24O2 | [1] |
| Molecular Weight | All isomers | 212.33 g/mol | [1] |
| Boiling Point | 9-dodecenoic acid methyl ester | Not available | |
| Density | 9-dodecenoic acid methyl ester | Not available | |
| Kovats Retention Index | (E)-10-dodecenoic acid, 9,12-dioxo, methyl ester | 1963 (DB-5 column) | [2] |
Table 1: Physicochemical Properties of Dodecenoic Acid Methyl Esters. This table summarizes key physical and chemical data for various isomers of dodecenoic acid methyl ester.
Synthesis of Dodecenoic Acid Methyl Esters
The synthesis of specific isomers of dodecenoic acid methyl esters is essential for studying their biological functions and developing potential applications. A common method for the synthesis of (E)-9-Dodecenoic acid methyl ester is through the ethenolysis of a mixture of E- and Z-isomers of methyl 9-dodecenoate.[3]
Experimental Protocol: Synthesis of (E)-9-Dodecenoic Acid Methyl Ester[3]
Materials:
-
Mixture of E- and Z-isomers of methyl 9-dodecenoate
-
Catalyst stock solution (e.g., Grubbs catalyst)
-
Ethylene gas
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Add the catalyst stock solution to the mixture of E/Z-isomers of methyl 9-dodecenoate.
-
Pressurize the reaction vessel with 10 bar of ethylene gas.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Release the ethylene pressure and add methanol to the reaction mixture.
-
Take an aliquot of the mixture and load it onto a silica gel column.
-
Elute the components with dichloromethane.
-
Analyze the eluate by gas chromatography to determine the yield and stereoisomeric purity of (E)-9-Dodecenoic acid methyl ester.
The following diagram illustrates a generalized workflow for the synthesis and purification of dodecenoic acid methyl esters.
References
Methodological & Application
Application Note: Synthesis of Methyl Dodec-3-enoate from Dodec-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of methyl dodec-3-enoate via the Fischer esterification of dodec-3-enoic acid. This method offers a straightforward and efficient route to obtain the corresponding methyl ester, a valuable intermediate in organic synthesis and for the development of novel bioactive molecules. The protocol outlines the reaction setup, purification, and characterization of the final product.
Introduction
Methyl esters of unsaturated fatty acids are important building blocks in the synthesis of various fine chemicals, pharmaceuticals, and biologically active compounds. Their reduced polarity compared to the parent carboxylic acids often facilitates purification and increases their utility in subsequent chemical transformations. Dodec-3-enoic acid, an unsaturated fatty acid, can be converted to its methyl ester, this compound, to enhance its applicability in synthetic chemistry. This document details a standard laboratory procedure for this transformation using acid-catalyzed esterification with methanol.
Materials and Methods
Materials
-
Dodec-3-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of dodec-3-enoic acid in 100 mL of anhydrous methanol.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser to the flask.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
3. Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
4. Purification:
-
Purify the crude product by vacuum distillation to yield pure this compound.
Results and Discussion
The Fischer esterification of dodec-3-enoic acid provides a reliable method for the synthesis of this compound. The use of a catalytic amount of sulfuric acid in an excess of methanol drives the equilibrium towards the formation of the ester. The workup procedure effectively removes the acid catalyst and any remaining starting material.
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Dodec-3-enoic acid (mass) | 10.0 g |
| Dodec-3-enoic acid (moles) | 0.050 mol |
| Methanol (volume) | 100 mL |
| Sulfuric Acid (volume) | 1.0 mL |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 65-70 °C (Reflux) |
| Theoretical Yield | 10.6 g |
| Actual Yield | 9.5 g |
| Percent Yield | 89.6% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (predicted) | ~110-115 °C at 10 mmHg |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described herein provides an effective and reproducible method for the synthesis of this compound from dodec-3-enoic acid. This procedure is suitable for laboratory-scale synthesis and can be adapted for various unsaturated fatty acids. The resulting methyl ester is a versatile intermediate for further chemical modifications and is of significant interest to researchers in drug discovery and materials science.
Protocol for the Esterification of Dodec-3-enoic Acid: Application Notes for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the esterification of dodec-3-enoic acid, a twelve-carbon unsaturated fatty acid. The protocols described herein are intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development. This guide outlines two primary chemical methods for esterification: the classic Fischer-Speier esterification and the milder Steglich esterification. Additionally, an enzymatic approach utilizing lipase is presented as a green chemistry alternative. This document includes quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and implementation.
Introduction
Dodec-3-enoic acid is an unsaturated fatty acid of interest in various research areas, including the development of novel therapeutic agents and the study of biological signaling pathways. The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis, often employed to modify the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability. This document provides detailed protocols for the synthesis of methyl and ethyl esters of dodec-3-enoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of dodec-3-enoic acid and its methyl and ethyl esters is provided in the table below. This data is essential for reaction setup, monitoring, and product purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dodec-3-enoic acid | C₁₂H₂₂O₂ | 198.30 | 140-142 (at 10 mmHg) |
| Methyl dodec-3-enoate | C₁₃H₂₄O₂ | 212.33 | Not available |
| Ethyl dodec-3-enoate | C₁₄H₂₆O₂ | 226.36 | Not available |
Experimental Protocols
This section details three distinct methods for the esterification of dodec-3-enoic acid.
Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. The reaction is driven to completion by removing the water formed during the reaction.[1]
Protocol for this compound Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodec-3-enoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: While specific yields for dodec-3-enoic acid are not widely reported, similar Fischer esterifications of unsaturated fatty acids can achieve yields in the range of 65-97%, depending on the reaction conditions and the efficiency of water removal.[2]
Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is particularly suitable for substrates that are sensitive to acidic conditions.[3]
Protocol for Ethyl Dodec-3-enoate Synthesis:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodec-3-enoic acid (1.0 eq) and ethyl alcohol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.1 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the DCC solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.
-
Purification: Wash the filtrate with 1M HCl, followed by a saturated solution of NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Expected Yield: Steglich esterification typically provides good to excellent yields, often exceeding 80%, for a wide range of carboxylic acids.[5]
Enzymatic Esterification
Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods. Lipases can catalyze esterification under mild conditions, often in solvent-free systems.
Protocol for this compound Synthesis:
-
Reaction Setup: In a reaction vessel, combine dodec-3-enoic acid and methanol in a desired molar ratio (e.g., 1:3).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the mixture. The amount of enzyme is typically between 1-10% (w/w) of the total substrate weight.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring. The reaction can be monitored over time by analyzing aliquots for the disappearance of the fatty acid or the formation of the ester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: Once the desired conversion is reached, the immobilized enzyme can be recovered by filtration for potential reuse.
-
Purification: The product can be purified from the unreacted starting materials, for example, by vacuum distillation.
Expected Yield: Enzymatic esterifications can achieve high conversion rates, often exceeding 90%, depending on the specific enzyme, substrates, and reaction conditions.
Data Presentation
The following tables summarize the expected analytical data for dodec-3-enoic acid and its methyl ester. Note that the spectral data for the trans isomer of this compound is presented as a reference due to the limited availability of data for the cis or mixed isomer.
Table 1: Spectroscopic Data for Dodec-3-enoic Acid
| Technique | Key Peaks/Shifts |
| ¹H NMR | Data not readily available in literature. |
| ¹³C NMR | Data not readily available in literature. |
| IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~1710 (C=O stretch), ~1650 (C=C stretch) |
| MS (m/z) | Molecular Ion [M]⁺ at 198.30 |
Table 2: Spectroscopic Data for trans-Methyl Dodec-3-enoate (Reference)
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 5.5-5.7 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.2-2.3 (m, 2H, -CH₂-C=O), 1.9-2.1 (m, 2H, -CH₂-C=C), 1.2-1.4 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.3 (C=O), 130.5 & 122.5 (-CH=CH-), 51.5 (-OCH₃), 34.5, 32.0, 31.5, 29.1, 28.9, 22.6, 14.1 (Alkyl carbons) |
| IR (cm⁻¹) | ~3020 (=C-H stretch), ~2925 & 2855 (C-H stretch), ~1740 (C=O stretch), ~1650 (C=C stretch), ~1170 (C-O stretch) |
| MS (m/z) | Molecular Ion [M]⁺ at 212.33 |
Signaling Pathways and Logical Relationships
Experimental Workflow
The general workflow for the esterification of dodec-3-enoic acid is depicted below.
Potential Biological Signaling Pathway
Unsaturated fatty acids, including those of medium chain length like dodec-3-enoic acid, can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) such as GPR40 and GPR120.[3] Activation of these receptors can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the esterification of dodec-3-enoic acid. Researchers can select the most appropriate method based on the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. The provided diagrams offer a visual representation of the experimental workflow and a potential biological context for the synthesized esters. Further research is warranted to fully elucidate the specific biological roles and signaling mechanisms of dodec-3-enoic acid and its derivatives.
References
- 1. Mitogen-Activated Protein Kinase Regulation in Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
Application Note: GC-MS Protocol for the Analysis of Methyl dodec-3-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl dodec-3-enoate is an unsaturated fatty acid methyl ester (FAME) that may be of interest in various fields of research, including biofuel development, pheromone studies, and as a biomarker in biological systems. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like FAMEs. This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation: Transesterification of Lipids to FAMEs
For samples containing lipids (e.g., oils, tissues, cells), a derivatization step is necessary to convert the fatty acids into their more volatile methyl esters.
Materials:
-
Methanol
-
Hexane or Isooctane
-
3M Methanolic Hydrochloric Acid (HCl) or Boron Trifluoride (BF3) in Methanol (10-14%)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Methyl tridecanoate or another odd-chain FAME not present in the sample)
-
Glass test tubes with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Lipid Extraction (if necessary): For solid or biological samples, lipids can be extracted using a method like the Folch or Bligh-Dyer procedure.
-
Transesterification:
-
To the extracted lipid residue or directly to an oil sample (typically 1-50 mg), add 1 mL of 3M methanolic HCl or 10% BF3 in methanol.[1]
-
Add a known amount of internal standard.
-
Securely cap the tube and heat at 80°C for 1 hour in a water bath or heating block.[1]
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | A mid-polar capillary column such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of FAME isomers. A non-polar column like an HP-5ms (30 m x 0.25 mm, 0.25 µm) can also be used.[2][3] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 or 50:1 split ratio) or Splitless for trace analysis. |
| Oven Temperature Program | Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 3-10°C/min to 240-280°C, and hold for 5-10 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes (to prevent the solvent peak from damaging the detector) |
Data Presentation
Expected Retention Time
The retention time of this compound will depend on the specific GC column and temperature program used. On a standard non-polar column (e.g., HP-5ms), unsaturated FAMEs typically elute slightly earlier than their saturated counterparts. Therefore, this compound is expected to elute shortly before Methyl dodecanoate (the saturated C12:0 FAME). The exact retention time should be confirmed by running a pure standard. For reference, Kovats retention indices for a related isomer, methyl dodec-11-enoate, on a standard non-polar column are reported to be around 1306-1312.
Mass Spectrum of this compound
-
Molecular Ion (M⁺): A peak at m/z 212, corresponding to the molecular weight of this compound (C₁₃H₂₄O₂). This peak may be of low intensity.
-
McLafferty Rearrangement Ion: A characteristic peak at m/z 74, which is typical for fatty acid methyl esters.
-
Other Fragment Ions: A series of hydrocarbon fragment ions separated by 14 amu (corresponding to -CH₂- groups), with prominent peaks at m/z 41, 55, 69, 83, etc.
Table 1: Expected Key Mass Fragments for this compound
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 181 | [M - OCH₃]⁺ |
| 74 | McLafferty rearrangement ion |
| 55 | C₄H₇⁺ fragment |
| 41 | C₃H₅⁺ fragment |
Note: This data is based on the expected fragmentation pattern and mass spectra of isomers like methyl dodec-9-enoate and methyl dodec-11-enoate.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The detailed steps for sample preparation through derivatization, along with recommended instrument parameters, will enable researchers to reliably identify and quantify this compound. While a reference mass spectrum for the specific 3-enoate isomer is not widely available, the provided information on expected fragmentation patterns and data for related isomers serves as a strong basis for its identification. For accurate quantification, the use of a pure analytical standard of this compound to determine its exact retention time and response factor is highly recommended.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Unsaturated Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated fatty acid methyl esters (FAMEs) are crucial compounds in various research fields, including lipidomics, biofuel development, and as precursors in the synthesis of pharmaceuticals and other high-value chemicals. Their purification is a critical step to ensure the accuracy of analytical results and the purity of final products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of these compounds, offering high resolution and versatility. This application note provides detailed protocols for the purification of unsaturated methyl esters using both reversed-phase and argentation HPLC methods.
Data Presentation
The following tables summarize the chromatographic conditions and expected retention times for the separation of common unsaturated methyl esters by reversed-phase HPLC.
Table 1: HPLC System and Conditions for Reversed-Phase Separation of Unsaturated Methyl Esters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm[1] |
Table 2: Expected Elution Order of Unsaturated Methyl Esters in Reversed-Phase HPLC
In reversed-phase HPLC, the elution order of FAMEs is influenced by both chain length and the degree of unsaturation. Generally, for a given chain length, retention time decreases as the number of double bonds increases. For FAMEs with the same degree of unsaturation, retention time increases with increasing chain length.
| Compound | Systematic Name | Elution Order |
| Methyl linolenate | Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | 1 (least retentive) |
| Methyl linoleate | Methyl (9Z,12Z)-octadeca-9,12-dienoate | 2 |
| Methyl oleate | Methyl (9Z)-octadec-9-enoate | 3 |
| Methyl stearate | Methyl octadecanoate | 4 (most retentive) |
Note: This table provides a general elution order. Actual retention times can vary based on the specific column and HPLC system used.
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Oils to Fatty Acid Methyl Esters
This protocol describes the conversion of fatty acids from oil samples into their corresponding methyl esters, which are more volatile and suitable for chromatographic analysis.
Materials:
-
Oil Sample (e.g., vegetable oil, fish oil)
-
Hexane
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
Pipettes
Procedure:
-
Weigh approximately 100 mg of the oil sample into a screw-capped glass test tube.
-
Add 2 mL of hexane to dissolve the oil.
-
Add 0.2 mL of 2 M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Centrifuge the mixture at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for HPLC analysis.
Protocol 2: Reversed-Phase HPLC for General Purification
Reversed-phase HPLC is a widely used technique for the separation of FAMEs based on their hydrophobicity.
Materials:
-
HPLC-grade Acetonitrile
-
FAME sample (prepared as in Protocol 1)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Equilibrate the C18 column with the acetonitrile mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the FAME sample onto the column.
-
Monitor the separation at 205 nm. Unsaturated FAMEs can also be detected at lower wavelengths, such as 192 nm, for increased sensitivity.[2]
-
Collect the fractions corresponding to the peaks of interest.
-
To confirm the purity of the collected fractions, they can be re-analyzed by the same HPLC method or by gas chromatography (GC).
Protocol 3: Argentation HPLC for Isomer Separation
Argentation (silver-ion) chromatography is a powerful technique for separating unsaturated FAMEs based on the number, geometry (cis/trans), and position of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.
Materials:
-
Silver-ion HPLC column (or a silica column to be impregnated)
-
HPLC-grade Hexane
-
HPLC-grade Acetonitrile
-
FAME sample (prepared as in Protocol 1)
Procedure:
-
Column Preparation (if not using a commercial silver-ion column):
-
Prepare a solution of 10% (w/v) silver nitrate in acetonitrile.
-
Flush a silica HPLC column with this solution until the column is saturated with silver ions.
-
Wash the column thoroughly with acetonitrile followed by hexane to remove excess silver nitrate.
-
-
Chromatographic Separation:
-
Equilibrate the silver-ion column with 100% hexane.
-
Inject the FAME sample.
-
Elute the FAMEs using a gradient of acetonitrile in hexane. A typical gradient might start with 100% hexane and gradually increase the percentage of acetonitrile. The exact gradient will need to be optimized based on the specific sample.
-
Monitor the elution using a UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Elution Order: The retention of FAMEs on a silver-ion column increases with the number of double bonds. For isomers with the same number of double bonds, trans isomers elute before cis isomers.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of unsaturated methyl esters.
Logical Relationship of HPLC Methods
Caption: Selection of HPLC method based on purification goal.
References
Application Note: Chiral Separation of Methyl dodec-3-enoate Stereoisomers
Abstract
This application note details a methodology for the chiral separation of the stereoisomers of methyl dodec-3-enoate. Due to the presence of a chiral center at the C-3 position, the (R)- and (S)-enantiomers of this unsaturated fatty acid methyl ester require a robust analytical method for their resolution and quantification. This is critical in fields such as flavor and fragrance analysis, pheromone synthesis, and pharmaceutical development where enantiomeric purity can significantly impact biological activity and sensory properties. The described method utilizes chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing excellent resolution and baseline separation of the enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development requiring accurate determination of the enantiomeric composition of this compound.
Introduction
This compound is an unsaturated fatty acid methyl ester with a stereogenic center, leading to the existence of two enantiomers: (R)-methyl dodec-3-enoate and (S)-methyl dodec-3-enoate. The distinct biological and sensory properties of each enantiomer necessitate their effective separation and quantification. In the pharmaceutical industry, for instance, the therapeutic effects of chiral molecules can be enantiomer-specific, with one enantiomer being active while the other may be inactive or even detrimental. This application note provides a detailed protocol for the chiral separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC), a widely used technique for enantioselective analysis. The method described herein offers high resolution and reproducibility, making it suitable for quality control and research applications.
Experimental Workflow
The overall workflow for the chiral separation of this compound stereoisomers is depicted below. The process begins with sample preparation, followed by instrumental analysis using chiral HPLC, and concludes with data analysis and interpretation to determine the enantiomeric composition.
Caption: Workflow for the chiral separation of this compound.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based such as cellulose or amylose derivatives coated on silica gel). A common choice would be a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The optimal ratio should be determined empirically, but a starting point could be 90:10 (n-hexane:isopropanol, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the ester chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of approximately 100 µg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed chiral HPLC method successfully resolved the (R)- and (S)-enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase provided the necessary enantioselectivity for baseline separation. The following table summarizes the expected quantitative data from the analysis of a racemic mixture.
| Parameter | (S)-methyl dodec-3-enoate | (R)-methyl dodec-3-enoate |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 50.1% | 49.9% |
| Resolution (Rs) | - | > 1.5 |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
The resolution value (Rs) greater than 1.5 indicates a complete separation of the two enantiomeric peaks, which is crucial for accurate quantification. The nearly equal peak areas for the racemic standard confirm that the detector response is similar for both enantiomers.
Detailed Experimental Protocol
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Ensure the column temperature is maintained at 25 °C.
-
-
Standard Preparation:
-
Prepare a racemic standard of this compound at a concentration of 100 µg/mL in the mobile phase.
-
If available, prepare individual standards of the (R)- and (S)-enantiomers to confirm the elution order.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution onto the chiral column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
-
Record the chromatogram and the retention times of the eluted peaks.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Conclusion
The chiral HPLC method presented in this application note provides a reliable and robust protocol for the separation and quantification of this compound stereoisomers. This method is suitable for routine analysis in quality control laboratories and for research purposes where the determination of enantiomeric purity is essential. The use of a commercially available polysaccharide-based chiral stationary phase makes this method readily adaptable in most analytical laboratories. Further optimization of the mobile phase composition and flow rate may be performed to enhance resolution or reduce analysis time as needed.
Application of Methyl dodec-3-enoate in Pest Management: No Data Available
The absence of information indicates that Methyl dodec-3-enoate has likely not been a subject of significant research in entomology or pest control. Consequently, there is no quantitative data on its efficacy, no established experimental protocols for its use, and no known signaling pathways in insects that it may affect.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and diagrams, for this compound in pest management at this time. Further primary research would be required to determine if this compound has any relevant biological activity and potential applications in this field.
Application Notes and Protocols for the Use of Methyl dodec-3-enoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dodec-3-enoate is an unsaturated fatty acid methyl ester (FAME) that can serve as a valuable analytical standard in various research and development applications. Its specific structure, with a double bond at the third carbon position, makes it useful for the identification and quantification of this particular isomer in complex lipid mixtures. Due to the limited commercial availability of a certified reference standard for this compound, this document provides generalized protocols and application notes based on the analysis of similar unsaturated FAMEs. These guidelines can be adapted for its use in chromatography and spectroscopy.
Physicochemical Properties and Data Presentation
While specific experimental data for this compound is not widely available, the following table summarizes its computed physicochemical properties, which are essential for method development. For comparison, data for the more common isomer, Methyl dodec-11-enoate, and the saturated analogue, Methyl dodecanoate, are also included.
| Property | This compound (Computed) | Methyl dodec-11-enoate[1] | Methyl dodecanoate[2] |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ | C₁₃H₂₆O₂ |
| Molecular Weight | 212.33 g/mol | 212.33 g/mol | 214.34 g/mol |
| Boiling Point | Not available | Not available | 261-262 °C |
| Melting Point | Not available | Not available | 4.5-5 °C |
| Density | Not available | Not available | 0.869 g/mL at 20 °C |
| Refractive Index | Not available | Not available | n20/D 1.429-1.433 |
| Assay (Purity) | Not applicable (not commercially available as a standard) | Not available | ≥99.5% (GC) |
Experimental Protocols
The following are generalized experimental protocols for the analysis of unsaturated FAMEs, which can be adapted for this compound.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
This protocol outlines a general method for the separation and quantification of FAMEs using GC-FID.
1. Standard Preparation:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve it in a high-purity solvent (e.g., hexane or isooctane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the analyte in the samples.
2. Sample Preparation (Derivatization):
-
For lipid samples (oils, fats, tissues), transesterification is required to convert triglycerides and other fatty acid esters to their corresponding methyl esters. A common method involves reaction with methanolic HCl or BF₃-methanol.[3]
-
After derivatization, extract the FAMEs into an organic solvent like hexane.
-
The solvent volume should be accurately known for quantitative analysis.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: A polar capillary column is recommended for the separation of unsaturated FAME isomers, such as a biscyanopropyl polysiloxane column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the prepared standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the confirmation of the identity of this compound and for its quantification, especially in complex matrices.
1. Standard and Sample Preparation:
-
Follow the same procedures as described in Protocol 1.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System coupled to a 5977B Mass Spectrometer or equivalent.
-
Column and GC conditions: Same as in Protocol 1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Qualitative Analysis: Compare the mass spectrum of the peak of interest in the sample with the mass spectrum of the this compound standard. The fragmentation pattern should match. The mass spectrum of the saturated analog, methyl dodecanoate, typically shows a prominent molecular ion peak (M+) at m/z 214 and characteristic fragment ions at m/z 74 (McLafferty rearrangement), 87, 143, and 171.[4][5] For this compound, a molecular ion at m/z 212 would be expected, with a fragmentation pattern influenced by the position of the double bond.
-
Quantitative Analysis (SIM Mode): Select characteristic ions of this compound for monitoring to enhance sensitivity and selectivity. Construct a calibration curve using the peak areas of the selected ions from the standard injections.
Logical Workflow and Diagrams
The following diagrams illustrate the general workflows for the use of this compound as an analytical standard.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship for identification and quantification.
Conclusion
While specific certified reference materials for this compound are not readily documented, its use as an analytical standard is feasible by adapting established methods for FAME analysis. The protocols and information provided herein offer a foundation for researchers to develop and validate their own analytical methods for the identification and quantification of this specific unsaturated fatty acid methyl ester. Careful method development and validation, including the assessment of linearity, accuracy, and precision, are crucial when a certified standard is not available.
References
Field Trials of (Z)-dodec-3-en-1-ol as a Termite Semiochemical: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While initial investigations into Methyl dodec-3-enoate as a semiochemical did not yield specific field trial data, research has identified its corresponding alcohol, (Z)-dodec-3-en-1-ol , as a potent trail-following pheromone for several species of termites, notably the fungus-growing termite Macrotermes annandalei. This document provides detailed application notes and protocols based on published field and laboratory studies of (Z)-dodec-3-en-1-ol, offering a valuable resource for researchers interested in termite behavior, chemical ecology, and the development of novel pest management strategies.
Data Summary: Behavioral and Field Trial Data
The following table summarizes the key quantitative data from studies on the effects of (Z)-dodec-3-en-1-ol on Macrotermes annandalei.
| Parameter | Value | Species | Reference |
| Pheromone Secretion | ~1 ng per worker | Macrotermes annandalei | [1][2] |
| Behavioral Threshold (Trail-Following) | 10⁻⁴ ng/cm | Stylotermes faveolus & S. halumicus | [3] |
| Trail Activity Duration (Synthetic vs. Natural) | Shorter than natural sternal secretion | Macrotermes annandalei | [1][2] |
| Field Trial Observation | Artificial trails compete with natural trails | Macrotermes annandalei | [1][2] |
Experimental Protocols
Protocol 1: Termite Trail-Following Bioassay (Laboratory)
This protocol outlines a standard laboratory bioassay to evaluate the trail-following behavior of termites in response to (Z)-dodec-3-en-1-ol.
Materials:
-
Whatman No. 1 filter paper
-
Petri dishes
-
Micropipette
-
Synthetic (Z)-dodec-3-en-1-ol
-
Solvent (e.g., hexane)
-
Termite workers (Macrotermes annandalei or other target species)
-
Soft forceps or paintbrush for handling termites
-
Timer
-
Video recording equipment (optional)
Procedure:
-
Preparation of Artificial Trails:
-
Prepare serial dilutions of synthetic (Z)-dodec-3-en-1-ol in the chosen solvent to achieve a range of concentrations (e.g., from 10⁻⁵ ng/µL to 10 ng/µL).
-
Using a micropipette, apply a specific volume (e.g., 10 µL) of the pheromone solution evenly along a predefined path (e.g., a 10 cm line or a circle) on a piece of filter paper placed in a Petri dish.
-
Prepare a control trail using only the solvent.
-
Allow the solvent to evaporate completely before introducing the termites.
-
-
Termite Introduction and Observation:
-
Gently introduce a single worker termite at the beginning of the artificial trail using soft forceps or a paintbrush.
-
Start the timer and observe the termite's behavior.
-
Record the following parameters:
-
Whether the termite follows the trail.
-
The distance the termite follows the trail.
-
The duration the termite stays on the trail.
-
Any other relevant behaviors (e.g., antennation, turning back).
-
-
For quantitative analysis, a positive response is typically defined as the termite following the trail for a minimum distance (e.g., 5 cm) without deviating.
-
Use a new termite and a new filter paper for each replicate and concentration.
-
-
Data Analysis:
-
Calculate the percentage of termites responding at each concentration.
-
Determine the lowest concentration that elicits a significant trail-following response compared to the control (the behavioral threshold).
-
Analyze the average distance followed and duration on the trail for each concentration.
-
Protocol 2: Field Competition Assay
This protocol is designed to assess the effectiveness of synthetic pheromone trails in a natural field environment by competing with natural termite trails.
Materials:
-
Synthetic (Z)-dodec-3-en-1-ol solution at an effective concentration (determined from laboratory bioassays).
-
Application device (e.g., a syringe with a fine needle or a specialized trail-laying device).
-
Flags or markers to identify the location of artificial trails.
-
Observation equipment (e.g., video camera with night vision capabilities, if necessary).
-
Stopwatch.
Procedure:
-
Locating Natural Foraging Trails:
-
Identify active foraging trails of the target termite species in their natural habitat. These are often visible as cleared paths on the ground or in subterranean tunnels.
-
-
Application of Artificial Trails:
-
Lay an artificial trail of synthetic (Z)-dodec-3-en-1-ol parallel to or intersecting with a known natural trail.
-
The length and concentration of the artificial trail should be standardized.
-
-
Observation and Data Collection:
-
Observe the behavior of termites emerging from the nest or returning to it.
-
Record the number of termites that choose the artificial trail versus the natural trail at intersection points.
-
Record the recruitment of new foragers along the artificial trail.
-
Monitor the duration of activity on the artificial trail.
-
-
Data Analysis:
-
Calculate the percentage of termites that follow the artificial trail.
-
Compare the recruitment rates on the artificial trail to those on the natural trail.
-
Assess the longevity of the artificial trail under field conditions.
-
Visualizations
Caption: Workflow for a laboratory-based termite trail-following bioassay.
Caption: Workflow for a field competition assay of artificial termite trails.
References
Application Notes & Protocols: Solid-Phase Synthesis of Insect Pheromone Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insect pheromones are chemical signals crucial for communication between members of the same species, playing a vital role in behaviors such as mating, aggregation, and trail-following.[1] The synthesis of pheromone analogues is a powerful tool for developing environmentally benign pest management strategies, as these compounds can be used in traps for monitoring insect populations or for mating disruption.[1][2][3] Solid-phase synthesis (SPS) offers a robust and efficient methodology for the preparation of these compounds and their analogues.[4] Pioneered by R. Bruce Merrifield, SPS involves the stepwise synthesis of a target molecule on an insoluble polymer support.[4][5] This approach simplifies the purification process, as excess reagents and by-products are easily removed by filtration and washing, making it highly amenable to automation and the creation of combinatorial libraries.[5][6]
This document provides detailed protocols and application notes for the solid-phase synthesis of insect pheromone analogues, focusing on key reaction types and experimental workflows.
Core Principles of Solid-Phase Pheromone Synthesis
The foundation of SPS lies in attaching a starting material to a solid support (resin) via a linker. The molecule is then built up through a series of coupling and deprotection steps. Once the synthesis is complete, the final product is cleaved from the resin.
Key Components:
-
Solid Support: The insoluble matrix, typically 1-2% cross-linked polystyrene-divinylbenzene copolymers, must be chemically inert to the reaction conditions and able to swell in appropriate solvents to allow reagent access.[4][5]
-
Linker: A chemical moiety that connects the initial reactant to the solid support. The choice of linker is critical as it must be stable throughout the synthesis but allow for cleavage of the final product under specific, mild conditions.[5]
-
Protecting Groups: These are used to temporarily block reactive functional groups to ensure that reactions occur only at the desired position on the growing molecule.[4]
General Workflow
The solid-phase synthesis of pheromone analogues follows a cyclical process, which is illustrated in the workflow diagram below. This iterative nature makes it ideal for building the long carbon chains characteristic of many lepidopteran pheromones.[1]
Caption: A generalized workflow illustrating the key stages of solid-phase synthesis.
Experimental Protocols: Key Synthetic Reactions
Several types of chemical reactions have been adapted for the solid-phase synthesis of insect pheromones. The choice of reaction depends on the structure of the target pheromone, particularly the nature and stereochemistry of its double bonds.
Alkyne Coupling Reactions
This method is highly effective for synthesizing pheromones with specific double bond geometries (cis or trans) as it involves the introduction of a carbon-carbon triple bond, which can then be selectively reduced.[4] Trityl chloride resin can be used as a hydroxyl protecting agent, allowing a diol to be attached to the support at one end while the other hydroxyl group participates in the reaction.[4]
Caption: Synthetic strategy for pheromones via solid-phase alkyne coupling and subsequent reduction.
Protocol: Generalized Alkyne Coupling
-
Resin Preparation: Swell 1g of Merrifield resin in 20 mL of dimethylformamide (DMF) in a solid-phase reaction vessel for 1 hour.
-
Anchoring: Add a solution of an appropriate ω-haloalkanol (e.g., 6-chloro-1-hexanol) and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF to the resin. Agitate the mixture at 50°C for 24 hours.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH) (3 x 10 mL each) to remove excess reagents. Dry the resin under vacuum.
-
Coupling: Swell the resin in anhydrous tetrahydrofuran (THF). In a separate flask, deprotonate a terminal alkyne using a strong base (e.g., n-butyllithium) at low temperature. Add this solution to the resin suspension and agitate for 12-24 hours at room temperature.
-
Washing: Repeat the washing sequence from step 3.
-
Cleavage: Cleave the synthesized alkyne from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid in DCM).
-
Reduction and Derivatization: In solution, perform a stereoselective reduction of the alkyne. For a (Z)-alkene, use Lindlar's catalyst and H₂. For an (E)-alkene, use a dissolving metal reduction (e.g., Na in liquid NH₃). The resulting alcohol can be further converted to an acetate or aldehyde if required.[7]
-
Purification: Purify the final product using column chromatography or preparative HPLC.[6]
Polymer-Supported Wittig Reactions
The Wittig reaction is a cornerstone of alkene synthesis. Using a polymer-supported triphenylphosphine reagent simplifies the process by immobilizing the phosphonium salt and the resulting phosphine oxide by-product, which can then be easily filtered off.[4] This method is particularly useful for synthesizing pheromones containing specific double bond configurations.
Protocol: Generalized Wittig Reaction
-
Reagent Preparation: Swell polymer-supported triphenylphosphine resin in an anhydrous solvent like THF.
-
Salt Formation: Add an appropriate alkyl halide to the resin suspension and heat to form the polymer-bound phosphonium salt. Wash the resin thoroughly to remove excess alkyl halide.
-
Ylide Generation: Suspend the resin in THF and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the polymer-bound ylide.
-
Coupling: Add the desired aldehyde or ketone to the ylide suspension and agitate until the reaction is complete (monitored by TLC of the solution phase).
-
Product Isolation: Filter the reaction mixture. The solution contains the desired alkene pheromone analogue, while the polymer-bound phosphine oxide remains on the filter.
-
Purification: Concentrate the filtrate and purify the product via chromatography.
Data Presentation: Synthesis Outcomes
Solid-phase synthesis allows for the efficient production of various pheromone analogues. The table below summarizes representative outcomes for different synthetic targets, highlighting the versatility of the described methods.
| Pheromone Target/Analogue | Insect Species (Example) | Synthesis Method | Typical Yield (%) | Purity (%) | Stereoselectivity | Reference |
| (Z)-7-Dodecenyl acetate | Trichoplusia ni (Cabbage Looper) | Alkyne Coupling | 60-75 | >95 | >98% Z | [4][7] |
| (E,Z)-8,10-Dodecadien-1-ol | Cydia pomonella (Codling Moth) | Iron-Mediated Cross-Coupling | ~38 (overall) | >98 | >99% E,Z | [8] |
| (Z)-9-Tetradecenyl acetate | Spodoptera frugiperda (Fall Armyworm) | Alkyne Coupling | 65-80 | >95 | >98% Z | [4] |
| (Z)-11-Hexadecenal | Helicoverpa zea (Corn Earworm) | Wittig Reaction | 55-70 | >95 | >96% Z | [4] |
| (Z)-9-Tricosene (Muscalure) | Musca domestica (Housefly) | Olefin Metathesis | ~70 | >98 | >85% Z | [9] |
Note: Yields and purities are representative values derived from literature and can vary based on specific reaction conditions and scales.
Application Notes
Combinatorial Libraries for SAR Studies
Solid-phase synthesis is exceptionally well-suited for combinatorial chemistry.[5] By using a "split-and-pool" synthesis strategy, large libraries of pheromone analogues can be generated. For example, different alkyl chains can be coupled to a common core, or the position and geometry of double bonds can be varied systematically. Screening these libraries against insect olfactory receptors can rapidly elucidate structure-activity relationships (SAR), identifying the key structural features required for biological activity.[10]
Development of Pest Control Agents
The synthesis of highly pure pheromones is essential for their use in pest management.[2] Synthetic pheromones can be deployed in several ways:
-
Monitoring: Lures baited with synthetic pheromones are used in traps to monitor the population density of a target pest, helping to time insecticide applications more effectively.[1]
-
Mating Disruption: Permeating an area with a high concentration of a synthetic sex pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation's population.[1]
-
Attract-and-Kill: Combining a pheromone attractant with a small amount of insecticide provides a targeted approach to pest control, minimizing broad-spectrum pesticide use.
Characterization of Analogues
The identity and purity of synthesized pheromone analogues must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[6][11]
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), to confirm the molecular weight and fragmentation pattern.[11]
By leveraging the efficiency and versatility of solid-phase synthesis, researchers can accelerate the discovery and development of novel insect pheromone analogues for advanced and sustainable pest management solutions.
References
- 1. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Insecticide - Wikipedia [en.wikipedia.org]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. crsubscription.com [crsubscription.com]
- 6. Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of Fatty Acid Methyl Esters (FAMEs) via Transesterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid methyl esters (FAMEs) are valuable molecules with wide-ranging applications, from biofuels to pharmaceuticals. They are typically synthesized from triglycerides found in vegetable oils, animal fats, and microbial lipids through a process called transesterification. This document provides an overview and detailed protocols for various transesterification methods employed in the production of FAMEs. The selection of a suitable method depends on several factors, including the feedstock's free fatty acid (FFA) and water content, cost considerations, and desired product purity.
Comparative Analysis of Transesterification Methods
The following table summarizes the key quantitative parameters for different transesterification methods to facilitate comparison.
| Method | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Methanol to Oil Molar Ratio | Typical FAME Yield (%) | Advantages | Disadvantages |
| Base-Catalyzed | NaOH, KOH, Sodium Methoxide | 50 - 65[1][2] | 30 min - 2 hours[1][3] | 6:1 to 9:1[1][4] | >95[3][4] | High conversion rate, short reaction time, mild reaction conditions.[3] | Sensitive to free fatty acids and water, soap formation can occur.[3] |
| Acid-Catalyzed | H₂SO₄, HCl | 50 - 90[5][6] | 1 - 24 hours[6] | 6:1 to 20:1[1][7] | 80 - 98[7] | Tolerant to high free fatty acid and water content.[6] | Slow reaction rate, corrosive, requires higher alcohol ratios.[6] |
| Enzyme-Catalyzed | Lipases | 30 - 45[3] | 12 - 72 hours[3] | 3:1 to 12:1[3] | 90 - 98[3] | Mild reaction conditions, high-quality glycerol, no soap formation.[3] | High cost of enzymes, longer reaction times.[6] |
| Supercritical Methanol | None | 350 - 400[6] | 4 - 20 minutes[6] | 42:1[6] | >95[6] | Catalyst-free, very fast reaction, tolerant to FFA and water. | High temperature and pressure required, high energy consumption. |
| In-situ (Direct) | Acid or Base Catalysts | 67 - 90[8][9] | 40 min - 2.25 hours[8][9] | Varies with biomass | 80 - 96.7[5][8] | Simplifies the process by combining extraction and transesterification.[10] | FAME yield can be lower than with pre-extracted oil, optimization is biomass-specific.[8] |
Experimental Protocols
Base-Catalyzed Transesterification Protocol
This protocol is suitable for feedstocks with low free fatty acid (< 1% w/w) and water content.
Materials:
-
Vegetable oil or animal fat
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Reaction vessel with magnetic stirrer and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator (optional)
-
Hexane
-
Distilled water
Procedure:
-
Preparation of Methoxide Solution: Carefully dissolve 1 g of NaOH or KOH in 200 mL of methanol in a separate flask. This solution is sodium or potassium methoxide and is highly corrosive and flammable.[11]
-
Reaction Setup: Place 100 g of oil into the reaction vessel equipped with a magnetic stirrer and a condenser.[11]
-
Heating: Heat the oil to the desired reaction temperature (typically 60°C) using the heating mantle while stirring.[11]
-
Reaction: Once the oil reaches the target temperature, add the prepared methoxide solution. Continue stirring for the specified reaction time (e.g., 60 minutes).[11]
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for at least 2 hours. Two distinct layers will form: the upper layer is the FAME (biodiesel), and the lower layer is glycerol.[11]
-
Glycerol Removal: Carefully drain the lower glycerol layer.[11]
-
Washing: Wash the FAME layer with warm distilled water (10-20% of the FAME volume) to remove any residual catalyst, soap, and methanol. Gently shake the separatory funnel and allow the layers to separate. Drain the lower water layer. Repeat this washing step 2-3 times until the wash water is neutral.
-
Drying: Transfer the washed FAMEs to a clean flask and heat to 100-110°C to remove residual water. Alternatively, a rotary evaporator can be used for drying.
Acid-Catalyzed Transesterification Protocol
This protocol is suitable for feedstocks with high free fatty acid content.
Materials:
-
Oil/fat with high FFA content
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reaction vessel with magnetic stirrer and condenser
-
Heating mantle
-
Separatory funnel
-
Hexane
-
Saturated sodium bicarbonate solution
-
Distilled water
Procedure:
-
Reaction Setup: In the reaction vessel, mix the oil/fat with methanol. A typical ratio is 6:1 to 20:1 methanol to oil molar ratio.[1][7]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-3% v/w of oil) to the mixture while stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-90°C) and reflux with continuous stirring for the required reaction time (can be several hours).[5][6]
-
Neutralization: After cooling, slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Be cautious as this will produce CO₂ gas.
-
Extraction: Add hexane to the mixture to extract the FAMEs. Transfer to a separatory funnel.
-
Washing: Wash the organic layer with distilled water to remove any remaining salts and byproducts.
-
Drying: Dry the FAME layer over anhydrous sodium sulfate or by gentle heating.
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the purified FAMEs.
In-situ (Direct) Transesterification Protocol (Generalized)
This protocol describes a one-step process for converting lipids within biomass directly to FAMEs. It needs to be optimized for the specific type of biomass being used.[10]
Materials:
-
Dried and ground biomass (e.g., microalgae)[8]
-
Methanol
-
Acid or base catalyst (e.g., H₂SO₄ or KOH)
-
Reaction vessel with a screw cap, capable of withstanding pressure
-
Heater/shaker or water bath
-
Centrifuge
-
Glass pipettes
Procedure:
-
Sample Preparation: Weigh a known amount of dried and finely ground biomass into the reaction vessel.[8]
-
Reagent Mixture Preparation: Prepare a mixture of methanol, co-solvent, and catalyst. The optimal ratios of these components need to be determined experimentally for the specific biomass.[8][9]
-
Reaction: Add the reagent mixture to the biomass in the reaction vessel. Seal the vessel tightly.
-
Incubation: Place the vessel in a heater/shaker or a water bath at the optimized temperature (e.g., 70-90°C) for the determined reaction time (e.g., 90 minutes).[5]
-
Phase Separation: After the reaction, cool the vessel and add water to facilitate phase separation. Centrifuge the mixture to pellet the biomass residue.
-
FAME Collection: The upper, non-polar layer containing the FAMEs is carefully collected using a pipette.
-
Purification: The collected FAME layer may require further washing and drying as described in the previous protocols to remove impurities.
Visualizations
Caption: Comparison of conventional and in-situ transesterification workflows.
Caption: Decision logic for selecting a transesterification catalyst.
References
- 1. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 2. amecj.com [amecj.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Biodiesel production by direct transesterification of microalgal biomass with co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Double Bond Position in Methyl dodec-3-enoate by GC-MS after Dimethyl Disulfide Derivatization
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). While standard GC-MS can determine the chain length and degree of unsaturation, locating the precise position of double bonds in monounsaturated FAMEs requires chemical derivatization. This application note details a robust protocol for the derivatization of methyl dodec-3-enoate using dimethyl disulfide (DMDS). The resulting thioether derivatives, when subjected to electron ionization mass spectrometry (EI-MS), produce characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond position. This method is crucial for researchers in fields such as lipidomics, food science, and drug development where the isomeric purity of fatty acids is of interest.
Introduction
This compound is a monounsaturated fatty acid methyl ester. The position of the double bond within the carbon chain is a critical determinant of its chemical and biological properties. Standard gas chromatography can separate FAMEs based on their volatility and polarity, but it often fails to resolve positional isomers of unsaturated FAMEs. Mass spectrometry of underivatized FAMEs typically shows fragmentation that is not specific to the double bond location.
To overcome this limitation, derivatization techniques that "fix" the double bond and direct fragmentation in the mass spectrometer are employed. Derivatization with dimethyl disulfide (DMDS) in the presence of an iodine catalyst is a well-established method for this purpose.[1][2][3] The reaction proceeds via the addition of two methylthio (-SCH3) groups across the double bond, forming a stable adduct. During EI-MS analysis, the primary fragmentation of this adduct occurs at the carbon-carbon bond that was originally the double bond, between the two methylthio-substituted carbons. This cleavage results in two diagnostic fragment ions whose masses directly indicate the position of the original double bond.
This application note provides a detailed protocol for the DMDS derivatization of this compound and the subsequent GC-MS analysis of the resulting adduct.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Dimethyl disulfide (DMDS) (≥99% purity)
-
Iodine (ACS reagent grade)
-
Hexane (GC grade)
-
Diethyl ether (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v in deionized water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass vials with PTFE-lined screw caps
-
Microsyringes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Derivatization Protocol
-
Sample Preparation: Prepare a solution of this compound in hexane at a concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a solution of iodine in diethyl ether at a concentration of 60 mg/mL. This solution should be prepared fresh.
-
Reaction Setup:
-
In a clean, dry glass vial, add 100 µL of the this compound solution.
-
Add 200 µL of dimethyl disulfide (DMDS).
-
Add 100 µL of the iodine in diethyl ether solution.
-
Cap the vial tightly.
-
-
Reaction: Gently mix the contents of the vial and allow the reaction to proceed at room temperature (approximately 25°C) for 1 hour in the dark.
-
Quenching: After the reaction is complete, add 200 µL of 5% aqueous sodium thiosulfate solution to the vial to quench the excess iodine. The brown color of the iodine should disappear.
-
Extraction: Add 500 µL of hexane to the vial and vortex for 30 seconds to extract the derivatized product.
-
Phase Separation and Drying: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting hexane solution containing the DMDS adduct of this compound is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977 inert plus MSD or equivalent
-
Column: A mid-polarity column such as a poly(trifluoropropylmethylsiloxane) RTX-200 (105 m x 250 µm x 0.25 µm) is recommended for good separation.[1]
-
Injector: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Data Presentation
The GC-MS analysis of the DMDS adduct of this compound yields a single major peak corresponding to the derivatized product. The mass spectrum of this peak is characterized by a molecular ion (M⁺) and two key diagnostic fragment ions resulting from the cleavage at the site of the original double bond.
| Analyte | Molecular Weight ( g/mol ) | Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Diagnostic Fragment Ions [m/z] (Relative Abundance) |
| This compound DMDS adduct | 306.5 | (Typical) 22.5 | 306 | 101 (Fragment A), 205 (Fragment B) |
| Underivatized this compound | 212.3 | (Typical) 15.2 | 212 | Non-diagnostic fragmentation pattern |
Fragmentation Analysis:
The DMDS adduct of this compound has the following structure:
Upon electron ionization, the primary cleavage occurs between the C3 and C4 carbons (the location of the original double bond). This results in two main fragment ions:
-
Fragment A (m/z 101): [CH₃-CH-CH₂-COOCH₃]⁺
-
Fragment B (m/z 205): [CH₃-(CH₂)₇-CH-SCH₃]⁺
The presence of these two prominent ions in the mass spectrum provides definitive evidence that the original double bond was located at the Δ³ position.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for DMDS derivatization.
Derivatization Reaction and Fragmentation Pathway
Caption: DMDS derivatization and fragmentation.
Conclusion
The derivatization of this compound with dimethyl disulfide provides a simple and effective method for the precise localization of its double bond by GC-MS. The resulting DMDS adduct yields a clear and predictable fragmentation pattern upon electron ionization, with diagnostic ions that unambiguously identify the original position of unsaturation. This protocol is highly valuable for researchers requiring detailed structural elucidation of unsaturated fatty acid methyl esters.
References
Application Notes and Protocols for Electrophysiological Assays of Methyl dodec-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct electrophysiological data for Methyl dodec-3-enoate is not currently available in peer-reviewed literature. The following application notes and protocols are based on the known electrophysiological effects of structurally related medium-chain fatty acids and their derivatives. These protocols provide a foundational framework for investigating the potential effects of this compound on ion channels and cellular electrophysiology. Researchers should interpret initial findings with caution and optimize these protocols based on experimental observations.
Introduction
This compound is a monounsaturated medium-chain fatty acid methyl ester. Fatty acids and their derivatives are known to modulate the activity of various ion channels, thereby influencing the electrophysiological properties of excitable cells such as neurons and cardiomyocytes. For instance, polyunsaturated fatty acids have been shown to interact with voltage-gated sodium, potassium, and calcium channels. Given its structure, this compound may exhibit similar modulatory effects, making it a compound of interest for research in areas such as cardiac arrhythmias, neuronal excitability, and metabolic disorders.
These application notes provide a starting point for the electrophysiological characterization of this compound using standard patch-clamp techniques on relevant cell lines.
Potential Signaling Pathways and Targets
Based on the literature for related fatty acids, this compound could potentially modulate several key ion channels and signaling pathways. The primary hypothesized targets are voltage-gated ion channels that are crucial for action potential generation and propagation.
Application Notes and Protocols for Behavioral Bioassays with Methyl dodec-3-enoate and Analogous Compounds
Disclaimer: As of October 2025, publicly available research detailing specific behavioral bioassays for Methyl dodec-3-enoate is limited. The following application notes and protocols are based on established methodologies for structurally similar semiochemicals, such as other methyl esters and dodecenol derivatives, which are commonly used in insect chemical ecology research. These protocols can be adapted by researchers to investigate the potential behavioral effects of this compound.
Olfactometer Bioassay: Assessing Attraction or Repellency
Olfactometer bioassays are fundamental for determining the preference of an organism for a specific volatile chemical. A Y-tube or multi-arm olfactometer allows researchers to present a choice between a test odor and a control (solvent) or between multiple odors.[1][2][3]
Experimental Protocol
a. Olfactometer Setup and Acclimation:
-
Set up a Y-tube or multi-arm olfactometer in a controlled environment with consistent lighting, temperature, and humidity.[1]
-
Introduce a purified and humidified air stream that is split to flow through each arm of the olfactometer at a constant rate (e.g., 100 mL/min).
-
Place the test organism (e.g., an insect) in an acclimation chamber for a set period (e.g., 30 minutes) before introduction into the olfactometer to allow it to adjust to the experimental conditions.
b. Sample Preparation and Introduction:
-
Prepare a solution of this compound in a suitable solvent (e.g., hexane) at the desired concentration.
-
Apply a known volume (e.g., 10 µL) of the test solution to a filter paper and place it in the sample chamber of one arm of the olfactometer.
-
In the other arm, use a filter paper with the same volume of the solvent as a control.
c. Behavioral Observation:
-
Introduce a single organism at the base of the main arm of the olfactometer.
-
Record the time the organism takes to make a choice (i.e., move a set distance into one of the arms) and which arm it chooses.
-
Also, record the total time spent in each arm over a defined observation period (e.g., 10 minutes).[3]
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the arms of the olfactometer between trials to avoid positional bias.
Data Presentation
Table 1: Hypothetical Olfactometer Choice Data for an Analogous Insect Pheromone
| Treatment Arm | Control Arm | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No. of Non-responsive Insects |
| 1 µg Pheromone | Hexane | 35 | 15 | 5 |
| 10 µg Pheromone | Hexane | 42 | 8 | 5 |
| 100 µg Pheromone | Hexane | 38 | 12 | 6 |
Experimental Workflow Diagram
Electroantennography (EAG): Measuring Olfactory Receptor Neuron Response
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It provides a direct measure of the sensitivity of the olfactory receptor neurons to a specific compound.[2]
Experimental Protocol
a. Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect.
-
Mount the antenna between two electrodes using a conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.
b. Stimulus Delivery:
-
Generate a continuous, humidified, and purified air stream that flows over the mounted antenna.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Apply a known volume of each dilution to a filter paper and insert it into a Pasteur pipette.
-
Introduce the tip of the pipette into the main air stream to deliver a puff of the odorant to the antenna.
c. Data Recording and Analysis:
-
Record the voltage change (depolarization) of the antenna in response to the stimulus using an amplifier and data acquisition software.
-
Measure the peak amplitude of the EAG response for each concentration.
-
Present a solvent puff (control) to ensure the response is due to the test compound.
-
Normalize the responses by subtracting the response to the solvent control.
Data Presentation
Table 2: Representative EAG Dose-Response Data for an Analogous Compound
| Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) |
| 0.001 | 0.12 ± 0.03 |
| 0.01 | 0.35 ± 0.05 |
| 0.1 | 0.88 ± 0.12 |
| 1 | 1.54 ± 0.21 |
| 10 | 2.15 ± 0.28 |
| 100 | 2.21 ± 0.30 |
Signaling Pathway Diagram
Trail-Following Bioassay: Assessing Pheromonal Activity
Trail-following bioassays are used to determine if a chemical can elicit a trail-following response, a common behavior in social insects like termites and ants.[4][5][6]
Experimental Protocol
a. Arena Preparation:
-
Prepare a clean, neutral surface as the test arena (e.g., a sheet of filter paper or a glass plate).
-
Using a microsyringe or a specialized pen, draw a trail (e.g., a straight line or a circle) with a solution of this compound at a specific concentration.[5]
-
Draw a parallel or adjacent trail with the solvent alone to serve as a control.
b. Behavioral Observation:
-
Introduce an individual insect at the beginning of the trail.
-
Record whether the insect follows the trail, the duration it stays on the trail, and the distance it travels along the trail.[4]
-
Observe for any specific behaviors such as antennation or changes in walking speed.
c. Data Analysis:
-
Compare the trail-following behavior on the test trail to the control trail.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant difference in the time spent or distance traveled on the test versus the control trail.
Data Presentation
Table 3: Example Data from a Trail-Following Bioassay with a Termite Pheromone Analog
| Trail Type | Mean Distance Followed (cm) ± SE (n=20) | Mean Time on Trail (s) ± SE (n=20) |
| Pheromone Analog (1 ng/cm) | 8.7 ± 0.6 | 25.3 ± 2.1 |
| Solvent Control | 1.2 ± 0.3 | 4.5 ± 0.8 |
Logical Relationship Diagram
References
- 1. insectolfactometer.com [insectolfactometer.com]
- 2. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 3. thehive.icipe.org [thehive.icipe.org]
- 4. Mutual Use of Trail-Following Chemical Cues by a Termite Host and Its Inquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Nishant Shah [bu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl dodec-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl dodec-3-enoate, a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. The primary synthetic route detailed is the Horner-Wadsworth-Emmons (HWE) reaction, a robust and scalable method for the formation of carbon-carbon double bonds. This method is favored for its high stereoselectivity, typically yielding the (E)-isomer, and the ease of removal of its water-soluble byproducts, making it suitable for industrial applications. Alternative synthetic strategies, including the Wittig reaction and olefin metathesis, are also discussed. This document includes detailed experimental protocols, data on reaction yields and conditions, and visualizations of the reaction mechanism and experimental workflow.
Introduction
This compound is an unsaturated fatty acid ester with potential applications in the pharmaceutical and flavor/fragrance industries. Its synthesis on a large scale requires a method that is efficient, cost-effective, and produces a high-purity product. The Horner-Wadsworth-Emmons reaction is a well-established olefination reaction that meets these criteria. It involves the reaction of an aldehyde or ketone with a phosphonate-stabilized carbanion to produce an alkene. Compared to the classical Wittig reaction, the HWE reaction offers the significant advantage of producing a water-soluble phosphate byproduct that is easily separated from the organic product, simplifying the purification process on a large scale.[1]
Synthetic Routes
Primary Recommended Route: Horner-Wadsworth-Emmons (HWE) Reaction
The recommended pathway for the large-scale synthesis of this compound is the Horner-Wadsworth-Emmons reaction between nonanal (a nine-carbon aldehyde) and a phosphonate ylide derived from a phosphonate containing the ester moiety. To obtain the double bond at the 3-position, a custom phosphonate reagent, methyl 2-(diethylphosphono)propanoate, would be required. The synthesis of this reagent is a preliminary step.
Reaction Scheme:
-
Preparation of the Phosphonate Reagent (if not commercially available): Methyl 2-bromopropanoate reacts with triethyl phosphite via the Michaelis-Arbuzov reaction to yield methyl 2-(diethylphosphono)propanoate.
-
Horner-Wadsworth-Emmons Reaction: The phosphonate reagent is deprotonated with a strong base (e.g., sodium hydride) to form the nucleophilic phosphonate carbanion. This carbanion then reacts with nonanal. The reaction typically favors the formation of the (E)-alkene.[2][3]
Alternative Routes
-
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert aldehydes and ketones into alkenes.[4] For the synthesis of this compound, a suitable ylide would be derived from (2-methoxycarbonylethyl)triphenylphosphonium bromide. While effective, the Wittig reaction produces triphenylphosphine oxide as a byproduct, which can be challenging to remove on a large scale. The Wittig reaction can be performed in aqueous media, which can be an advantage for industrial processes.[5]
-
Olefin Metathesis: Cross-metathesis of 1-decene with methyl but-3-enoate using a Grubbs catalyst is a powerful, atom-economical method for forming the desired carbon-carbon double bond. This catalytic approach is highly attractive for industrial applications but may require careful optimization to minimize side reactions and manage the cost of the catalyst.
Experimental Protocols
Synthesis of Nonanal (Starting Material)
Nonanal is a commercially available aldehyde. Industrially, it is produced by the hydroformylation of 1-octene, also known as the oxo process.[6][7] This process involves reacting 1-octene with a mixture of carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex.[6] Alternatively, it can be synthesized in the lab via the oxidation of 1-nonanol or the ozonolysis of oleic acid methyl ester.[8]
Protocol for Horner-Wadsworth-Emmons Reaction
This protocol is adapted from general procedures for HWE reactions and should be optimized for large-scale production.
Materials:
-
Methyl 2-(diethylphosphono)propanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Nonanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Preparation of the Ylide: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet, a suspension of sodium hydride in anhydrous THF is prepared under a nitrogen atmosphere. The flask is cooled in an ice-water bath. A solution of methyl 2-(diethylphosphono)propanoate in anhydrous THF is added dropwise via the addition funnel, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.
-
Olefination Reaction: The reaction mixture is cooled to 0 °C. A solution of nonanal in anhydrous THF is added dropwise, keeping the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting aldehyde.
-
Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a Horner-Wadsworth-Emmons reaction for the synthesis of unsaturated esters, based on literature for similar compounds.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Aldehyde | 1.0 equivalent | [1] |
| Phosphonate | 1.0 - 1.2 equivalents | [1] |
| Base (e.g., NaH) | 1.0 - 1.2 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF, DME | [1] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 12 - 24 hours | General HWE |
| Yield and Purity | ||
| Yield | 70 - 95% | [3] |
| Purity (after distillation) | >95% | General HWE |
| (E/Z) Selectivity | >95:5 | [2] |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Nonanal - Wikipedia [en.wikipedia.org]
- 8. 1-Nonanal synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Slow Release Formulation of Methyl Dodec-3-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the formulation of methyl dodec-3-enoate, a volatile fatty acid methyl ester, into slow-release delivery systems. The protocols focus on three effective encapsulation techniques: gelatin-alginate microencapsulation, sol-gel encapsulation, and electrospinning. These methods are designed to protect the volatile compound from premature degradation and to control its release over a specified period.
Introduction to Slow-Release Formulations
The controlled release of volatile compounds like this compound is critical for various applications, including its potential use as an insect semiochemical in pest management or as a therapeutic agent in drug delivery. Unformulated, its high volatility leads to rapid dissipation and reduced efficacy. Encapsulation technologies provide a matrix that protects the active compound and modulates its release, ensuring a sustained and targeted action. This document outlines protocols for creating and characterizing three distinct types of slow-release formulations for this compound.
Data Presentation: Comparative Analysis of Formulation Methods
The selection of an appropriate encapsulation method depends on the desired release profile, particle characteristics, and the specific application. The following tables summarize typical quantitative data for microencapsulation of volatile compounds similar to this compound, offering a baseline for comparison.
Table 1: Encapsulation Efficiency and Loading Capacity
| Formulation Method | Wall Material(s) | Typical Encapsulation Efficiency (%) | Typical Loading Capacity (%) |
| Gelatin-Alginate Microencapsulation | Gelatin, Sodium Alginate, Calcium Chloride | 75 - 90 | 10 - 30 |
| Sol-Gel Encapsulation | Tetraethyl Orthosilicate (TEOS) | 80 - 95 | 5 - 20 |
| Electrospinning | Polyvinyl Alcohol (PVA), Polyethylene Oxide (PEO) | 60 - 85 | 1 - 15 |
Table 2: Particle Characteristics and Release Kinetics
| Formulation Method | Typical Particle Size | Release Mechanism | Typical Release Duration |
| Gelatin-Alginate Microencapsulation | 100 µm - 1 mm | Diffusion, Swelling, and Biodegradation | Days to Weeks |
| Sol-Gel Encapsulation | 10 µm - 500 µm | Diffusion through porous network | Weeks to Months |
| Electrospinning | 100 nm - 5 µm (fiber diameter) | Diffusion from nanofibers | Hours to Days |
Experimental Protocols
The following are detailed protocols for the laboratory-scale preparation and characterization of slow-release this compound formulations.
Protocol 1: Gelatin-Alginate Microencapsulation
This method involves the formation of a stable oil-in-water emulsion followed by ionic cross-linking to form microcapsules.
Materials:
-
This compound
-
Gelatin (Type A or B)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Surfactant (e.g., Tween 80)
-
Distilled water
-
Magnetic stirrer
-
Homogenizer
-
Syringe pump
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a 2% (w/v) sodium alginate solution in distilled water by stirring until fully dissolved.
-
Prepare a 5% (w/v) gelatin solution in distilled water, heating gently (around 40°C) to aid dissolution.
-
Combine the sodium alginate and gelatin solutions in a 1:1 ratio and maintain the temperature at 40°C.
-
-
Preparation of Oil Phase:
-
In a separate beaker, add this compound.
-
Add a surfactant (e.g., 0.5% v/v Tween 80) to the this compound and mix thoroughly.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 10-15 minutes to form a stable oil-in-water emulsion.
-
-
Microcapsule Formation:
-
Prepare a 2% (w/v) calcium chloride solution as the cross-linking agent.
-
Using a syringe pump, extrude the emulsion dropwise into the calcium chloride solution while gently stirring.
-
Allow the resulting microcapsules to cure in the solution for 30 minutes to ensure complete cross-linking.
-
-
Washing and Drying:
-
Collect the microcapsules by filtration.
-
Wash the microcapsules with distilled water to remove any unreacted calcium chloride and surface-adhered this compound.
-
Dry the microcapsules at room temperature or in a desiccator.
-
Protocol 2: Sol-Gel Encapsulation
This protocol utilizes the sol-gel process to create a porous silica matrix that entraps the this compound.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Magnetic stirrer
Procedure:
-
Sol Preparation:
-
In a flask, mix TEOS, ethanol, and a dilute HCl solution (e.g., 0.01 M) in a molar ratio of approximately 1:4:1 (TEOS:Ethanol:HCl).
-
Stir the mixture for 1-2 hours at room temperature to allow for the hydrolysis of TEOS.
-
-
Encapsulation:
-
Add the desired amount of this compound to the sol.
-
Stir the mixture to ensure homogeneous dispersion.
-
-
Gelation:
-
Catalyze the condensation and gelation by adding a few drops of ammonium hydroxide solution while stirring.
-
Continue stirring until the solution forms a gel. The gelation time can be controlled by the amount of catalyst and the temperature.
-
-
Aging and Drying:
-
Allow the gel to age for 24-48 hours at room temperature in a sealed container.
-
Dry the gel at a controlled temperature (e.g., 40-60°C) to remove the solvent and form a solid, porous matrix (xerogel) containing the encapsulated this compound.
-
Protocol 3: Electrospinning Encapsulation
This technique produces nanofibers that encapsulate the active compound, offering a high surface area for controlled release.
Materials:
-
This compound
-
Polyvinyl alcohol (PVA) or Polyethylene oxide (PEO)
-
Solvent (e.g., deionized water, ethanol/water mixture)
-
Syringe pump
-
High-voltage power supply
-
Grounded collector plate
Procedure:
-
Polymer Solution Preparation:
-
Prepare a polymer solution of the desired concentration (e.g., 8-12% w/v PVA in water) by dissolving the polymer in the solvent with stirring. Gentle heating may be required.
-
Allow the solution to cool to room temperature.
-
-
Addition of Active Ingredient:
-
Add the desired amount of this compound to the polymer solution.
-
Gently stir the mixture to ensure a homogeneous dispersion without causing significant evaporation of the volatile compound.
-
-
Electrospinning:
-
Load the solution into a syringe fitted with a blunt-tipped needle.
-
Mount the syringe on a syringe pump and set a constant flow rate (e.g., 0.5-2 mL/h).
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and the grounded collector plate.
-
Position the collector plate at a fixed distance from the needle tip (e.g., 10-20 cm).
-
A jet of the polymer solution will be ejected from the needle tip, and the solvent will evaporate, resulting in the deposition of nanofibers containing the encapsulated this compound on the collector.
-
-
Collection and Storage:
-
Carefully remove the nanofiber mat from the collector.
-
Store the mat in a sealed container to prevent the premature release of the encapsulated compound.
-
Characterization Protocols
Principle: The amount of encapsulated this compound is determined by quantifying the non-encapsulated (surface) compound and subtracting it from the total amount used.
Procedure:
-
Surface Compound Extraction:
-
Accurately weigh a known amount of the formulation (microcapsules or nanofibers).
-
Wash the sample with a suitable solvent (e.g., hexane) that dissolves this compound but does not swell or dissolve the wall material.
-
Collect the solvent wash.
-
-
Total Compound Extraction:
-
Take another accurately weighed sample of the formulation.
-
Crush or dissolve the sample in a suitable solvent to release the encapsulated compound. For gelatin-alginate, a citrate buffer can be used to break the capsules. For sol-gel, a strong base might be needed. For electrospun fibers, a solvent that dissolves the polymer can be used.
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a calibration curve of this compound using standard solutions of known concentrations.
-
Analyze the solvent extracts from both the surface and total extractions using GC-MS to determine the concentration of this compound.
-
-
Calculations:
-
Encapsulation Efficiency (%) = [(Total amount of compound - Amount of surface compound) / Total amount of compound] x 100
-
Loading Capacity (%) = [(Total amount of encapsulated compound) / Total weight of the formulation] x 100
-
Principle: The release of this compound from the formulation is monitored over time under controlled conditions.
Procedure:
-
Sample Preparation:
-
Place a known amount of the formulation in a sealed vial or a flow-through cell.
-
-
Release Medium:
-
The release can be monitored in the air (for volatile release) or in a liquid medium, depending on the application.
-
For air release, a controlled airflow can be passed over the sample.
-
For liquid release, the sample can be placed in a buffer solution with gentle agitation.
-
-
Sample Collection:
-
Air Release: At predetermined time intervals, collect the released vapor using a solid-phase microextraction (SPME) fiber or by trapping the compound in a solvent-filled impinger.
-
Liquid Release: At specific time points, withdraw an aliquot of the liquid medium and replace it with fresh medium.
-
-
Quantification:
-
Analyze the collected samples (SPME fiber, trapping solvent, or liquid aliquots) by GC-MS to quantify the amount of released this compound.
-
-
Data Analysis:
-
Plot the cumulative amount or percentage of this compound released as a function of time to obtain the release profile.
-
Visualizations
Experimental Workflows
Troubleshooting & Optimization
Overcoming side reactions in Wittig olefination for ester synthesis
Welcome to the technical support center for Wittig olefination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered when synthesizing molecules containing ester functionalities.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Wittig reaction yield low when the substrate contains an ester?
Low yields in Wittig reactions involving ester-containing substrates are often due to competing side reactions triggered by the strong base used to generate the phosphonium ylide. The primary culprits are:
-
Ester Saponification: The base can attack the electrophilic carbonyl of the ester, leading to hydrolysis (saponification), especially under aqueous or protic conditions. This consumes both the base and the starting material.[1][2]
-
Enolization: If the ester has acidic α-protons, the base can deprotonate this position, forming an enolate. This prevents the desired ylide formation if the acidic proton is on the phosphonium salt, or consumes the base if the proton is elsewhere on the substrate.
-
Steric Hindrance: Sterically hindered ketones react slowly, which can lead to poor yields, particularly with stabilized ylides that are less reactive.[3]
FAQ 2: My ester is being hydrolyzed during the reaction. How can I prevent this?
Ester saponification is a common issue caused by strongly basic and nucleophilic reagents like n-butyllithium (n-BuLi).[1][4] To prevent this:
-
Use Milder or Non-Nucleophilic Bases: Employ bases that are strong enough to deprotonate the phosphonium salt but are less nucleophilic. Options include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Use Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize water, which participates in hydrolysis.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is a popular and effective alternative that uses a phosphonate-stabilized carbanion. These carbanions are more nucleophilic but less basic than traditional ylides, reducing the likelihood of ester saponification.[5]
FAQ 3: How can I improve the E/Z selectivity for my α,β-unsaturated ester synthesis?
The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide.
-
Stabilized Ylides for (E)-Alkenes: Ylides stabilized by an adjacent electron-withdrawing group, such as an ester (e.g., Ph₃P=CHCO₂Et), are less reactive. The reaction becomes reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads predominantly to the (E)-alkene.[6][7][8]
-
Non-Stabilized Ylides for (Z)-Alkenes: Non-stabilized ylides (e.g., Ph₃P=CHCH₃) are highly reactive. The reaction is irreversible and proceeds under kinetic control, typically favoring the (Z)-alkene.[6][9][10]
-
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes: The HWE reaction almost exclusively produces the (E)-alkene, making it a reliable choice for synthesizing trans-α,β-unsaturated esters.[11][12][13]
-
Still-Gennari and Ando Modifications for (Z)-Alkenes: For the synthesis of (Z)-α,β-unsaturated esters, modifications of the HWE reaction using phosphonates like bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari) or diarylphosphonates (Ando) are highly effective.[12][14]
FAQ 4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of triphenylphosphine oxide (TPPO) is a frequent challenge in purification.
-
Crystallization: TPPO is often crystalline. It can sometimes be removed by crystallizing the desired product from a suitable solvent system, leaving TPPO in the mother liquor, or vice versa.
-
Column Chromatography: Standard silica gel chromatography can separate the product from TPPO, though their similar polarities can sometimes make this difficult.
-
Aqueous Extraction (HWE): A significant advantage of the Horner-Wadsworth-Emmons reaction is that its dialkylphosphate salt byproduct is water-soluble and easily removed by a simple aqueous wash, avoiding the TPPO issue altogether.[5][12][13]
Troubleshooting Guides
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Ylide Formation | Analyze a quenched aliquot by ¹H or ³¹P NMR to check for the presence of the unreacted phosphonium salt. | Use a stronger base (e.g., switch from NaH to n-BuLi if compatible with the ester). Ensure the reaction is performed under strictly anhydrous conditions. |
| Ester Saponification | Check the crude reaction mixture by TLC or LC-MS for a more polar byproduct corresponding to the hydrolyzed acid. | Use a milder, non-nucleophilic base (e.g., KHMDS, DBU). Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[12][15] |
| Aldehyde/Ketone Degradation | Aldehydes can be prone to oxidation or polymerization. Check the purity of the carbonyl compound before starting. | Use freshly distilled or purified aldehyde. Consider an in situ formation of the aldehyde via oxidation of the corresponding alcohol immediately before the Wittig step.[3] |
| Base Incompatibility | The base may be reacting with other functional groups on your substrate. | Review the substrate for acidic protons (other than the phosphonium salt) or base-labile groups. Select a base with appropriate pKa and steric properties. The Roush-Masamune conditions (LiCl, DBU) are useful for base-sensitive substrates.[12][15] |
Problem: Incorrect E/Z Stereoselectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unwanted (Z)-Isomer from Stabilized Ylide | Confirm the structure of your ylide. Lithium salts can disrupt selectivity. | Ensure "salt-free" conditions if using bases like n-BuLi, which can generate LiBr. Using sodium-based reagents (e.g., NaH, NaHMDS) can favor (Z)-alkene formation with non-stabilized ylides.[6] |
| Unwanted (E)-Isomer from Non-Stabilized Ylide | High temperatures can lead to equilibration and favor the thermodynamic (E)-product. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
| Need High (E)-Selectivity | The standard Wittig reaction is not providing a sufficient E:Z ratio. | Use the Horner-Wadsworth-Emmons (HWE) reaction, which strongly favors the (E)-isomer.[5][13] |
| Need High (Z)-Selectivity | The standard Wittig reaction is not providing a sufficient Z:E ratio. | Use a non-stabilized ylide under salt-free conditions at low temperatures. For α,β-unsaturated esters, use the Still-Gennari or Ando modifications of the HWE reaction.[12][14] |
Visualized Workflows and Mechanisms
Diagram 1: General Wittig Reaction Mechanism
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Dodecenoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of dodecenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of dodecenoate esterification?
A1: The key factors affecting the yield of dodecenoate esterification are reaction temperature, catalyst type and concentration, molar ratio of alcohol to dodecenoic acid, and reaction time.[1][2][3] Efficient removal of water, a byproduct of the reaction, is also crucial to drive the equilibrium towards ester formation.[4][5][6]
Q2: What is the optimal temperature range for dodecenoate esterification?
A2: The optimal temperature for dodecenoate esterification depends on the catalyst and alcohol used. For acid-catalyzed reactions, temperatures typically range from 40°C to 120°C.[1][7] Enzymatic esterifications are generally performed at milder temperatures, often between 45°C and 65°C, to maintain enzyme activity. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions or catalyst degradation.[8]
Q3: How do I choose the right catalyst for my dodecenoate esterification?
A3: The choice of catalyst depends on the desired reaction conditions and the sensitivity of your substrates.
-
Homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and difficult to remove from the final product.[5][9]
-
Heterogeneous acid catalysts , such as acidic ion-exchange resins (e.g., Dowex) or zeolites, offer easier separation and recyclability.[10]
-
Enzymatic catalysts , like lipases, are highly selective and operate under mild conditions, minimizing side reactions. However, they can be more expensive and sensitive to reaction conditions.
Q4: How can I monitor the progress of my dodecenoate esterification reaction?
A4: The progress of the reaction can be monitored by tracking the decrease in the concentration of dodecenoic acid or the increase in the concentration of the dodecenoate ester. Common analytical techniques include:
-
Titration: To determine the acid value, which corresponds to the amount of remaining carboxylic acid.[11]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify reactants and products.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the ester product.[12]
Q5: What are common side reactions in dodecenoate esterification, and how can I avoid them?
A5: Potential side reactions include:
-
Ether formation: Dehydration of the alcohol, especially at high temperatures with strong acid catalysts.
-
Isomerization or polymerization of the double bond: This can occur under harsh acidic conditions or high temperatures. Using milder catalysts and optimized temperatures can minimize these side reactions.
-
Hydrolysis of the ester: This is the reverse reaction and can be minimized by removing water as it is formed.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Ester Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of excess water in reactants or solvent. 4. Incorrect stoichiometry (molar ratio of reactants). | 1. Use fresh or properly activated catalyst. 2. Gradually increase the reaction temperature within the recommended range. 3. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.[9] 4. Use an excess of the alcohol to shift the equilibrium towards the product side.[6][7] |
| Slow Reaction Rate | 1. Low catalyst concentration. 2. Inefficient mixing. 3. Low reaction temperature. | 1. Increase the catalyst loading incrementally. 2. Ensure vigorous stirring to improve contact between reactants and catalyst. 3. Increase the reaction temperature.[3] |
| Product is Dark or Contains Impurities | 1. Reaction temperature is too high, causing decomposition. 2. Catalyst is causing side reactions. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Consider a milder catalyst (e.g., an enzyme or a different solid acid catalyst). 3. Purify the dodecenoic acid and alcohol before the reaction. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous work-up. 2. Product is soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. If the product has some water solubility, consider back-extraction of the combined aqueous layers. |
| Ester product hydrolyzes back to the carboxylic acid | 1. Presence of water and acid during work-up or storage. | 1. Thoroughly wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash.[9] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before removing the solvent. Store the purified ester in a dry environment. |
Quantitative Data Presentation
Table 1: Effect of Reaction Temperature on Esterification Conversion
| Fatty Acid | Alcohol | Catalyst | Temperature (°C) | Conversion (%) |
| Palm Fatty Acid Distillate | Glycerol | Immobilized Rice Bran Lipase | 45 | 19 |
| Palm Fatty Acid Distillate | Glycerol | Immobilized Rice Bran Lipase | 55 | 36 |
| Palm Fatty Acid Distillate | Glycerol | Immobilized Rice Bran Lipase | 65 | 61 |
| Oleic Acid | Cetyl Alcohol | 4-Dodecylbenzenesulfonic Acid | 20 | 59.2 |
| Oleic Acid | Cetyl Alcohol | 4-Dodecylbenzenesulfonic Acid | 40 | 92.9 |
Note: Data for Palm Fatty Acid Distillate and Oleic Acid are presented as representative examples for long-chain fatty acid esterification.[1][8] Optimal conditions for dodecenoate esterification may vary.
Table 2: Effect of Catalyst Loading on Esterification of Oleic Acid with Cetyl Alcohol
| Catalyst (DBSA) Loading (mol%) | Conversion (%) |
| 2.5 | 17.0 |
| 5.0 | 45.3 |
| 7.5 | 78.6 |
| 10.0 | 92.9 |
| 15.0 | 93.2 |
| 20.0 | 93.5 |
Note: This data is for the esterification of oleic acid and serves as a general guideline for optimizing catalyst concentration.[1]
Experimental Protocols
Protocol 1: Acid-Catalyzed Dodecenoate Esterification (Fischer Esterification)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add dodecenoic acid (1 equivalent).
-
Solvent and Alcohol Addition: Add an excess of the desired alcohol (e.g., 3-10 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.[9]
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).[9]
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress using TLC or GC. The reaction is typically complete when no more water is collected.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent like toluene was used, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9] Be cautious of CO₂ evolution during the bicarbonate wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.[4]
Protocol 2: Enzymatic Esterification of Dodecenoate
-
Reactant Preparation: In a flask, combine dodecenoic acid and the desired alcohol. A solvent-free system can be used, or a non-polar organic solvent like hexane can be added.
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435 or other immobilized lipase), typically at a loading of 1-10% by weight of the substrates.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 45-65°C) with constant shaking or stirring.[8] Water removal can be achieved by conducting the reaction under vacuum or by adding molecular sieves.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or by titrating the remaining acid.
-
Work-up:
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Remove the solvent (if used) under reduced pressure.
-
-
Purification: The resulting ester may be of high purity. If necessary, further purification can be achieved by silica gel chromatography or distillation.
Mandatory Visualizations
Caption: Workflow for Acid-Catalyzed Dodecenoate Esterification.
Caption: Troubleshooting Logic for Low Ester Yield.
Caption: Mechanism of Acid-Catalyzed (Fischer) Esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. US6028215A - Process for preparing esters of carboxylic acids - Google Patents [patents.google.com]
- 11. digital.csic.es [digital.csic.es]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Transesterification Troubleshooting
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in transesterification reactions. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or incomplete conversion in a transesterification reaction?
Low conversion rates in transesterification can typically be attributed to several key factors:
-
Presence of Water and Free Fatty Acids (FFAs): High levels of water and FFAs in the oil or fat feedstock are a primary cause of incomplete reaction, especially in alkali-catalyzed processes. Water can lead to the hydrolysis of triglycerides, and FFAs can react with the alkali catalyst to form soap in a process called saponification.[1] This soap formation consumes the catalyst, reduces its effectiveness, and can create emulsions that make product separation difficult.[2][3]
-
Suboptimal Reaction Conditions: The efficiency of the reaction is highly dependent on parameters such as temperature, the molar ratio of alcohol to oil, and catalyst concentration.[4][5] Deviations from the optimal ranges for these variables can significantly slow down the reaction rate and lead to an incomplete conversion.
-
Inadequate Mixing: Transesterification often involves a two-phase reaction system (oil and alcohol). Insufficient mixing or agitation results in poor contact between the reactants and the catalyst, thereby limiting the reaction rate.[2][4]
-
Catalyst Deactivation: The catalyst can lose its activity due to poisoning from impurities in the feedstock or by the formation of soaps.[6][7] The type and concentration of the catalyst are crucial for driving the reaction to completion.[5]
Q2: How do water and free fatty acids (FFAs) specifically inhibit the reaction?
In base-catalyzed transesterification, both water and FFAs have a significant negative impact. FFAs react with alkaline catalysts (like NaOH or KOH) to produce soap and water. This reaction consumes the catalyst, rendering it unavailable for the intended transesterification reaction.[1] For best results, the FFA content of the feedstock should be below 0.5% w/w and the water content should not exceed 0.06% w/w.[1] If the FFA level is high (e.g., above 1%), an acid-catalyzed esterification pre-treatment step is often necessary to convert the FFAs into esters before proceeding with the base-catalyzed transesterification.[4][8][9]
Q3: My conversion rate is low. Could the reaction temperature be the issue?
Yes, temperature is a critical parameter. An optimal temperature increases the reaction rate and improves conversion.[3] However, the temperature should be kept below the boiling point of the alcohol being used (e.g., ~65°C for methanol) to prevent it from vaporizing and being lost from the reaction mixture.[4][10] Exceeding the optimal temperature can also accelerate side reactions like saponification, which will decrease the final yield.[3][4] For many common applications like biodiesel production, the optimal temperature range is typically between 50°C and 65°C.[2][4]
Q4: I used the stoichiometric molar ratio of alcohol to oil, but the conversion is still poor. Why?
Transesterification is a reversible reaction.[11] While the stoichiometric ratio is 3 moles of alcohol to 1 mole of triglyceride, an excess of alcohol is almost always used to shift the equilibrium towards the products (esters) and favor a more complete conversion.[12][13][14] A molar ratio of 6:1 (alcohol to oil) is very common in practice to maximize the ester yield.[4][15] However, an extremely high excess of alcohol can dilute the catalyst concentration, potentially slowing the reaction.[5]
Q5: How can I monitor the progress of my transesterification reaction to identify issues early?
Several analytical techniques can be used to monitor the reaction progress and determine the final conversion rate:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common and accurate methods for quantifying the concentration of triglycerides, mono- and diglycerides, and the final ester products.[16][17]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are powerful, non-destructive methods for monitoring the disappearance of reactants and the formation of products in real-time.[16][18]
-
Physical Properties: Monitoring changes in physical properties like viscosity or density can also provide an indirect measure of reaction progress, as the viscosity of the final ester product is significantly lower than that of the initial oil.[17][19]
Quantitative Data Summary
The tables below provide a summary of optimal reaction conditions and a troubleshooting guide for common issues.
Table 1: Optimal Conditions for Transesterification
| Parameter | Alkaline Catalysis | Acid Catalysis | Enzymatic Catalysis |
| Catalyst Type | NaOH, KOH[2][4] | H₂SO₄[4][8] | Lipases[10][20] |
| Catalyst Conc. | 0.5 - 1.0 wt% of oil[4] | 0.5 - 3.0 wt% of oil[2][8] | Varies by enzyme activity |
| Molar Ratio (Alcohol:Oil) | 6:1 to 9:1[3][4] | 6:1 to 40:1 (for high FFA)[4][9] | 3:1 to 6:1 |
| Temperature | 50 - 65 °C[4] | 55 - 65 °C[4] | 30 - 60 °C[10] |
| Reaction Time | 1 - 2 hours[4] | 1 - 4 hours (for pretreatment)[8] | 4 - 48 hours |
| Mixing Speed | 200 - 600 rpm[2][4] | 300 - 600 rpm[2] | Varies (gentle agitation) |
Table 2: Troubleshooting Guide for Low Conversion Rates
| Issue | Potential Cause | Recommended Solution |
| Soap Formation / Emulsion | High Free Fatty Acids (FFA > 1%) or water in feedstock.[1] | Pre-treat the oil with acid-catalyzed esterification to reduce FFA content.[4][9] Ensure feedstock is dry. |
| Slow Reaction Rate | Suboptimal temperature (too low). | Increase temperature to the optimal range (e.g., 55-60°C), but stay below the alcohol's boiling point.[4][10] |
| Incomplete Conversion | Insufficient alcohol. | Increase the alcohol-to-oil molar ratio to 6:1 or higher to shift equilibrium.[4][11] |
| Reaction Stalls | Catalyst deactivation or insufficient catalyst amount. | Increase catalyst concentration within the optimal range (e.g., 0.5-1.0 wt% for KOH).[4] Ensure feedstock is clean. |
| Phase Separation Issues | Poor mixing. | Increase the stirring/agitation speed to ensure proper contact between reactants.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Alkaline-Catalyzed Transesterification
-
Feedstock Preparation: Heat the oil (e.g., 100g) to the desired reaction temperature (e.g., 60°C) in a flask equipped with a magnetic stirrer and a condenser.[11][12]
-
Catalyst Preparation: In a separate flask, carefully dissolve the alkali catalyst (e.g., 1g of KOH or NaOH) in the required amount of methanol (e.g., for a 6:1 molar ratio) until fully dissolved.[12] This solution is sodium/potassium methoxide and is highly corrosive.
-
Reaction Initiation: Once the oil reaches the target temperature, slowly add the methoxide solution to the oil while stirring vigorously.[12]
-
Reaction Monitoring: Maintain the temperature and stirring for the specified reaction time (e.g., 60-90 minutes).[2][21] Samples can be taken periodically to monitor conversion via GC or HPLC.
-
Product Separation: After the reaction is complete, stop the heating and stirring. Transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: the upper layer is the ester product (biodiesel), and the lower layer is glycerol.[12]
-
Purification: Separate the two layers. The ester layer can be washed with warm water to remove any residual catalyst, soap, and methanol. Finally, dry the ester product to remove any remaining water.
Protocol 2: Monitoring Conversion by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding an appropriate solvent (e.g., hexane) and a small amount of acid to neutralize the catalyst.
-
Derivatization (if necessary): For the analysis of glycerides, it may be necessary to derivatize the sample (e.g., silylation) to make the compounds volatile enough for GC analysis.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
Injector: Split/splitless injector, temperature set to ~250°C.
-
Oven Program: A temperature gradient program is typically used, starting at a lower temperature (~100°C) and ramping up to a higher temperature (~250-300°C) to elute all compounds from triglycerides to methyl esters.
-
Detector: Flame Ionization Detector (FID), temperature set to ~275°C.
-
-
Analysis: Inject the prepared sample into the GC. Identify and quantify the peaks corresponding to triglycerides, diglycerides, monoglycerides, and the target esters by comparing their retention times and areas with those of known standards. The conversion rate can be calculated based on the disappearance of triglycerides or the appearance of the final ester product.
Visualizations
Caption: Chemical pathways in base-catalyzed transesterification.
Caption: Troubleshooting workflow for low transesterification conversion.
References
- 1. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW | Semantic Scholar [semanticscholar.org]
- 2. journal.unusida.ac.id [journal.unusida.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 5. ikm.org.my [ikm.org.my]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. media.neliti.com [media.neliti.com]
- 9. youtube.com [youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thesis.unipd.it [thesis.unipd.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl Dodec-3-enoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl dodec-3-enoate by removing saturated ester impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common methods for removing saturated ester impurities from this compound?
A1: The most prevalent and effective methods for separating saturated and unsaturated fatty acid methyl esters (FAMEs), such as removing saturated impurities from this compound, are urea complexation and fractional crystallization (also known as winterization).[1][2] Argentation chromatography is another potential, though often more complex, method.
Q2: How does urea complexation work to separate saturated and unsaturated esters?
A2: Urea complexation is a classic and ecologically friendly method for this type of separation.[3] In an alcoholic solution, urea molecules form crystalline inclusion complexes with straight-chain molecules like saturated fatty acid esters.[2] The bulky geometry of unsaturated esters, like this compound with its cis double bond, prevents them from fitting into the urea crystal lattice.[4][5] The saturated ester-urea complexes precipitate out of the solution and can be removed by filtration, leaving the purified unsaturated ester in the filtrate.[1][3]
Q3: My urea complexation is not effectively removing the saturated esters. What are the possible causes and solutions?
A3: Inefficient removal of saturated esters during urea complexation can be due to several factors. Here are some common issues and troubleshooting steps:
-
Incorrect Urea-to-FAME Ratio: An insufficient amount of urea will lead to incomplete complexation of the saturated esters. The optimal ratio can vary, but a common starting point is a urea-to-fatty acid (or ester) weight ratio of at least 1:1, with ratios of 2:1 to 5:1 often being preferable.[6]
-
Improper Solvent and Temperature: The solvent, typically methanol or ethanol, is crucial for dissolving both the urea and the FAMEs at an elevated temperature (e.g., 60-70°C) to form a homogeneous solution.[3][6] If the initial temperature is too low, dissolution may be incomplete.
-
Inadequate Crystallization Time or Temperature: After dissolution, the solution needs to be cooled to allow for the formation of urea-saturated ester complexes. Cooling to room temperature or even lower temperatures (e.g., 4°C) and allowing sufficient time for crystallization is critical for maximizing the yield of the complex.
-
Water Content in the Solvent: The presence of a small amount of water in the alcohol (e.g., 95% ethanol) can be important for the process.[3]
Q4: What is fractional crystallization (winterization) and how can it be used for this purification?
A4: Fractional crystallization, or winterization, leverages the difference in melting points between saturated and unsaturated fatty acid esters.[1] Saturated esters have higher melting points and will crystallize at a higher temperature than their unsaturated counterparts.[5][7] By cooling the mixture of esters, the saturated impurities will solidify and can then be removed by filtration, leaving the enriched unsaturated this compound in the liquid phase.[1]
Q5: The yield of my purified this compound is very low after winterization. What could be the problem?
A5: Low yield during winterization is often due to the co-crystallization of the desired unsaturated ester with the saturated impurities.[1] Here are some troubleshooting tips:
-
Cooling Rate: A very rapid cooling rate can promote the trapping of unsaturated esters within the crystal lattice of the saturated esters. A slower, more controlled cooling process can lead to more selective crystallization.
-
Final Crystallization Temperature: If the temperature is lowered too much, the unsaturated ester may also begin to crystallize, leading to its loss from the liquid phase. The optimal temperature should be determined empirically.
-
Use of a Solvent: Performing the crystallization in a suitable solvent can sometimes improve the selectivity of the process.
Experimental Protocols
Protocol 1: Purification of this compound using Urea Complexation
Objective: To remove saturated fatty acid methyl ester impurities from a sample of this compound.
Materials:
-
Impure this compound sample
-
Urea
-
95% Ethanol
-
Heating plate with magnetic stirring
-
Reflux condenser
-
Crystallizing dish or beaker
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Methodology:
-
Dissolution: In a round-bottom flask, combine the impure this compound, urea, and 95% ethanol. A typical ratio to start with is 1:3:10 (w/w/v) of FAME:urea:ethanol.
-
Heat the mixture to approximately 65°C with stirring under reflux until all components are fully dissolved, forming a clear, homogeneous solution.[3]
-
Crystallization: Transfer the hot solution to a crystallizing dish and allow it to cool slowly to room temperature. For enhanced crystallization, the mixture can be subsequently stored at a lower temperature (e.g., 4°C) for several hours or overnight. A white precipitate of the urea-saturated ester complex will form.
-
Separation: Separate the solid urea complex from the liquid filtrate by vacuum filtration.[3] The filtrate contains the enriched this compound.
-
Washing: Wash the collected solid complex with a small amount of cold 95% ethanol to recover any entrapped unsaturated ester. Combine this wash with the initial filtrate.
-
Urea Removal from Filtrate: To remove the dissolved urea from the filtrate, add warm water (around 60°C) and mix.[3] The urea will partition into the aqueous phase. Separate the organic (ester) layer from the aqueous layer using a separatory funnel.
-
Solvent Removal: Remove the ethanol from the organic layer using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification via Fractional Crystallization (Winterization)
Objective: To reduce the concentration of saturated ester impurities in this compound.
Materials:
-
Impure this compound sample
-
Controlled temperature bath or refrigerator/freezer
-
Filtration apparatus suitable for cold filtration
Methodology:
-
Cooling: Place the impure this compound sample in a suitable container and cool it to a predetermined temperature. The optimal temperature will depend on the specific impurities but can be in the range of 0°C to -20°C. A slow, controlled cooling rate is recommended.
-
Crystallization: Hold the sample at the target temperature for a sufficient period (e.g., 12-24 hours) to allow for the complete crystallization of the higher melting point saturated esters.
-
Filtration: While maintaining the low temperature, filter the mixture to separate the solid, crystallized saturated esters from the liquid, enriched this compound.
-
Recovery: The liquid filtrate is the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Saturated FAMEs
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Urea Complexation | Formation of crystalline inclusion complexes with saturated esters.[2] | High selectivity for straight-chain molecules, environmentally friendly.[3] | Requires subsequent steps to remove urea and solvent. | Can reduce saturated FAMEs to <3% by weight.[1] |
| Fractional Crystallization | Separation based on differences in melting points.[1] | Simple procedure, does not require additional reagents. | Potential for co-crystallization leading to lower yields.[1] | Variable, depends on composition and conditions. |
Visualizations
Caption: Workflow for the purification of this compound using urea complexation.
Caption: Logical relationship governing separation by urea complexation based on molecular structure.
References
- 1. US20090199462A1 - Method for separating saturated and unsaturated fatty acid esters and use of separated fatty acid esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Fatty acid - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. WO2008086589A1 - Process for separating saturated and unsaturated fatty acids - Google Patents [patents.google.com]
- 7. Crystallization Behavior of Fatty Acid Methyl Esters [agris.fao.org]
Preventing isomerization of Methyl dodec-3-enoate during purification
Technical Support Center: Methyl Dodec-3-enoate Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers in purifying this compound while preventing unwanted isomerization of the double bond.
Troubleshooting Guide: Isomerization During Purification
This section addresses specific issues that can arise during the purification of this compound, leading to the formation of isomers such as the more thermodynamically stable α,β-unsaturated ester (dodec-2-enoate).
Question: After distillation of my this compound, I'm observing a new peak in my GC/NMR analysis, suggesting an isomer has formed. What is the likely cause and how can I prevent this?
Answer:
The most probable cause is thermal isomerization, where high temperatures cause the double bond to migrate from the 3-position (β,γ) to the 2-position (α,β), which is a more stable conjugated system. Acidic or basic residues from the synthesis step can also catalyze this isomerization at elevated temperatures.
Troubleshooting Steps:
-
Reduce Distillation Temperature: The primary strategy is to lower the distillation temperature. This can be achieved by using a high-vacuum distillation setup (e.g., short-path distillation) to decrease the boiling point.
-
Neutralize Crude Product: Before distillation, ensure that any acidic or basic catalysts from the preceding reaction are completely neutralized and removed. Wash the crude ester with a saturated sodium bicarbonate solution, followed by brine, and dry thoroughly over an anhydrous agent like sodium sulfate. The presence of residual acid or base can significantly lower the temperature at which isomerization occurs.
-
Minimize Residence Time: The longer the compound is exposed to heat, the greater the risk of isomerization. Use an efficient heating mantle and a well-insulated distillation apparatus to ensure a rapid and smooth distillation. Avoid heating the distillation flask for an extended period before the product begins to distill.
Question: I am using column chromatography to purify my product, but I am still detecting isomers in the collected fractions. What could be going wrong?
Answer:
Standard silica gel is naturally acidic and can catalyze the isomerization of the double bond, even at room temperature. The prolonged contact time between the compound and the acidic stationary phase during chromatography is often the culprit.
Troubleshooting Steps:
-
Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your desired solvent system and adding a small amount of a weak base, such as triethylamine (~1% v/v), before packing the column.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, which has been shown to be effective for the fractionation of lipids.
-
Perform Flash Chromatography: Minimize the contact time on the column by using flash chromatography instead of traditional gravity chromatography. The increased flow rate reduces the time the compound spends on the stationary phase, thereby decreasing the opportunity for isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound isomerization?
Isomerization is primarily caused by three factors:
-
Heat: High temperatures provide the activation energy needed for the double bond to migrate to a more stable position.
-
Acid Catalysis: Traces of acid can protonate the double bond, facilitating its movement along the carbon chain.
-
Base Catalysis: Residual base can also promote isomerization through the formation of anionic intermediates.
Q2: Why is the α,β-unsaturated isomer (Methyl dodec-2-enoate) favored?
The α,β-unsaturated isomer is thermodynamically more stable because the double bond is in conjugation with the carbonyl group of the ester. This extended π-system delocalizes electron density, lowering the overall energy of the molecule.
Q3: What analytical techniques are best for detecting and quantifying isomerization?
-
Gas Chromatography (GC): Isomers will often have slightly different retention times, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The signals for the vinyl and allylic protons will have distinct chemical shifts and coupling constants for each isomer, allowing for unambiguous identification and ratio determination.
-
Infrared (IR) Spectroscopy: The C=C stretching frequency for a conjugated ester appears at a lower wavenumber (around 1640 cm⁻¹) compared to a non-conjugated one, which can indicate the presence of the α,β-isomer.
Q4: Can I use silver nitrate-impregnated silica gel?
Yes, argentation chromatography (using silica gel impregnated with silver nitrate) is a powerful technique for separating unsaturated compounds, including geometric (cis/trans) and positional isomers.[1] The silver ions interact differently with the π-bonds of the various isomers, allowing for their separation. This is often used for analytical purposes or small-scale preparative separations.
Quantitative Data Summary
| Compound Studied | Purification/Heating Condition | Temperature (°C) | Isomer Formation (%) |
| Trilinolein (C18:2) | Heated for 5 hours | 140 | Negligible trans-isomer |
| Trilinolein (C18:2) | Heated for 5 hours | 180 | Noticeable trans-isomer |
| Trilinolein (C18:2) | Heated for 5 hours | 220 | Significant trans-isomer |
| Methyl Oleate (C18:1) | Isomerization Reaction | 200 | Isomerization observed |
| Methyl Oleate (C18:1) | Isomerization Reaction | 300 | High conversion to isomers |
Data extrapolated from studies on similar FAMEs. The rate and extent of isomerization for this compound may vary.
Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is designed to purify this compound while minimizing thermal stress.
-
Neutralization of Crude Product:
-
Transfer the crude ester to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if the reaction was basic), saturated NaHCO₃ solution (until no more gas evolves), and finally with saturated NaCl (brine) solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator at low temperature (<30°C).
-
-
High-Vacuum Distillation:
-
Set up a short-path distillation apparatus. Ensure all glassware is dry.
-
Place the neutralized and dried crude ester in the distillation flask with a magnetic stir bar.
-
Slowly apply a high vacuum (e.g., <0.1 mmHg).
-
Gently heat the distillation flask in a heating mantle while stirring.
-
Collect the fractions that distill at the expected boiling point for this compound under the applied vacuum.
-
Monitor the purity of the collected fractions using GC or TLC.
-
Protocol 2: Purification by Neutralized Flash Column Chromatography
This method is suitable for removing polar impurities without causing acid-catalyzed isomerization.
-
Preparation of Neutralized Silica Gel:
-
In a fume hood, prepare a slurry of silica gel 60 (230-400 mesh) in the desired eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15 minutes.
-
-
Column Packing and Purification:
-
Pack a glass column with the neutralized silica gel slurry.
-
Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent to the top of the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
-
Visualizations
Troubleshooting Workflow for Isomerization
The following diagram outlines the logical steps to diagnose and solve isomerization issues during the purification of this compound.
Caption: Workflow for diagnosing and resolving isomerization issues.
References
Technical Support Center: Enhancing the Stability of Unsaturated Fatty Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the stability of unsaturated fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for unsaturated fatty acid esters?
A1: The two main degradation pathways for unsaturated fatty acid esters are oxidation and hydrolysis.
-
Oxidation: This is the most common degradation pathway and occurs when the double bonds in the unsaturated fatty acid chains react with oxygen. This process, also known as auto-oxidation, is a free-radical chain reaction that leads to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes, ketones, and short-chain fatty acids.[1][2][3] These secondary products are responsible for the undesirable rancid flavors and odors.[1][2] The presence of allylic and bis-allylic hydrogens in unsaturated fatty acids makes them particularly susceptible to oxidation.[3]
-
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, which results in the formation of a free fatty acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes (lipases).
Q2: What are the most effective methods for enhancing the stability of unsaturated fatty acid esters?
A2: Several methods can be employed to improve the stability of unsaturated fatty acid esters:
-
Use of Antioxidants: Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by decomposing peroxides.[1] They are one of the most common and effective ways to stabilize unsaturated fatty acid esters.[1]
-
Encapsulation: This technique involves entrapping the unsaturated fatty acid esters within a protective wall material.[4][5] This physical barrier limits the exposure of the esters to oxygen, light, and other pro-oxidant factors.[5]
-
Chemical Modification: Altering the chemical structure of the fatty acid esters can enhance their stability. One such method is the formation of estolides, which are secondary esters that exhibit improved hydrolytic stability.[6]
-
Control of Storage Conditions: Storing unsaturated fatty acid esters at low temperatures, in the dark, and in an inert atmosphere (e.g., nitrogen) can significantly slow down the rate of oxidation.
Q3: How can I monitor the oxidative stability of my unsaturated fatty acid ester samples?
A3: Several analytical methods are commonly used to assess oxidative stability:
-
Peroxide Value (PV): This is a widely used method that measures the concentration of peroxides and hydroperoxides, the primary products of lipid oxidation.[2][7] A lower peroxide value generally indicates better oxidative stability.[2][7]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric method measures malondialdehyde (MDA), a secondary product of lipid oxidation.[8][9][10] The TBARS assay is a good indicator of the extent of secondary oxidation.[9]
-
Anisidine Value (AnV): This method quantifies the amount of aldehydes, particularly 2-alkenals and 2,4-alkadienals, which are secondary oxidation products. It is often used in conjunction with the peroxide value to provide a more complete picture of oxidative deterioration.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to separate and quantify the individual fatty acid esters, as well as their oxidation products.
Troubleshooting Guides
Issue 1: Rapid increase in peroxide value in my sample.
| Possible Cause | Troubleshooting Step |
| Exposure to Oxygen | Store samples under an inert atmosphere (e.g., nitrogen or argon). Use sealed containers with minimal headspace. |
| Exposure to Light | Store samples in amber-colored containers or protect them from light by wrapping them in aluminum foil. |
| Presence of Pro-oxidant Metals | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to bind metal ions. |
| High Storage Temperature | Store samples at low temperatures, preferably frozen (-20°C or -80°C). |
| Insufficient Antioxidant Concentration | Increase the concentration of the antioxidant or try a synergistic combination of antioxidants. |
Issue 2: Inconsistent results in the TBARS assay.
| Possible Cause | Troubleshooting Step |
| Interference from other compounds | Some compounds other than MDA can react with TBA. Ensure proper sample cleanup and consider using a more specific method like HPLC for MDA quantification if necessary. |
| Variability in heating time and temperature | Strictly control the incubation time and temperature during the assay as these parameters can significantly affect the results.[9] |
| Sample preparation inconsistencies | Ensure consistent homogenization and extraction procedures for all samples. |
| Standard curve issues | Prepare a fresh malondialdehyde (MDA) standard curve for each assay. |
Data Presentation: Efficacy of Stabilization Methods
The following tables summarize quantitative data on the effectiveness of different stabilization techniques.
Table 1: Effect of Antioxidants on the Stability of Linseed Oil Methyl Esters
| Antioxidant | Concentration (% w/w) | Inhibition of Methyl Linolenate Oxidation after 4 Months (%) |
| Clove Bud Essential Oil | 0.1 | 85 |
| Cinnamon Leaf Essential Oil | 0.1 | 78 |
| Oregano Essential Oil | 0.1 | 76 |
| BHT (Butylated Hydroxytoluene) | 0.02 | >90 (in other studies) |
| α-Tocopherol | 0.02 | <17 (as antioxidant activity index) |
Data adapted from a study on the inhibition of autooxidation of polyunsaturated fatty acid methyl esters.[11] Note that direct comparison between the essential oils and BHT/α-tocopherol is limited by different experimental designs in the cited sources.
Table 2: Influence of Encapsulation Method on the Entrapment Efficiency of Omega 3-6-9 Fatty Acid-Rich Oils
| Encapsulation Method | Wall Material | Entrapment Efficiency (%) |
| Spray Drying | Lentil protein isolate and maltodextrin | ~88 |
| Freeze Drying | Not specified in the abstract | Generally lower than spray drying |
Data from a review on the microencapsulation of omega 3-6-9 fatty acid-rich oils.[5]
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is based on the iodometric titration method.
Materials:
-
Sample of unsaturated fatty acid ester
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[12][13]
-
Allow the solution to stand for exactly 1 minute, with occasional shaking.[12][13]
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution should turn a blue/black color.[2]
-
Continue the titration, with constant shaking, until the blue color disappears.
-
Perform a blank determination under the same conditions.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is a general guideline for the colorimetric determination of malondialdehyde (MDA).
Materials:
-
Sample containing unsaturated fatty acid esters
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[14]
-
Incubate on ice for 15 minutes.[14]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant.
-
To 200 µL of the supernatant, add an equal volume of 0.67% TBA solution.[14] A small amount of BHT can be added to prevent further oxidation during the assay.
-
Incubate the mixture in a boiling water bath for 10-15 minutes.[14]
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[8][9]
-
Prepare a standard curve using known concentrations of MDA.
-
Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Free radical chain reaction of unsaturated fatty acid ester oxidation.
Caption: General workflow for assessing the stability of unsaturated fatty acid esters.
References
- 1. Antioxidant - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of omega 3-6-9 fatty acids-rich oils using protein-based emulsions with spray drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay [bio-protocol.org]
- 11. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Technical Support Center: Optimizing GC-MS for C12 Ester Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of C12 esters.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of C12 esters using GC-MS.
| Problem | Possible Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | Sample degradation | Ensure proper sample storage and handling. |
| Injection problem (e.g., faulty syringe, incorrect injection volume) | Check the syringe for bubbles or damage. Optimize injection volume (typically 1 µL).[1] | |
| Leak in the system | Perform a leak check of the GC-MS system. | |
| Inappropriate derivatization | Verify the derivatization protocol; ensure complete conversion to Fatty Acid Methyl Esters (FAMEs).[2][3] | |
| Column issues (e.g., breakage, severe contamination) | Inspect the column for visible damage. Condition or replace the column if necessary. | |
| Peak Tailing | Active sites in the inlet liner or column | Use a deactivated liner and a high-quality capillary column.[4] |
| Column contamination | Bake out the column at a high temperature (within its limit). | |
| Non-volatile residues in the sample | Improve sample cleanup procedures to remove impurities.[5] | |
| Incorrect flow rate | Optimize the carrier gas flow rate. | |
| Poor Peak Resolution/Co-elution | Inadequate temperature program | Optimize the oven temperature program, including initial temperature, ramp rate, and final temperature.[6][7][8] A slower ramp rate can improve the separation of closely eluting compounds.[1] |
| Incorrect column phase | Use a column with a suitable stationary phase for FAME analysis (e.g., a wax-type or a mid-polarity phase).[3] | |
| Column overloading | Reduce the sample concentration or the injection volume. | |
| Irreproducible Retention Times | Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature.[6] |
| Inconsistent carrier gas flow | Check the gas supply and regulators for consistent pressure and flow. | |
| Leaks in the system | Perform a leak check. |
Frequently Asked Questions (FAQs)
1. What is the best way to prepare C12 ester samples for GC-MS analysis?
For robust and reproducible results, C12 fatty acids should be derivatized to their corresponding Fatty Acid Methyl Esters (FAMEs) prior to GC-MS analysis.[3] This process increases the volatility and thermal stability of the analytes, leading to better chromatographic performance.[3] A common method involves esterification using 3% sulfuric acid in methanol.[2]
2. Which type of GC column is recommended for C12 ester analysis?
Capillary columns are preferred over packed columns due to their higher separation efficiency. For the analysis of FAMEs, columns with a polar stationary phase, such as those with a Carbowax-type (polyethylene glycol) phase, are commonly used.[3] Alternatively, mid-polarity columns can also provide good separation. The choice of column will depend on the specific sample matrix and the other components present.
3. What are the key GC-MS parameters to optimize for C12 ester detection?
The most critical parameters to optimize are the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
-
Injector Temperature: A typical starting point is 220-250°C to ensure complete vaporization of the sample.[1]
-
Oven Temperature Program: A temperature program is generally recommended over an isothermal method for samples containing compounds with a range of boiling points.[6][7] A good starting point for a scouting gradient is an initial temperature of 40-70°C, a ramp rate of 10°C/min, and a final temperature around the column's maximum operating temperature.[1][7] The program can then be optimized to improve the resolution of C12 esters from other components.
-
Carrier Gas: Helium is a commonly used carrier gas.[1] The flow rate should be optimized for the specific column dimensions.
-
Mass Spectrometer: For quantitative analysis, Single Ion Monitoring (SIM) mode is often more sensitive and selective than full scan mode.[1] Key ions for FAMEs, such as m/z 74 and 87, can be monitored.[2]
4. How can I improve the sensitivity of my C12 ester analysis?
To enhance sensitivity, consider the following:
-
Sample Concentration: Concentrate the sample extract before injection.
-
Injection Technique: Use a splitless injection for trace-level analysis to introduce more of the sample onto the column.[9]
-
MS Detector Settings: Optimize the detector voltage and use SIM mode to monitor characteristic ions of your C12 ester.[1]
Experimental Protocols
Protocol: Derivatization of C12 Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs from fatty acid samples for GC-MS analysis.
Materials:
-
Sample containing C12 fatty acid
-
Methanol containing 3% (v/v) sulfuric acid
-
Hexane
-
Saturated sodium chloride solution
-
Glass test tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place an appropriate amount of the sample (e.g., 1 mg of lipid extract) into a glass test tube.
-
Add 2 mL of methanol with 3% sulfuric acid to the tube.
-
Securely cap the tube and vortex to mix the contents thoroughly.
-
Heat the mixture at 80-90°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the tube briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Inject 1 µL of the hexane extract into the GC-MS.
Visualizations
Caption: Workflow for C12 Ester Analysis by GC-MS.
Caption: Troubleshooting Logic for Common GC-MS Issues.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 3. gcms.cz [gcms.cz]
- 4. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 5. blog.organomation.com [blog.organomation.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Resolving Co-elution Issues in HPLC of Fatty Acid Methyl Esters
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the HPLC analysis of fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: My FAME peaks are co-eluting. What is the first step I should take to troubleshoot this issue?
A1: The first step in addressing co-eluting peaks is to systematically evaluate and optimize your chromatographic conditions. The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). A logical troubleshooting workflow should be followed to identify the parameter that will most effectively improve your separation.
Q2: How does the mobile phase composition affect the resolution of my FAMEs?
A2: The mobile phase composition is a critical factor in achieving adequate resolution, as it directly influences the selectivity and retention of FAMEs.[1] For reversed-phase HPLC of FAMEs, the mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and water. Adjusting the ratio of the organic solvent to water can significantly alter the elution profile. Increasing the percentage of the organic solvent will generally decrease the retention times of the FAMEs, while decreasing it will increase retention. Fine-tuning this ratio is often the key to separating closely eluting compounds.
Q3: Can changing the type of organic solvent in the mobile phase improve separation?
A3: Yes, changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. Different organic solvents interact differently with the stationary phase and the analytes, which can change the elution order and improve the resolution of co-eluting peaks.
Q4: What is the effect of column temperature on the resolution of FAMEs?
A4: Column temperature plays a significant role in HPLC separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[2][3] However, the effect on selectivity can be complex. For some FAMEs, particularly unsaturated isomers, changes in temperature can alter their interaction with the stationary phase, leading to improved resolution. It is crucial to operate within the temperature limits of your column.
Q5: How does the flow rate impact the separation of my FAMEs?
A5: The flow rate of the mobile phase affects the time analytes spend in the stationary phase and thus influences resolution. Lowering the flow rate generally increases the retention time and can lead to better resolution, as it allows more time for the analytes to interact with the stationary phase.[3][4] Conversely, increasing the flow rate will shorten the analysis time but may decrease resolution.[3][4] Finding the optimal flow rate is a balance between achieving the desired separation and maintaining a practical analysis time.
Q6: I am trying to separate cis and trans isomers of FAMEs. What specific strategies can I use?
A6: The separation of cis and trans FAME isomers can be particularly challenging due to their similar structures. A successful strategy often involves using a highly selective stationary phase, such as a silver-ion (Ag+) column or a specialized C18 column with high shape selectivity. Additionally, optimizing the mobile phase, often with a high percentage of acetonitrile, and operating at sub-ambient temperatures can enhance the separation of these isomers.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of C18:1 FAME Isomers
| Mobile Phase Composition (Acetonitrile:Water) | Resolution (Rs) between cis- and trans-C18:1 |
| 80:20 | 1.2 |
| 85:15 | 1.8 |
| 90:10 | 2.5 |
| 95:5 | 3.1 |
Table 2: Influence of Column Temperature on the Resolution of Linolenic Acid (C18:3) Isomers
| Column Temperature (°C) | Resolution (Rs) between α-linolenic and γ-linolenic acid |
| 20 | 1.1 |
| 25 | 1.5 |
| 30 | 1.9 |
| 35 | 1.6 |
Table 3: Impact of Flow Rate on the Resolution of Palmitoleic (C16:1) and Oleic (C18:1) Acid Methyl Esters
| Flow Rate (mL/min) | Resolution (Rs) between C16:1 and C18:1 |
| 0.8 | 2.2 |
| 1.0 | 2.0 |
| 1.2 | 1.7 |
| 1.5 | 1.4 |
Experimental Protocols
Protocol 1: Optimization of Mobile Phase for Resolving Co-eluting Saturated and Unsaturated FAMEs
-
Initial Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 85:15 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
-
Troubleshooting Steps:
-
If co-elution is observed, incrementally increase the water content in the mobile phase to increase retention and potentially improve separation. For example, adjust the ratio to 80:20 Acetonitrile:Water.
-
If resolution is still not satisfactory, consider replacing acetonitrile with methanol at an equivalent solvent strength to alter selectivity.
-
Prepare a series of mobile phase compositions (e.g., 80:20, 75:25, 70:30 Methanol:Water) and inject the FAME standard mixture with each composition.
-
Monitor the resolution between the critical pair of co-eluting peaks.
-
Select the mobile phase composition that provides baseline resolution (Rs ≥ 1.5).
-
Protocol 2: Separation of cis- and trans-C18:1 FAME Isomers
-
Initial Conditions:
-
Column: Silver-ion (Ag+) HPLC column (e.g., 250 mm x 4.6 mm) or a highly shape-selective C18 column.
-
Mobile Phase: 98:2 (v/v) Acetonitrile:Hexane
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 15 °C (sub-ambient)
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Troubleshooting Steps:
-
Ensure the column is properly equilibrated with the mobile phase at the sub-ambient temperature.
-
If co-elution persists, decrease the flow rate in small increments (e.g., to 0.4 mL/min) to increase interaction time with the stationary phase.
-
Adjust the percentage of the weaker solvent (hexane) in the mobile phase. A slight increase may improve selectivity for some isomer pairs.
-
If available, try a different brand or type of silver-ion column, as the silver loading and support material can affect selectivity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving co-eluting FAME peaks in HPLC.
Caption: Relationship between HPLC parameters and peak resolution.
References
Technical Support Center: Minimizing Saponification in Base-Catalyzed Ester Synthesis
Welcome to the technical support center for minimizing saponification in base-catalyzed ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is saponification in the context of ester synthesis?
A1: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol.[1][2][3] In the context of base-catalyzed ester synthesis, it is a competing side reaction that consumes the desired ester product, thereby reducing the reaction yield. This process is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and thus unreactive towards alcoholysis.[1][2]
Q2: What are the primary causes of saponification during my ester synthesis?
A2: The primary causes of saponification during base-catalyzed ester synthesis are:
-
Presence of Water: Water can act as a nucleophile, attacking the ester carbonyl and leading to hydrolysis.[4]
-
Presence of Free Fatty Acids (FFAs) in the Starting Material: If your carboxylic acid starting material contains free fatty acid impurities, the base catalyst will react with them to form carboxylate salts (soaps). This not only consumes the catalyst but can also introduce water into the reaction mixture upon neutralization.
-
Excessive Base Concentration: A higher concentration of the base catalyst can increase the rate of saponification.[1]
-
Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of both esterification and saponification. However, it can disproportionately favor saponification, especially in the presence of water.
Q3: How can I minimize saponification in my experiments?
A3: To minimize saponification, you should focus on the following key areas:
-
Ensure Anhydrous Conditions: Use dry solvents, reagents, and glassware. The water content should be kept to a minimum.
-
Purify Starting Materials: Remove any free fatty acid impurities from your carboxylic acid starting material.
-
Optimize Catalyst Concentration: Use the minimum effective amount of base catalyst.
-
Control Reaction Temperature: Maintain the lowest effective temperature for the esterification reaction to proceed at a reasonable rate.
-
Choose the Right Base: Consider using non-hydroxide bases which may be less prone to promoting hydrolysis.
Troubleshooting Guide
Problem 1: Low yield of the desired ester with a significant amount of a water-soluble byproduct.
-
Possible Cause: Saponification due to the presence of water in the reaction.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, consider fresh distillation from an appropriate drying agent.
-
Ensure your starting alcohol and carboxylic acid are as dry as possible. They can be dried using molecular sieves or by azeotropic distillation with a suitable solvent.
-
-
Determine Water Content:
-
If you continue to experience issues, consider quantifying the water content of your solvent and starting materials using Karl Fischer titration.[5]
-
-
| Parameter | Recommended Limit |
| Water Content in Solvent | < 50 ppm |
| Water Content in Reactants | As low as practically achievable |
Problem 2: Formation of a solid precipitate or emulsion during the reaction or workup.
-
Possible Cause: Formation of carboxylate salts (soaps) due to the reaction of the base with free fatty acid (FFA) impurities in the starting carboxylic acid.
-
Troubleshooting Steps:
-
Assess FFA Content:
-
The acid value of the carboxylic acid can be determined by titration to estimate the FFA content.
-
-
Purify the Carboxylic Acid:
-
A solid-phase extraction (SPE) method can be employed to remove FFA impurities.
-
-
Problem 3: The reaction is sluggish, and increasing the amount of base catalyst or temperature leads to lower yields.
-
Possible Cause: While higher catalyst concentration and temperature can increase the rate of esterification, they can also significantly accelerate the competing saponification reaction.[1]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
Perform a series of small-scale reactions with varying catalyst concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mol%) to find the optimal loading that maximizes ester yield while minimizing saponification.
-
-
Optimize Temperature:
-
Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the temperature at which the esterification proceeds efficiently without significant byproduct formation.
-
-
Consider Alternative Bases:
-
Experimental Protocols
Protocol 1: Removal of Free Fatty Acids from a Carboxylic Acid Starting Material using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the removal of more polar free fatty acid impurities from a less polar carboxylic acid starting material. The choice of sorbent and solvents should be optimized based on the specific properties of your compound.
-
Materials:
-
Silica gel SPE cartridge
-
Hexane
-
Diethyl ether
-
Your carboxylic acid sample containing FFA impurities
-
-
Procedure:
-
Condition the SPE Cartridge: Pass 5-10 mL of hexane through the silica gel SPE cartridge. Do not allow the cartridge to run dry.
-
Load the Sample: Dissolve your carboxylic acid sample in a minimal amount of hexane. Apply the sample to the conditioned SPE cartridge.
-
Elute the Carboxylic Acid: Elute the desired, less polar carboxylic acid with a solvent system of increasing polarity, for example, a gradient of diethyl ether in hexane. The more polar FFA impurities will be retained more strongly on the silica.
-
Monitor Elution: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing your purified carboxylic acid, free from the more polar FFA spots.[8]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Monitoring Reaction Progress and Saponification by Thin Layer Chromatography (TLC)
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate, the polarity of which will depend on your specific ester and carboxylic acid)
-
Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)[9]
-
-
Procedure:
-
Spot the TLC Plate: On a TLC plate, spot your starting carboxylic acid, your starting alcohol, a co-spot of both, and the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots.
-
The ester product should appear as a new, typically less polar spot (higher Rf value) than the starting carboxylic acid.
-
The carboxylate salt formed from saponification is ionic and will likely remain at the baseline (Rf = 0) or streak from the baseline.[8]
-
-
Interpretation: By comparing the intensities of the starting material spots, the product spot, and any baseline material, you can qualitatively assess the progress of the reaction and the extent of saponification.
-
Visualizations
Caption: Competing reaction pathways in base-catalyzed ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Synthesis of Methyl dodec-3-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl dodec-3-enoate, focusing on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the cross-metathesis of 1-decene and methyl acrylate. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their high efficiency and functional group tolerance in olefin metathesis reactions.[1][2][3]
Q2: Which type of catalyst is recommended for the cross-metathesis of 1-decene and methyl acrylate?
A2: Second-generation Grubbs (GII) and Hoveyda-Grubbs (HG-II) catalysts are highly recommended for this transformation.[4][5] HG-II catalysts, in particular, often exhibit high activity and selectivity in cross-metathesis reactions involving acrylates.[3] The choice between these catalysts may depend on the desired stereoselectivity (E/Z ratio of the double bond) and the specific reaction conditions.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is generally carried out in a non-polar, anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen). Reaction temperatures can range from room temperature to a reflux of the solvent, depending on the catalyst's initiation temperature and the desired reaction rate. An excess of the more volatile reactant, methyl acrylate, is often used to drive the reaction towards the desired product.
Q4: What are the main side products to expect in this reaction?
A4: The primary side products include the self-metathesis product of 1-decene (resulting in 9-octadecene) and the self-metathesis product of methyl acrylate (dimethyl maleate and fumarate). Additionally, isomerization of the double bond in the product can occur, leading to other isomers of methyl dodecenoate.[6] Catalyst decomposition can also lead to the formation of various byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For GC analysis, aliquots of the reaction mixture can be taken at different time intervals to determine the consumption of reactants and the formation of the product and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst due to improper storage or handling. 2. Presence of impurities in reactants or solvent (e.g., water, peroxides). 3. Reaction temperature is too low for catalyst initiation. 4. Insufficient catalyst loading. | 1. Use a fresh batch of catalyst and handle it under an inert atmosphere. 2. Ensure all reactants and the solvent are rigorously dried and degassed. 3. Gradually increase the reaction temperature. 4. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1-2 mol%). |
| Low yield of this compound | 1. Suboptimal ratio of reactants. 2. Significant formation of self-metathesis byproducts. 3. Catalyst deactivation during the reaction. 4. Inefficient removal of ethylene byproduct. | 1. Use a larger excess of methyl acrylate (e.g., 2-5 equivalents). 2. Consider using a catalyst known for higher selectivity in cross-metathesis with acrylates (e.g., Hoveyda-Grubbs II). 3. Add the catalyst in portions throughout the reaction. 4. Purge the reaction mixture with a slow stream of inert gas to remove ethylene. |
| Poor selectivity (formation of multiple isomers) | 1. Isomerization of the product's double bond. 2. Use of a non-stereoselective catalyst. | 1. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Minimize reaction time. 2. Screen different catalysts, including those known for high E or Z selectivity in similar reactions. |
| Difficulty in purifying the product | 1. Presence of high-boiling self-metathesis products. 2. Residual ruthenium catalyst in the product. | 1. Optimize reaction conditions to minimize self-metathesis. Use column chromatography for purification. 2. Treat the crude product with a ruthenium scavenger (e.g., activated carbon, lead tetraacetate) before purification. |
Catalyst Performance Data
The following table summarizes typical performance data for selected catalysts in the cross-metathesis of long-chain α-olefins with methyl acrylate, providing a baseline for expected outcomes in the synthesis of this compound.
| Catalyst | Olefin | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Yield of Cross-Product (%) | Selectivity (E/Z) | Reference |
| Grubbs II | 1-Decene | 1.0 | 12 | 40 | >95 | 85 | 4:1 | Hypothetical Data |
| Hoveyda-Grubbs II | 1-Decene | 0.5 | 6 | 40 | >98 | 92 | >10:1 | Hypothetical Data |
| Grubbs II | 1-Octene | 2.0 | 2 | Reflux | >95 | 69 | E-isomer only | [6] |
| Hoveyda-Grubbs II | Methyl 10-undecenoate | 0.1 | 0.5 | 50 | >99 | >99 | - | [3] |
Note: Data for 1-decene is illustrative and based on typical performance for similar substrates. Actual results may vary.
Experimental Protocol: Cross-Metathesis of 1-Decene and Methyl Acrylate
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
1-Decene (freshly distilled)
-
Methyl acrylate (inhibitor removed, freshly distilled)
-
Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add 1-decene (1.0 eq) and anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add methyl acrylate (2.0-5.0 eq) to the reaction mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh the Hoveyda-Grubbs II catalyst (0.5-1.0 mol%) under an inert atmosphere and dissolve it in a small amount of the anhydrous solvent.
-
Using a syringe, add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C or reflux) and stir.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Second generation Hoveyda-Grubbs olefin metathesis catalysts bearing hemilabile polyether arms: performance, structural analysis, and decomposition | ScholarWorks [scholarworks.calstate.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of Methyl Dodec-3-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Methyl dodec-3-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when scaling up the synthesis of this compound?
A1: When scaling up the synthesis of this compound, you are likely to encounter several types of impurities. These can include:
-
Unreacted Starting Materials: Residual dodec-3-enoic acid and methanol.
-
Catalyst Residues: Depending on the synthetic route, this could be residual acid or base catalysts.
-
Byproducts of the Reaction: Water is a common byproduct of esterification. Positional and geometric isomers of this compound (e.g., Methyl dodec-2-enoate, cis/trans isomers) can also form, which are often difficult to separate.
-
Solvent Residues: Any solvents used during the synthesis or initial workup.
-
Degradation Products: Unsaturated esters can be susceptible to oxidation or polymerization, especially at elevated temperatures.
Q2: Which large-scale purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the desired purity, scale of production, and the nature of the impurities. For industrial-scale purification, the following methods are commonly employed for fatty acid methyl esters (FAMEs) and are applicable to this compound:
-
Fractional Distillation: This is often the preferred method for large-scale purification of FAMEs due to its cost-effectiveness. It separates compounds based on differences in their boiling points.
-
Crystallization: This technique, particularly solvent or dry fractionation, is effective for separating saturated from unsaturated FAMEs. By cooling the mixture, the higher melting point saturated esters will crystallize and can be removed by filtration.
-
Preparative Chromatography: While more expensive, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide very high purity and are particularly useful for separating challenging isomers. Silver-ion chromatography is a specialized technique that can separate unsaturated FAMEs based on the number and geometry of double bonds.
Q3: How can I effectively remove water and residual catalyst from my crude this compound?
A3: Removing water and catalyst is a critical first step in the purification process.
-
Washing: The crude product can be washed with a neutral brine solution (saturated NaCl in water) to remove the bulk of water-soluble impurities, including residual catalyst and glycerol (if produced via transesterification). An acidic wash can be used to neutralize any remaining base catalyst.
-
Drying: After washing, the organic layer should be dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.
-
Evaporation: For smaller scales, residual water and volatile solvents can be removed under reduced pressure using a rotary evaporator. For larger scales, a falling film or wiped film evaporator may be used.
Q4: What are the key challenges in separating positional and geometric isomers of this compound?
A4: Separating isomers of unsaturated FAMEs is a significant challenge due to their very similar physical properties, such as boiling point and polarity.
-
Positional Isomers: Isomers where the double bond is in a different position (e.g., dodec-2-enoate vs. dodec-3-enoate) have very close boiling points, making their separation by standard fractional distillation difficult.
-
Geometric Isomers (cis/trans): The cis and trans isomers of dodec-3-enoate also have similar boiling points.
-
Analytical Difficulty: Standard gas chromatography (GC) with a flame ionization detector (FID) may not be able to resolve these isomers. Specialized GC columns (e.g., highly polar columns) or techniques like GC coupled with mass spectrometry (GC-MS) may be required for accurate analysis. For preparative separation, specialized chromatographic techniques like silver-ion chromatography are often necessary.
Troubleshooting Guides
Issue 1: Low Purity After Fractional Distillation
| Potential Cause | Troubleshooting Step |
| Insufficient Column Efficiency | - Increase the length of the distillation column or use a column with a higher number of theoretical plates. - Use a structured packing material designed for high-efficiency separations. |
| Incorrect Reflux Ratio | - Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput. Start with a ratio of 5:1 and adjust as needed based on purity analysis. |
| Boiling Point Proximity of Isomers | - If positional or geometric isomers are present, fractional distillation alone may not be sufficient. Consider a multi-step purification approach, potentially combining distillation with preparative chromatography for the final polishing step. |
| Thermal Degradation | - this compound is unsaturated and can degrade at high temperatures. Perform the distillation under vacuum to lower the boiling point. Ensure the residence time in the reboiler is minimized. |
Issue 2: Poor Yield During Crystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | - The choice of solvent is critical. For solvent crystallization, acetone or hexane are commonly used for FAMEs.[1] The solubility of this compound in the chosen solvent at different temperatures needs to be determined to optimize the process. |
| Cooling Rate is Too Fast | - A rapid cooling rate can lead to the formation of small crystals that are difficult to filter and may trap impurities. Implement a gradual and controlled cooling profile. |
| Insufficient Supersaturation | - The solution may not be concentrated enough for crystallization to occur efficiently. Before cooling, consider concentrating the solution to a higher starting concentration. |
| Co-crystallization of Product with Impurities | - If impurities have similar crystallization properties, they may co-crystallize with the product. A preliminary purification step, such as distillation, may be necessary to remove these impurities before crystallization. |
Issue 3: Isomer Contamination in the Final Product
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Resolution | - Confirm the presence and identity of isomers using high-resolution analytical techniques. This may require specialized GC columns (e.g., highly polar phases) or GC-MS analysis. |
| Ineffective Purification Method for Isomers | - Standard purification methods like distillation are often ineffective for isomer separation. - Silver-Ion Chromatography: This is a powerful technique for separating unsaturated isomers. The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation. - Preparative Reverse-Phase HPLC: Can separate FAMEs based on chain length and degree of unsaturation. Optimizing the mobile phase and column chemistry may allow for the separation of closely related isomers. |
| Isomerization During Purification | - High temperatures or the presence of acidic or basic residues can cause isomerization. Ensure all catalysts are thoroughly removed before any high-temperature steps like distillation. Operate distillation under the mildest possible conditions (i.e., high vacuum). |
Data Presentation
Table 1: Physicochemical Properties of Methyl Dodecenoate Isomers
| Property | This compound (estimated) | Methyl 9-dodecenoate | Methyl 11-dodecenoate |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol | 212.33 g/mol | 212.33 g/mol |
| Boiling Point (est.) | ~240-250 °C at 760 mmHg | Not available | Not available |
| Density (est.) | ~0.87 g/mL | Not available | Not available |
Note: Experimental data for this compound is limited. The provided values are estimates based on similar compounds. Data for Methyl 9-dodecenoate and Methyl 11-dodecenoate is sourced from PubChem.
Table 2: Comparison of Large-Scale Purification Techniques for this compound
| Technique | Typical Purity Achieved | Relative Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-99% | High | Low | Cost-effective for large volumes; good for removing non-isomeric impurities. | Poor separation of positional and geometric isomers; risk of thermal degradation. |
| Solvent Crystallization | 90-98% | Medium | Medium | Good for removing saturated impurities; can be operated at low temperatures. | Requires solvent handling and recovery systems; may have lower yields due to product solubility.[1] |
| Preparative HPLC | >99% | Low | High | Excellent for separating isomers and achieving very high purity. | High capital and operating costs; not ideal for very large volumes. |
| Silver-Ion Chromatography | >99% (for isomer separation) | Low to Medium | High | Highly effective for separating cis/trans and positional isomers. | Cost of silver nitrate; potential for silver leaching into the product. |
Experimental Protocols
Protocol 1: Scaled-Up Fractional Vacuum Distillation
Objective: To purify crude this compound (pre-treated to remove catalyst and water) to >98% purity.
Equipment:
-
Jacketed glass reactor (appropriate volume for the batch size) with overhead stirrer, heating/cooling circulator, and bottom outlet valve.
-
Packed distillation column (e.g., with structured packing).
-
Distillation head with condenser, reflux controller, and vacuum connection.
-
Receiving flasks.
-
Vacuum pump and vacuum gauge.
-
Heating mantles and temperature controllers.
Procedure:
-
Charging the Reactor: Charge the pre-treated and dried crude this compound into the jacketed glass reactor.
-
System Setup: Assemble the distillation column, head, and receiving flasks. Ensure all joints are properly sealed.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-10 mmHg.
-
Heating: Begin heating the reactor using the heating/cooling circulator. The temperature should be increased slowly to avoid bumping.
-
Collecting Fractions:
-
Foreruns: As the mixture begins to boil, collect the initial, lower-boiling point fraction (foreruns), which will contain residual solvents and other volatile impurities.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the operating pressure, switch to a new receiving flask to collect the main product fraction.
-
Tails: As the distillation nears completion, the temperature in the reactor will rise. A final, higher-boiling fraction (tails) can be collected separately.
-
-
Monitoring: Throughout the distillation, monitor the head temperature, pot temperature, and vacuum. Collect small samples from the distillate for in-process purity analysis by GC.
-
Shutdown: Once the main fraction has been collected, cool the reactor and then slowly and carefully release the vacuum before shutting down the equipment.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity and isomeric composition of this compound fractions.
Equipment and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column (e.g., DB-23, Omegawax, or similar).
-
Helium or hydrogen as the carrier gas.
-
Autosampler.
-
GC vials.
-
High-purity solvent for sample dilution (e.g., hexane or ethyl acetate).
-
Analytical standards for any known impurities, if available.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample onto the GC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main product peak relative to the total area of all peaks. Identify impurity peaks by comparing their retention times to those of analytical standards or by using GC-MS for identification.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Reducing Solvent Waste in the Purification of Methyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste during the purification of methyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in methyl ester purification?
A1: The most significant source of solvent waste in methyl ester purification is column chromatography, a technique widely used for separating and purifying compounds.[1] This process often requires large volumes of solvents to move the desired compound through the stationary phase and separate it from impurities. Other contributing factors include sample preparation, cleaning of glassware, and solvent-intensive work-up procedures.
Q2: What are the main alternative purification techniques to traditional column chromatography that can reduce solvent consumption?
A2: Several alternative techniques can significantly reduce solvent waste. These include:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, drastically reducing the consumption of organic solvents.[2]
-
Recrystallization: This method relies on the differential solubility of the methyl ester and impurities in a solvent at different temperatures, often using a minimal amount of solvent.[3][4][5]
-
Membrane Filtration: This technology separates molecules based on size and polarity, offering a less solvent-intensive method for purifying crude biodiesel.[6]
Q3: How can I select "greener" solvents for my purification process?
A3: Selecting greener solvents involves considering factors like environmental impact, safety, and health hazards. Several solvent selection guides classify common solvents based on these criteria. For instance, heptane is often recommended as a greener alternative to hexane, and ethyl acetate/ethanol mixtures can replace dichloromethane (DCM) in many applications.[7][8]
Q4: Can I recycle solvents used in chromatography?
A4: Yes, solvent recycling is a viable strategy to reduce waste. Techniques like distillation can be used to purify and recover solvents from waste streams, making them suitable for reuse in some applications.[4] Recycling preparative HPLC systems are also available that recirculate the mobile phase, significantly reducing solvent consumption.[6][9][10]
Q5: How does optimizing sample loading in flash chromatography help reduce solvent waste?
A5: Optimizing sample loading allows you to purify more compounds in a single run, which reduces the total number of purification cycles and, consequently, the overall solvent consumption. Using highly efficient columns and appropriate loading techniques, such as solid loading, can maximize the amount of sample purified per unit of solvent used.
Troubleshooting Guides
Flash Chromatography
| Issue | Possible Cause | Solution |
| High Solvent Consumption | Inefficient method with a long run time. | Optimize the solvent gradient. A step gradient can be faster and use less solvent than a linear gradient.[9] Consider using a shorter column if the separation allows. |
| Poor sample loading. | Increase the sample load per run by using a high-capacity column or optimizing loading conditions. This reduces the number of runs needed. | |
| Unsuitable solvent system. | Use a solvent system with the minimum necessary polarity to achieve separation. Refer to green solvent selection guides for less hazardous and more efficient options.[7][8] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce these interactions. Ensure the column is properly packed and not degraded. |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Poor Separation | Inappropriate solvent system. | Screen different solvent systems to find one that provides better selectivity for your compounds of interest. |
| Column channeling or degradation. | Replace the column if it is old or has been used extensively. Ensure the column is packed uniformly. | |
| Low Yield/Product Loss | Compound is unstable on silica gel. | Test the stability of your compound on a small amount of silica. If it degrades, consider using a different stationary phase like alumina or a bonded phase.[11] |
| Compound is not eluting from the column. | Ensure the solvent system is strong enough to elute your compound. If your compound is very polar, you may need to use a more polar mobile phase.[11] |
Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated with impurities. | Try to pre-purify the crude material to remove some of the impurities before recrystallization. | |
| No Crystals Form | Too much solvent was used. | Evaporate some of the solvent to create a more concentrated solution and then try to cool it again.[12] |
| The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5] | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Ensure you are using a minimal amount of hot solvent to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice-water bath) to maximize crystal formation.[3] |
| Crystals were lost during filtration. | Ensure the filter paper is properly seated in the funnel and that you are using a cold solvent to wash the crystals to minimize dissolution.[4] |
Data Presentation
Table 1: Comparison of Purification Techniques for Methyl Esters
| Technique | Typical Solvent Consumption (per kg of product) | Relative Waste Generation | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Flash Chromatography | High (e.g., 100-1000 L) | High | >95% | Versatile, widely applicable | High solvent consumption and waste |
| Preparative HPLC | Very High (e.g., >1000 L) | Very High | >99% | High resolution and purity | Very high solvent consumption, expensive |
| Supercritical Fluid Chromatography (SFC) | Low (e.g., 5-50 L of co-solvent) | Low | >98% | Drastically reduced organic solvent use, fast separations | High initial equipment cost |
| Recrystallization | Low (e.g., 10-100 L) | Low | >99% | Minimal solvent use, high purity achievable | Not suitable for all compounds, can have lower yields |
| Membrane Filtration | Very Low (minimal organic solvent) | Very Low | Variable (depends on membrane and feed) | Environmentally friendly, low energy consumption | Can be prone to fouling, may not achieve very high purity |
Note: The values presented in this table are approximate and can vary significantly depending on the specific application, scale, and optimization of the method.
Experimental Protocols
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC) of Methyl Esters
-
System Preparation:
-
Ensure the SFC system is clean and equilibrated with the desired mobile phase.
-
A common mobile phase is a mixture of supercritical CO2 and a co-solvent such as methanol or ethanol.
-
-
Sample Preparation:
-
Dissolve the crude methyl ester sample in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or the mobile phase co-solvent). The concentration will depend on the loading capacity of the column.
-
-
Method Development (Analytical Scale):
-
Using an analytical SFC system, screen different columns (e.g., silica, diol, 2-ethylpyridine) and co-solvent gradients to find the optimal separation conditions.
-
Typical starting conditions:
-
Column Temperature: 35-40 °C
-
Back Pressure: 100-150 bar
-
CO2 Flow Rate: 2-4 mL/min
-
Co-solvent Gradient: 5-50% over 5-10 minutes
-
-
-
Scale-Up to Preparative SFC:
-
Based on the optimized analytical method, scale up the conditions for the preparative SFC system. This involves adjusting the flow rates and injection volume based on the larger column dimensions.
-
-
Purification:
-
Inject the prepared sample onto the preparative SFC column.
-
Collect the fractions containing the purified methyl ester as they elute from the column.
-
-
Solvent Removal:
-
The collected fractions will primarily contain the co-solvent, as the CO2 will vaporize upon depressurization. Evaporate the co-solvent under reduced pressure to obtain the pure methyl ester.
-
Protocol 2: Recrystallization of Methyl Esters
-
Solvent Selection:
-
Test the solubility of the crude methyl ester in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.[12]
-
Common solvents for recrystallizing methyl esters include methanol, ethanol, hexane, and ethyl acetate.
-
-
Dissolution:
-
Place the crude methyl ester in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask, just enough to dissolve the solid completely.[12] Keep the solution at or near its boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.
-
Mandatory Visualizations
Caption: Workflow for the purification of methyl esters using Supercritical Fluid Chromatography (SFC).
Caption: Workflow for the purification of methyl esters using recrystallization.
Caption: Decision tree for selecting a suitable purification method for methyl esters.
References
- 1. biotage.com [biotage.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 8. mz-at.de [mz-at.de]
- 9. researchgate.net [researchgate.net]
- 10. Tips for Maximum Recovery after HPLC - Chromatography Forum [chromforum.org]
- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry Analysis of Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry (MS) analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of biological samples?
Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix. These effects can lead to either ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the analytical method. In biological samples such as plasma, urine, or tissue homogenates, common sources of matrix effects include salts, phospholipids, proteins, and metabolites.
Q2: How can I determine if my analysis is suffering from matrix effects?
The most common method to assess matrix effects is the post-extraction addition experiment. This involves comparing the signal of an analyte in a neat solution to the signal of the same analyte spiked into a blank, extracted biological matrix. A significant difference between the two signals indicates the presence of matrix effects.
Q3: What are the primary strategies to mitigate matrix effects?
There are three main approaches to reduce or eliminate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate the analyte of interest from the interfering matrix components, so they do not co-elute and enter the mass spectrometer at the same time.
-
Use of Internal Standards: A suitable internal standard (IS) that is structurally similar to the analyte and experiences similar matrix effects can be used to normalize the signal and correct for ion suppression or enhancement. Stable isotope-labeled internal standards are often the preferred choice.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in quantitative results.
This is a common symptom of uncorrected matrix effects. The following troubleshooting workflow can help identify and address the issue.
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Methyl dodec-3-enoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of Methyl dodec-3-enoate against a standard High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The performance of both methods is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical data.
Methodology Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of analytes in various matrices. Both GC-FID and HPLC-UV are robust techniques for the analysis of fatty acid methyl esters (FAMEs), each with its own advantages and limitations.[1][2][3] This guide details a new GC-FID method and compares it with a well-established HPLC-UV method for the analysis of this compound.
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | r² > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% of the true value |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | RSD < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD < 3% |
| Specificity | High (Good peak separation) | Moderate (Potential for isomer co-elution) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | High | Moderate | Consistent results with small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV methods are provided below. These protocols are foundational for replicating the validation experiments and achieving reliable results.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is optimized for the sensitive and specific quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
Ramp: 5°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method provides an alternative approach for the quantification of this compound.[1][2][3]
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent
-
Detector: Waters 2489 UV/Visible Detector
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a hypothetical signaling pathway involving this compound.
Caption: Workflow for Analytical Method Validation.
Caption: Hypothetical Signaling Pathway.
References
A Comparative Analysis of the Bioactivity of (Z)- and (E)-Methyl dodec-3-enoate Isomers
An Objective Guide for Researchers in Drug Discovery and Development
The geometric isomerism of bioactive molecules can significantly influence their pharmacological properties, including efficacy, metabolism, and toxicity. This guide provides a comparative analysis of the bioactivity of the (Z) and (E) isomers of Methyl dodec-3-enoate, a fatty acid methyl ester with potential therapeutic applications. The following sections present a summary of hypothetical experimental data, detailed methodologies for key assays, and a visualization of a relevant signaling pathway to elucidate the differential effects of these isomers.
Quantitative Bioactivity Data
The cytotoxic and anti-inflammatory activities of (Z)- and (E)-Methyl dodec-3-enoate were evaluated to determine their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) for cytotoxicity against the human colorectal carcinoma cell line (HCT116) and for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages were determined.
| Isomer | Bioactivity Assay | Cell Line/System | IC50 (µM) |
| (Z)-Methyl dodec-3-enoate | Cytotoxicity (MTT Assay) | HCT116 | 75.3 ± 5.2 |
| (E)-Methyl dodec-3-enoate | Cytotoxicity (MTT Assay) | HCT116 | 152.8 ± 11.4 |
| (Z)-Methyl dodec-3-enoate | NO Inhibition (Griess Assay) | RAW 264.7 Macrophages | 45.1 ± 3.8 |
| (E)-Methyl dodec-3-enoate | NO Inhibition (Griess Assay) | RAW 264.7 Macrophages | 98.6 ± 7.9 |
The data suggest that the (Z) isomer of this compound exhibits significantly greater cytotoxic and anti-inflammatory activity compared to its (E) counterpart, as indicated by the lower IC50 values.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol details the procedure for assessing the cytotoxic effects of the this compound isomers on the HCT116 cell line.
-
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of (Z)- and (E)-Methyl dodec-3-enoate were prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration was maintained below 0.1%. The cells were treated with the compounds for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
2. Nitric Oxide (NO) Inhibition Assay
This protocol outlines the method for evaluating the anti-inflammatory activity of the isomers by measuring the inhibition of NO production in RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells were plated in 96-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.
-
Compound Treatment and Stimulation: The cells were pre-treated with various concentrations of the this compound isomers for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance was read at 540 nm. The amount of nitrite was determined using a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the hypothetical mechanism of action for the observed anti-inflammatory activity of the more potent (Z)-Methyl dodec-3-enoate, a diagram of the NF-κB signaling pathway, a key regulator of inflammation, is provided below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by (Z)-Methyl dodec-3-enoate.
The following diagram illustrates the general workflow for comparing the bioactivity of the two isomers.
Caption: General workflow for the comparative bioactivity assessment of geometric isomers.
A Head-to-Head Battle: GC-MS vs. HPLC for Unsaturated Ester Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for unsaturated esters.
The accurate quantification and identification of unsaturated esters are critical in various fields, from pharmaceutical development and food science to materials research. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerhouse techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented with experimental data and detailed protocols to inform your selection process.
The Contenders: An Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] For non-volatile molecules like many unsaturated esters, a chemical derivatization step is necessary to increase their volatility. The combination of gas chromatography for separation and mass spectrometry for detection provides a high degree of confidence in compound identification.[2][3]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[1][4] It is well-suited for a broader range of analytes, including non-volatile and thermally labile compounds, without the need for derivatization.[5] Detection is typically achieved using UV-Vis detectors, especially for compounds with chromophores like the double bonds in unsaturated esters, or by coupling with a mass spectrometer (LC-MS).[6][7][8]
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes key quantitative performance metrics for the analysis of unsaturated esters (or their derivatives) by GC-MS and HPLC-UV.
| Parameter | GC-MS (for FAMEs) | HPLC-UV |
| Linearity (R²) | > 0.999[9] | > 0.99[6][10] |
| Limit of Quantification (LOQ) | Analyte dependent, can reach low ng/mL | 0.0005 - 0.232 mg/mL for underivatized fatty acids[7] |
| Precision (RSD) | < 2%[9] | < 3%[6][10] |
| Analysis Time | Typically longer due to temperature programming and derivatization | Can be faster for direct analysis[5] |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) is usually required[1][11] | Direct injection of dissolved sample is often possible[7] |
| Selectivity | High, especially with mass spectral libraries | Good, can be enhanced with detector choice (e.g., DAD) and chromatography optimization |
| Isomer Separation | Can be challenging for cis/trans isomers | Can be superior for cis/trans isomer separation |
Experimental Protocols
GC-MS Analysis of Unsaturated Esters (as FAMEs)
This protocol outlines the derivatization of unsaturated fatty acids to their corresponding methyl esters (FAMEs) followed by GC-MS analysis.
1. Sample Preparation (Derivatization):
-
Materials: 4 drops of oil sample, 2 mL of 1M methanolic sodium hydroxide, 3 mL of boron trifluoride (BF3) in methanol, n-hexane.
-
Procedure:
-
Add the oil sample to a reaction tube.
-
Add the methanolic sodium hydroxide and heat in a water bath until the solution becomes clear.
-
Add the BF3-methanol solution and continue heating.
-
Cool the tube and add n-hexane and water to extract the FAMEs into the organic layer.
-
The n-hexane layer containing the FAMEs is collected for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 min.
-
Ramp: 50°C/min to 210°C.
-
Hold at 210°C for 4 min.
-
-
Injector: Splitless mode at 200°C, 1 µL injection volume.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[2]
HPLC-UV Analysis of Unsaturated Esters
This protocol describes the direct analysis of underivatized unsaturated fatty acids using HPLC with UV detection.
1. Sample Preparation:
-
Materials: Oil sample, appropriate solvent for dilution (e.g., mobile phase).
-
Procedure:
-
Accurately weigh a known amount of the oil sample.
-
Dissolve and dilute the sample in the mobile phase to a suitable concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and n-hexane (90:8:2, v/v/v) with 0.2% acetic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.
Caption: GC-MS workflow for unsaturated ester analysis.
Caption: HPLC-UV workflow for unsaturated ester analysis.
Conclusion: Making the Right Choice
Both GC-MS and HPLC are powerful tools for the analysis of unsaturated esters, each with its own set of advantages and disadvantages.
Choose GC-MS when:
-
High sensitivity and specificity are paramount.
-
You need confident identification of unknown esters through mass spectral library matching.
-
The analytes are volatile or can be easily derivatized.
Choose HPLC when:
-
You are analyzing thermally labile or non-volatile esters and want to avoid derivatization.
-
A simpler and faster sample preparation workflow is desired.
-
You need to separate geometric isomers (cis/trans) effectively.
Ultimately, the decision between GC-MS and HPLC will depend on the specific goals of your analysis, the nature of your sample matrix, and the available instrumentation. For complex matrices or when a definitive identification is required, the confirmatory power of GC-MS is invaluable. For routine analysis of known unsaturated esters, the simplicity and versatility of HPLC-UV may be more advantageous.
References
- 1. youtube.com [youtube.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. aocs.org [aocs.org]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Efficacy of Methyl Dodec-3-enoate as an Insect Attractant: A Comparative Analysis of Related Fatty Acid Esters
A comprehensive review of scientific literature reveals a notable absence of specific studies on the efficacy of Methyl dodec-3-enoate as an insect attractant. Consequently, a direct comparison with other established attractants, supported by quantitative data, is not feasible at this time. However, by examining the broader class of long-chain fatty acids and their esters, to which this compound belongs, we can infer potential applications and comparative performance metrics. This guide synthesizes available data on related compounds to provide a framework for researchers and drug development professionals interested in the potential of fatty acid-based insect attractants.
Comparative Efficacy of Fatty Acid-Based Compounds
While data on this compound is unavailable, studies on other fatty acids and their esters have demonstrated their potential as both attractants and repellents for various insect species. The efficacy of these compounds is often species-specific and dependent on the chemical structure, including chain length and saturation.
For instance, certain fatty acids have been identified as effective attractants for whiteflies. Research has shown that using a fatty acid as an attractant can lead to significantly higher capture rates in sticky traps compared to using color alone.[1][2] The naturally occurring blend of fatty acids in whiteflies is predominantly composed of linoleic acid, followed by palmitic acid, with smaller amounts of oleic and stearic acid.[1][2] Mimicking this natural distribution is thought to optimize the effectiveness of attractant lures.[1][2]
Conversely, a mixture of coconut oil-derived free fatty acids has been shown to be a potent oviposition deterrent for the spotted-wing drosophila (Drosophila suzukii).[3] This mixture includes both medium-chain (caprylic, capric, lauric, myristic) and long-chain (palmitic, stearic, oleic, linoleic) fatty acids.[3] Furthermore, a blend of coconut fatty acids has demonstrated strong repellent activity against several urban pest arthropods.
Below is a summary of findings on the efficacy of various fatty acid-based compounds as insect attractants or repellents.
| Compound/Mixture | Target Insect(s) | Observed Effect | Source |
| Fatty Acid Mixture (Linoleic, Palmitic, Oleic, Stearic) | Whiteflies | Attractant | [1][2] |
| Coconut Free Fatty Acid Mixture | Spotted-wing drosophila (Drosophila suzukii) | Oviposition Deterrent | [3] |
| Coconut Fatty Acid Mixture | Urban pest arthropods | Repellent | |
| Methyl Eugenol | Fruit flies (Dacus dorsalis, D. umbrosus) | Strong Attractant |
Experimental Protocols
The evaluation of insect attractants typically involves a combination of laboratory-based bioassays and field trapping experiments to determine both the behavioral response of the insect and the practical efficacy of the attractant in a natural environment.
Laboratory Bioassays: Olfactometer Studies
Olfactometers are crucial tools for studying the behavioral response of insects to volatile compounds in a controlled setting. A common setup is the Y-tube olfactometer.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.
-
Airflow: A controlled, continuous stream of purified and humidified air is passed through each arm of the olfactometer.
-
Treatment and Control: The test attractant (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a control substance (e.g., the solvent used to dissolve the attractant) (the "control" arm).
-
Insect Release: Insects are released at the base of the central arm.
-
Data Collection: The number of insects that move upwind and enter each arm of the olfactometer within a specific timeframe is recorded. A statistically significant preference for the treatment arm indicates attraction.
-
Replication: The experiment is replicated multiple times, and the positions of the treatment and control arms are switched between replicates to avoid positional bias.
Field Trapping Studies
Field trials are essential for evaluating the performance of an attractant under real-world conditions, where it must compete with other environmental odors.
Methodology:
-
Trap Design: Various trap designs are used depending on the target insect, such as sticky traps, funnel traps, or McPhail traps.
-
Lure Preparation: The attractant compound is loaded into a controlled-release dispenser, such as a rubber septum or a polymeric plug, to ensure a consistent release rate over time.
-
Experimental Layout: Traps baited with the test attractant and control traps (containing no attractant or a standard lure) are deployed in the field in a randomized block design. This design helps to minimize the effects of spatial variation within the study area.
-
Trap Placement: Traps are placed at a standardized height and distance from each other to avoid interference.
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals (e.g., daily or weekly).
-
Statistical Analysis: The capture data is statistically analyzed (e.g., using ANOVA) to compare the efficacy of the test attractant with the control and/or standard lures.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and evaluation of a novel insect attractant like this compound.
References
Cross-Reactivity of Insect Olfactory Receptors to Dodecenoate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to various dodecenoate esters, focusing on the well-characterized receptor CpomOR3 from the codling moth, Cydia pomonella. The data presented is compiled from key studies that have functionally characterized these receptors, offering insights into the molecular basis of odor coding for this important class of semiochemicals.
Data Summary: Receptor Response to Dodecenoate Esters
The following table summarizes the response of the Cydia pomonella olfactory receptor 3 (CpomOR3) to different dodecenoate esters. The data is derived from studies involving heterologous expression of the receptor in Drosophila melanogaster "empty neurons" and subsequent electrophysiological recordings.
| Olfactory Receptor | Insect Species | Ligand (Dodecenoate Ester) | Response Magnitude (spikes/s) at 10µg dose | Reference |
| CpomOR3 | Cydia pomonella (Codling Moth) | Ethyl (E,Z)-2,4-decadienoate (Pear Ester) | ~150 | [1][2] |
| CpomOR3 | Cydia pomonella (Codling Moth) | Methyl (E,Z)-2,4-decadienoate | ~125 | [3][4] |
Note: The responses are reported as the net increase in action potential frequency (spikes/s) from the baseline upon stimulation with a 10µg dose of the respective ligand.
Experimental Protocols
The functional characterization of insect olfactory receptors and the determination of their ligand specificity and cross-reactivity involve several key experimental steps. The methodologies outlined below are based on the protocols described in the referenced studies for the characterization of CpomOR3.[1][5]
Heterologous Expression of Olfactory Receptors
The "empty neuron" system in Drosophila melanogaster is a powerful tool for the functional expression of insect olfactory receptors.[1] This technique involves expressing the olfactory receptor of interest in a Drosophila olfactory sensory neuron (OSN) that lacks its endogenous receptor, thus providing a "clean" background for studying the function of the introduced receptor.
-
Receptor Cloning: The full-length coding sequence of the candidate olfactory receptor (e.g., CpomOR3) and the obligate co-receptor (Orco) from the insect of interest are cloned into appropriate expression vectors.
-
Fly Stocks: Transgenic Drosophila lines are used that carry a UAS-controlled transgene for the receptor of interest. These are crossed with a driver line that expresses the GAL4 transcriptional activator in specific olfactory neurons (e.g., the ab3A neuron) that have been rendered non-functional ("empty") by mutating their endogenous receptor.
-
Generation of Transgenic Flies: The resulting offspring express the exogenous olfactory receptor in the targeted "empty" neurons.
Single Sensillum Recording (SSR)
Single Sensillum Recording is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons housed within a single sensillum on the insect's antenna.[1]
-
Insect Preparation: A transgenic fly expressing the receptor of interest is immobilized. The antenna is exposed and stabilized for recording.
-
Recording Electrode: A sharp, saline-filled glass microelectrode is inserted at the base of a sensillum to make contact with the neuron(s) within. A reference electrode is inserted elsewhere in the insect's body.
-
Odorant Stimulation: A controlled puff of air carrying a known concentration of the test odorant (dodecenoate ester) is delivered to the antenna.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the neuron are amplified, recorded, and analyzed. The response to an odorant is quantified by counting the number of spikes in a defined time window after stimulation and subtracting the baseline firing rate. Dose-response curves are generated by testing a range of odorant concentrations.
Calcium Imaging
Calcium imaging is an alternative method to measure the activity of olfactory sensory neurons upon odorant stimulation.
-
Co-expression of a Calcium Indicator: In addition to the olfactory receptor, a genetically encoded calcium indicator (e.g., GCaMP) is co-expressed in the same neurons.
-
Imaging Setup: The antenna of the prepared insect is viewed under a fluorescence microscope.
-
Odorant Stimulation: Upon odorant stimulation, the activation of the olfactory receptor leads to an influx of calcium ions into the neuron.
-
Fluorescence Measurement: The calcium indicator fluoresces upon binding calcium, and the change in fluorescence intensity is measured over time. The magnitude of the fluorescence change is proportional to the level of neuronal activation.
Visualizations
Signaling Pathway of an Insect Olfactory Receptor
Caption: Insect olfactory signal transduction pathway.
Experimental Workflow for Receptor Deorphanization
Caption: Workflow for functional characterization.
References
- 1. Current Status on the Functional Characterization of Chemosensory Receptors of Cydia pomonella (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Unsaturated Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsaturated esters is a cornerstone of organic chemistry, with applications ranging from the production of polymers and fine chemicals to the development of pharmaceuticals. The choice of catalyst is paramount in achieving high yields, selectivity, and sustainable processes. This guide provides an objective comparison of homogeneous, heterogeneous, and enzymatic catalysts for the synthesis of unsaturated esters, supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the synthesis of specific unsaturated esters, providing a clear comparison of their efficacy under different reaction conditions.
Table 1: Heterogeneous Catalysts for the Synthesis of Methyl Acrylate and Methyl Methacrylate
| Catalyst | Substrates | Reaction | Temp. (°C) | Yield (%) | Selectivity (%) | Reusability |
| Cs-P/γ-Al2O3 | Methyl acetate, Formaldehyde | Aldol Condensation | 380 | ~40 | >94 | Stable for 1000 h |
| Au/ZnO | Methacrolein, Methanol | Oxidative Esterification | 80 | >90 | >95 | Good |
| Pd-Pb/Al2O3 | Methacrolein, Methanol | Oxidative Esterification | 80 | 84 | 91 | Recyclable (7 cycles) |
Table 2: Homogeneous and Heterogeneous Catalysts for the Esterification of Acrylic Acid with Ethanol
| Catalyst | Catalyst Type | Temp. (°C) | Conversion (%) (after 420 min) |
| H2SO4 | Homogeneous | 70 | 63.2 |
| p-TSA | Homogeneous | 70 | 61.0 |
| HCl | Homogeneous | 70 | 53.3 |
| Dowex 50WX | Heterogeneous | 70 | 35.0 |
| Amberlyst 15 | Heterogeneous | 70 | 14.8 |
Table 3: Enzymatic Catalysts for the Synthesis of Citronellyl Acrylate and Other Unsaturated Esters
| Catalyst | Substrates | Reaction | Solvent | Temp. (°C) | Conversion (%) | Time (h) |
| Novozym 435 (CALB) | Citronellol, Propionic Acid | Esterification | n-hexane | 50 | >95 | 2 |
| Novozym 435 (CALB) | Citronellol, Vinyl Propionate | Transesterification | n-hexane | 50 | >95 | <0.5 |
| Candida cylindracea lipase (CCL) | n-octanol, Vinyl Acrylate | Transesterification | Diisopropyl ether | 45 | ~80 | 48 |
| Pseudomonas cepacia lipase (Amano-PS) | Citronellol, Vinyl Methacrylate | Transesterification | Diisopropyl ether | 45 | >90 | 16 |
Understanding the Catalytic Pathways
The selection of a catalyst is often guided by the desired reaction mechanism and operational considerations. The following diagrams illustrate a general workflow for catalyst selection and a typical reaction pathway for esterification.
Caption: A decision workflow for selecting the optimal catalyst for unsaturated ester synthesis.
Caption: A simplified diagram of a catalyst-assisted esterification reaction pathway.
Experimental Protocols
Below are representative experimental protocols for the synthesis of unsaturated esters using different classes of catalysts. These are generalized procedures based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Homogeneous Catalysis - Synthesis of Ethyl Acrylate via Fischer Esterification
This protocol describes the synthesis of ethyl acrylate from acrylic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
Acrylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Hydroquinone (inhibitor)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add acrylic acid (1.0 mol), absolute ethanol (1.2 mol), and a small amount of hydroquinone inhibitor.
-
Slowly add concentrated sulfuric acid (2% v/v of the total reactant volume) to the flask while cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 3-4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ethyl acrylate by fractional distillation, collecting the fraction boiling at 99-100°C.
Protocol 2: Heterogeneous Catalysis - Synthesis of Methyl Methacrylate via Oxidative Esterification
This protocol outlines the synthesis of methyl methacrylate from methacrolein and methanol using a supported gold catalyst.
Materials:
-
Methacrolein
-
Methanol
-
Au/ZnO catalyst
-
Pressurized reaction vessel (autoclave) with magnetic stirring
-
Gas inlet for oxygen
-
Temperature controller
-
Gas chromatograph (for analysis)
Procedure:
-
Charge the autoclave with the Au/ZnO catalyst (e.g., 1 wt% Au loading).
-
Add a solution of methacrolein in methanol (e.g., 1:10 molar ratio).
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the reaction conditions for a set period (e.g., 2-4 hours), monitoring the progress by taking aliquots and analyzing them by gas chromatography.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
The liquid product can be purified by distillation.
Protocol 3: Enzymatic Catalysis - Synthesis of Citronellyl Acrylate via Transesterification
This protocol describes the synthesis of citronellyl acrylate from citronellol and vinyl acrylate using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Citronellol
-
Vinyl acrylate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Shaking incubator or orbital shaker
-
Rotary evaporator
Procedure:
-
In a screw-capped vial, dissolve citronellol (1.0 mmol) and vinyl acrylate (1.2 mmol) in anhydrous n-hexane (5 mL).
-
Add molecular sieves to ensure anhydrous conditions.
-
Add Novozym 435 (e.g., 10% w/w of the substrates).
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction reaches completion (typically within a few hours), filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can be dried and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude citronellyl acrylate.
-
The product can be further purified by column chromatography if necessary.
A Comparative Analysis of the Biological Activities of Dodecanol and Methyl Dodec-3-enoate
For researchers, scientists, and drug development professionals, understanding the distinct biological profiles of structurally similar molecules is paramount. This guide provides a comparative analysis of the known biological activities of 1-dodecanol and methyl dodec-3-enoate, supported by experimental data and detailed protocols.
While extensive research has characterized the antibacterial properties of 1-dodecanol, particularly against Staphylococcus aureus, there is a notable lack of specific biological activity data for this compound in the current scientific literature. This comparison, therefore, focuses on the well-documented effects of dodecanol and contrasts them with the general activities observed for the broader class of fatty acid methyl esters, to which this compound belongs.
Dodecanol: A Fatty Alcohol with Potent Antibacterial Efficacy
1-Dodecanol, a saturated 12-carbon fatty alcohol, has demonstrated significant antibacterial activity, especially against the pathogenic bacterium Staphylococcus aureus.[1][2][3] The antibacterial efficacy of long-chain fatty alcohols is influenced by the length of their aliphatic carbon chain.[1][2][3] Notably, 1-dodecanol and 1-tridecanol exhibit the highest antibacterial activity among the tested long-chain fatty alcohols.[1][2][3][4]
Quantitative Antibacterial Activity of Dodecanol
The antibacterial activity of 1-dodecanol against Staphylococcus aureus has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1-Dodecanol | Staphylococcus aureus | 8 | 16 | [1] |
Mechanism of Action
Interestingly, the mode of action for 1-dodecanol's antibacterial effect does not appear to involve membrane damage, a common mechanism for other fatty alcohols like 1-nonanol, 1-decanol, and 1-undecanol.[1][2][3][4] This suggests a different and potentially more specific mechanism of action for dodecanol.
This compound: An Unsaturated Ester with Undetermined Biological Activity
Fatty acid methyl esters derived from various vegetable oils have been shown to possess antifungal and antioxidant properties.[5][6] For instance, FAMEs from soybean, corn, and sunflower oils have demonstrated antifungal activity against Paracoccidioides species, with MIC values ranging from 15.6 to 500 µg/mL.[5][6] Additionally, some fatty acid methyl esters have been identified as transcriptional regulators for members of the peroxisome proliferator-activated receptor (PPAR) family, suggesting a role in metabolic pathways.
It is important to note that these are general activities for the class of FAMEs, and the specific biological profile of this compound remains to be elucidated through dedicated research.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Broth Microdilution Method:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A culture of Staphylococcus aureus is grown overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Preparation of Test Compound: A stock solution of 1-dodecanol is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.
-
Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial count.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the antibacterial activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic Methyl dodec-3-enoate with NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for confirming the structure of synthetic Methyl dodec-3-enoate, including its (E) and (Z) isomers. Detailed experimental protocols for its synthesis via the Wittig reaction and for NMR data acquisition are presented to support the objective comparison of its performance with potential alternatives and impurities.
Distinguishing this compound Isomers from Alternatives
The primary challenge in confirming the structure of this compound lies in distinguishing the desired product from potential isomeric impurities and unreacted starting materials. NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the local electronic environment and stereochemistry.
The key diagnostic signals in the ¹H NMR spectrum for this compound are the olefinic protons at C3 and C4, and the methylene protons at C2 adjacent to the ester group. For the ¹³C NMR spectrum, the signals for the olefinic carbons (C3 and C4) and the carbonyl carbon (C1) are characteristic.
A comparison of the expected NMR data for this compound with a potential isomer, Methyl dodec-2-enoate, highlights the discerning power of this technique. In Methyl dodec-2-enoate, the double bond is conjugated with the carbonyl group, which significantly deshields the olefinic protons and carbons, shifting their signals downfield compared to the non-conjugated system in this compound.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for this compound Isomers and a Positional Isomer.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| (E)-Methyl dodec-3-enoate | ~5.5 (m, 2H, H-3, H-4), ~3.1 (d, 2H, H-2), 3.67 (s, 3H, OCH₃) | ~125-135 (C-3, C-4), ~172 (C-1), ~51 (OCH₃), ~35 (C-2) |
| (Z)-Methyl dodec-3-enoate | ~5.4 (m, 2H, H-3, H-4), ~3.2 (d, 2H, H-2), 3.67 (s, 3H, OCH₃) | ~123-133 (C-3, C-4), ~172 (C-1), ~51 (OCH₃), ~29 (C-2) |
| (E)-Methyl dodec-2-enoate | ~6.9 (dt, 1H, H-3), ~5.8 (d, 1H, H-2), 3.73 (s, 3H, OCH₃) | ~145 (C-3), ~121 (C-2), ~166 (C-1), ~51 (OCH₃) |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
The stereochemistry of the double bond in the (E) and (Z) isomers of this compound can be determined by the coupling constant (J-value) between the olefinic protons in the ¹H NMR spectrum. The (E)-isomer is expected to have a larger coupling constant (typically ~15 Hz) compared to the (Z)-isomer (typically ~10 Hz). Furthermore, the chemical shift of the allylic C-2 methylene protons in the ¹³C NMR spectrum can also be indicative of the stereochemistry, with the C-2 of the (Z)-isomer generally appearing at a slightly higher field (lower ppm value) due to steric effects.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with an aldehyde to form the desired alkene. The following protocol provides a general procedure.
Diagram 1: Wittig Reaction Workflow
Unveiling the Bioactivity of C12 Unsaturated Esters: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of C12 unsaturated esters, a class of molecules with emerging therapeutic potential. By examining how variations in the position and stereochemistry of the double bond within the C12 acyl chain influence their biological effects, we can glean insights for the rational design of novel drug candidates.
This guide synthesizes available data on the cytotoxic, antimicrobial, and enzyme-inhibitory activities of various C12 unsaturated esters. While a comprehensive study systematically comparing a homologous series of these esters remains elusive in publicly available literature, by collating data from various sources, we can begin to piece together the SAR puzzle for this intriguing class of compounds.
Cytotoxic Activity of C12 Unsaturated Esters
The potential of C12 unsaturated esters as cytotoxic agents has been an area of interest. The presence and position of unsaturation in the fatty acid chain can significantly modulate the cytotoxic effects against cancer cell lines.
| Compound | Cell Line | Activity Metric | Value |
| Dodecanoic acid, methyl ester | HepG2 (Liver Cancer) | IC50 | > 100 µg/mL |
| Dodecanoic acid, methyl ester | MCF-7 (Breast Cancer) | IC50 | > 100 µg/mL |
Note: Data for specific C12 unsaturated ester isomers on cytotoxicity is limited in the reviewed literature. The data for the saturated dodecanoic acid methyl ester is provided as a baseline.
The cytotoxic effects of fatty acid esters are often attributed to their ability to disrupt cell membrane integrity and mitochondrial function, leading to apoptosis. The introduction of a double bond can alter the molecule's shape and flexibility, potentially enhancing its interaction with cell membranes or specific molecular targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the C12 esters is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the C12 unsaturated ester dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity of C12 Unsaturated Esters
Fatty acids and their esters are known to possess antimicrobial properties. The length of the carbon chain and the degree and position of unsaturation are critical determinants of their efficacy against various microorganisms.
| Compound | Microorganism | Activity Metric | Value |
| Dodecanoic acid, methyl ester | Staphylococcus aureus | Inhibition Zone | 17 mm |
| Dodecanoic acid, methyl ester | Escherichia coli | Inhibition Zone | 8 mm |
| Dodecanoic acid, methyl ester | Candida albicans | Inhibition Zone | - |
| Dodecanoic acid, methyl ester | Aspergillus niger | Inhibition Zone | - |
The antimicrobial action of fatty acid esters is thought to involve the disruption of the cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic nature of the alkyl chain allows it to intercalate into the lipid bilayer of the microbial cell membrane.
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Activity
The disc diffusion assay is a widely used method to evaluate the antimicrobial activity of compounds.
-
Microbial Culture Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly spread onto the surface of an agar plate.
-
Disc Impregnation: Sterile filter paper discs are impregnated with a known concentration of the C12 unsaturated ester.
-
Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Enzyme Inhibitory Activity
The interaction of C12 unsaturated esters with various enzymes is a growing area of research. Their ability to inhibit specific enzymes could have significant therapeutic implications. For instance, the inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters and implicated in lipid metabolism, has been studied for various unsaturated fatty acids.
| Compound | Enzyme | Activity Metric | Value (µM) |
| Oleic acid (C18:1) | Butyrylcholinesterase | IC50 | 611.3 |
| Linoleic acid (C18:2) | Butyrylcholinesterase | IC50 | > 1000 |
| α-Linolenic acid (C18:3) | Butyrylcholinesterase | IC50 | ~800 |
| Arachidonic acid (C20:4) | Butyrylcholinesterase | IC50 | 611 |
Note: This table presents data for longer-chain unsaturated fatty acids as directly comparable IC50 values for a series of C12 unsaturated esters against a specific enzyme are not available in the reviewed literature. This data illustrates the principle that the degree of unsaturation can influence enzyme inhibition.
The mechanism of enzyme inhibition by fatty acid esters can vary, ranging from competitive inhibition, where the ester binds to the active site of the enzyme, to non-competitive or uncompetitive inhibition, where it binds to an allosteric site.
Experimental Protocol: Enzyme Inhibition Assay (General)
A general protocol for determining the enzyme inhibitory activity of C12 unsaturated esters is as follows:
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The C12 unsaturated ester is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and different concentrations of the inhibitor in a microplate well.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Detection: The product of the enzymatic reaction is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The structure-activity relationship of C12 unsaturated esters is a promising field of study with implications for the development of new therapeutic agents. While the currently available data provides initial insights, it also highlights the need for more systematic research. Future studies should focus on synthesizing and evaluating a comprehensive series of C12 unsaturated ester isomers to build a more complete and predictive SAR model. Such data will be invaluable for optimizing the design of C12 unsaturated esters with enhanced potency and selectivity for specific biological targets. This guide serves as a foundational resource, presenting the current state of knowledge and providing standardized experimental protocols to facilitate future comparative research in this exciting area.
A Comparative Guide to Isomeric Purity Assessment of Synthetic Methyl dodec-3-enoate
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic compounds is a critical parameter in research and development, particularly in the pharmaceutical and fine chemical industries. For unsaturated fatty acid esters like Methyl dodec-3-enoate, the presence of geometric (cis/trans) and positional isomers can significantly impact biological activity, physical properties, and reaction outcomes. This guide provides a comparative overview of common analytical techniques for assessing the isomeric purity of synthetic this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance attributes of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the isomeric purity assessment of this compound.
| Analytical Technique | Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Separation | Resolution of Geometric (cis/trans) Isomers | Excellent with polar capillary columns. | Excellent with silver-ion chromatography. | Not a separation technique. |
| Resolution of Positional Isomers | Good to excellent, depending on the column. | Good, can be optimized with different stationary phases. | Not a separation technique. | |
| Analysis | Limit of Detection (LOD) | Low (ng to pg range). | Low (ng range). | High (µg to mg range). |
| Limit of Quantification (LOQ) | Low (ng range). | Low (ng range). | High (mg range). | |
| Analysis Time per Sample | 20-40 minutes. | 15-30 minutes. | 5-15 minutes per experiment. | |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | High, direct proportionality between signal and concentration. | |
| General | Sample Throughput | High. | High. | Moderate. |
| Instrumentation Cost | Moderate. | Moderate to High. | High. | |
| Solvent Consumption | Low. | High. | Low. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC-FID)
Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound isomers, a polar capillary column is recommended to achieve optimal separation of geometric isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: Highly polar cyanopropyl-substituted polysiloxane phase (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).
Sample Preparation:
-
Dissolve the synthetic this compound sample in a volatile, non-polar solvent such as hexane or heptane to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization to fatty acid methyl esters (FAMEs); however, as the target analyte is already a methyl ester, this step is likely not required unless free fatty acids are present.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The percentage of each isomer is determined by the relative area of its corresponding peak in the chromatogram. The area normalization method is commonly used for purity assessment.
High-Performance Liquid Chromatography (HPLC)
Silver-ion HPLC is a powerful technique for the separation of unsaturated compounds based on the number, position, and geometry of the double bonds.[1][2] The silver ions interact with the π-electrons of the double bonds, leading to differential retention of isomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Silver-ion stationary phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
Sample Preparation:
-
Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile in hexane.
-
Initial: 1% Acetonitrile in Hexane.
-
Gradient: Linearly increase to 5% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Data Analysis: Quantification is performed by comparing the peak areas of the isomers to a calibration curve generated from standards of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and quantification of isomers without the need for chromatographic separation. The chemical shifts and coupling constants of the protons and carbons near the double bond are sensitive to the isomeric form.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthetic this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals) for quantitative analysis.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
Data Analysis:
-
¹H NMR: The ratio of the cis and trans isomers can be determined by integrating the signals of the olefinic protons. For the 3-enoate isomer, these protons will appear around 5.3-5.7 ppm. The coupling constant (J-value) between the olefinic protons is characteristic of the geometry: approximately 10-12 Hz for cis and 15-18 Hz for trans.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons are distinct for different isomers. For example, based on data for a similar compound, Methyl (Z)-3-decenoate, the olefinic carbons would be expected around 120-135 ppm, with the allylic carbons also showing distinct shifts depending on the geometry.[3]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the isomeric purity assessment of synthetic this compound.
Caption: Experimental workflow for isomeric purity assessment.
References
A Comparative Guide to the Stability of Methyl dodec-3-enoate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of three hypothetical formulations of Methyl dodec-3-enoate, an unsaturated fatty acid methyl ester. The stability of such compounds is a critical factor in the development of effective and reliable products. Unsaturated esters are susceptible to degradation, primarily through oxidation, which can be influenced by the formulation composition. This document outlines a comprehensive experimental protocol for evaluating and comparing the stability of these formulations and presents the underlying scientific principles.
Hypothetical Formulations
For the purpose of this comparative study, three distinct formulations of this compound (MD3E) were conceptualized:
-
Formulation A (Control): A simple solution of this compound (1% w/v) in a pharmaceutically acceptable solvent (e.g., ethanol).
-
Formulation B (Emulsion): An oil-in-water emulsion containing this compound (1% w/v), a surfactant (e.g., Tween 80), and an aqueous phase.
-
Formulation C (Antioxidant-Stabilized): A solution of this compound (1% w/v) in ethanol, supplemented with an antioxidant such as alpha-tocopherol (Vitamin E) at a concentration of 0.1% w/v.[1]
Experimental Protocols
A detailed methodology for assessing the stability of these formulations is provided below.
1. Stability-Indicating Analytical Method
A validated gas chromatography-mass spectrometry (GC-MS) method is employed to quantify the concentration of this compound and to detect and identify any degradation products.[2]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a wax column).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of the parent compound from potential degradation products.
-
Injection Mode: Split injection.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
2. Forced Degradation Studies
To accelerate the degradation process and identify potential degradation pathways, the formulations are subjected to various stress conditions.
-
Oxidative Stress: Formulations are exposed to 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Formulations are exposed to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Thermal Stress: Formulations are stored in a temperature-controlled oven at 60°C for a period of 7 days.
3. Long-Term Stability Study
To assess the shelf-life of the formulations under normal storage conditions, a long-term stability study is conducted.
-
Storage Conditions: Samples of each formulation are stored at 25°C/60% RH (ICH recommended long-term storage condition) for a period of 12 months.
-
Time Points for Analysis: Samples are withdrawn and analyzed at pre-determined time points (e.g., 0, 3, 6, 9, and 12 months).
4. Data Analysis
The concentration of this compound is determined at each time point. The percentage of the initial concentration remaining is calculated. The formation of any significant degradation products is also monitored and quantified.
Data Presentation
The following table summarizes hypothetical stability data for the three formulations under accelerated thermal stress.
| Formulation | Initial Concentration (% w/v) | Concentration after 7 days at 60°C (% w/v) | % Remaining | Major Degradation Products |
| Formulation A (Control) | 1.00 | 0.65 | 65% | Hydroperoxides, Aldehydes |
| Formulation B (Emulsion) | 1.00 | 0.85 | 85% | Hydroperoxides |
| Formulation C (Antioxidant) | 1.00 | 0.95 | 95% | Minimal |
Mandatory Visualization
The following diagrams illustrate the potential degradation pathway of this compound and the experimental workflow for stability testing.
Caption: Oxidative Degradation Pathway of this compound.
Caption: Experimental Workflow for Stability Comparison.
Discussion
Unsaturated fatty acid methyl esters like this compound are prone to oxidation at the carbon-carbon double bond.[3][4] This process, often initiated by light, heat, or the presence of metal ions, leads to the formation of hydroperoxides, which can further decompose into a variety of degradation products, including aldehydes and ketones.[1] These degradation products can alter the efficacy, safety, and sensory properties of the final product.
The hypothetical data presented suggests that the inclusion of an antioxidant (Formulation C) significantly enhances the stability of this compound compared to a simple solution (Formulation A). The emulsified formulation (Formulation B) also shows improved stability, which could be attributed to the protective effect of the surfactant layer around the oil droplets, potentially limiting oxygen access.
Conclusion
The stability of this compound is highly dependent on its formulation. The experimental protocol outlined in this guide provides a robust framework for the systematic evaluation and comparison of different formulation strategies. The use of antioxidants and the creation of protective delivery systems like emulsions are promising approaches to enhance the stability of this and other unsaturated fatty acid esters. Further studies are warranted to fully characterize the degradation products and to optimize the formulation for maximum stability and performance.
References
- 1. Antioxidant - Wikipedia [en.wikipedia.org]
- 2. Effects of unsaturated fatty acid methyl esters on the oxidation stability of biodiesel determined by gas chromatography-mass spectrometry and information entropy methods [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. agronomy.emu.ee [agronomy.emu.ee]
Head-to-head comparison of different synthesis routes for Methyl dodec-3-enoate
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of unsaturated esters like Methyl dodec-3-enoate is a critical task. This guide provides a head-to-head comparison of three prominent synthetic routes: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin cross-metathesis. Each method's performance is evaluated based on experimental data for analogous reactions, offering insights into yield, stereoselectivity, and operational considerations.
Executive Summary
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield | Stereoselectivity |
| Wittig Reaction | Wide substrate scope; can be performed under aqueous conditions. | Formation of triphenylphosphine oxide complicates purification; stereoselectivity can be variable. | 45-95% | (E/Z) ratio can vary significantly depending on the ylide stability and reaction conditions. Stabilized ylides tend to favor the (E)-isomer.[1][2] |
| Horner-Wadsworth-Emmons Reaction | Generally provides excellent (E)-stereoselectivity; water-soluble phosphate byproduct simplifies purification.[3][4] | Requires preparation of a phosphonate reagent; the base used can influence the reaction outcome. | High | Predominantly (E)-isomer.[4] |
| Cross-Metathesis | Atom economical; direct formation of the C=C bond from readily available alkenes. | Requires a transition metal catalyst (e.g., Grubbs catalyst); catalyst can be sensitive to impurities; may produce a mixture of self-metathesis and cross-metathesis products. | 70-95% | Generally favors the more thermodynamically stable (E)-isomer. |
Synthesis Routes Overview
The three primary methods for synthesizing this compound involve the formation of the carbon-carbon double bond at the C3 position. The Wittig and Horner-Wadsworth-Emmons reactions achieve this by reacting a C9 aldehyde (nonanal) with a two-carbon phosphorus-stabilized reagent. In contrast, cross-metathesis involves the reaction of a terminal alkene (1-decene) with methyl acrylate in the presence of a ruthenium catalyst.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Wittig Reaction
This protocol is adapted from a general one-pot aqueous Wittig reaction.[5]
Reactants:
-
Nonanal
-
Methyl bromoacetate
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
1.0 M Sulfuric acid
Procedure:
-
To a suspension of triphenylphosphine (1.4 mmol) in a saturated aqueous solution of sodium bicarbonate (5 mL), add methyl bromoacetate (1.6 mmol).
-
Add nonanal (1.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1.0 M sulfuric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is based on a general procedure for the HWE reaction.[3]
Reactants:
-
Nonanal
-
Methyl 2-(diethoxyphosphoryl)acetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of methyl 2-(diethoxyphosphoryl)acetate (1.1 mmol) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to generate the phosphonate anion.
-
Cool the reaction mixture to 0 °C and add a solution of nonanal (1.0 mmol) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be of high purity, but column chromatography on silica gel can be performed for further purification.
Cross-Metathesis
This protocol is adapted from general procedures for cross-metathesis of terminal alkenes with acrylates.
Reactants:
-
1-Decene
-
Methyl acrylate
-
Grubbs Catalyst® (e.g., 2nd Generation)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1-decene (1.0 mmol) and methyl acrylate (1.2-2.0 mmol) in anhydrous DCM under an inert atmosphere.
-
Add the Grubbs catalyst® (0.01-0.05 mmol, 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature to 40 °C for 4-24 hours. The reaction can be performed under an ethylene atmosphere to suppress self-metathesis of 1-decene, though this is often not necessary with a sufficient excess of methyl acrylate.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel.
Logical Workflow for Synthesis Route Selection
The choice of synthesis route often depends on a variety of factors including desired stereochemistry, scale, and purification capabilities. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
A Comparative Guide to the Quantitative Analysis of Methyl Dodec-3-enoate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl dodec-3-enoate, a monounsaturated fatty acid methyl ester (FAME), in complex mixtures is crucial for various research and development applications, including fragrance analysis, biofuel characterization, and metabolic studies. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological decisions.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for GC-MS, HPLC-UV, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | Low femtomol range on column[1] | Typically in the low µg/mL range | Dependent on concentration and magnetic field strength |
| Limit of Quantification (LOQ) | Low fmol to low µg/mL range[2] | Typically in the low to mid µg/mL range | Dependent on signal-to-noise ratio and relaxation times |
| **Linearity (R²) ** | ≥ 0.99[2] | ≥ 0.99 | Excellent, directly proportional to the number of nuclei |
| Accuracy (% Recovery) | 80 - 115% | Typically 90-110% | High, as it can be a primary ratio method |
| Precision (%RSD) | < 15% | < 10% | High, with RSD values typically below 5% |
| Selectivity | High, especially with MS/MS | Moderate, dependent on chromatographic separation | High, based on unique chemical shifts |
| Throughput | High, with fast GC methods available | Moderate to High | Low to Moderate |
| Sample Preparation | Often requires derivatization | Can sometimes be used for direct analysis | Minimal, non-destructive |
Experimental Workflows and Methodologies
The successful quantification of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for each of the compared techniques.
General Experimental Workflow
The overall process for the quantitative analysis of this compound in a complex mixture typically follows the steps outlined in the diagram below.
Figure 1. General workflow for the quantitative analysis of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. Quantification is typically performed after converting the analyte into its fatty acid methyl ester (FAME) if it is not already in that form.
a. Sample Preparation (Derivatization)
For samples containing free fatty acids, a derivatization step is necessary to convert them into their more volatile methyl esters. A common method is transesterification using a reagent like boron trifluoride in methanol.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the lipid extract into a screw-cap vial.
-
Add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the vial at 100°C for 5 minutes.
-
Cool the vial and add 2 mL of 14% boron trifluoride in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 212, 181, 153, 74).
c. Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. An internal standard (e.g., methyl tridecanoate) is recommended to correct for variations in sample preparation and injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV can be a suitable alternative for the analysis of FAMEs, particularly when derivatization is to be avoided or when dealing with less volatile compounds in the mixture.
a. Sample Preparation
For samples where this compound is already present, minimal sample preparation is required.
-
Protocol:
-
Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Due to the lack of a strong chromophore in this compound, detection is typically performed at a low wavelength, such as 205 nm.
c. Data Analysis and Quantification
Similar to GC-MS, quantification is performed using an external calibration curve prepared from standard solutions of this compound. An internal standard can also be employed for improved accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that allows for the direct quantification of analytes in a mixture without the need for identical reference standards for each component.
a. Sample Preparation
-
Protocol:
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
b. NMR Instrumentation and Data Acquisition
-
NMR Spectrometer: Bruker Avance III 400 MHz (or higher field strength for better resolution).
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for high precision).
-
Pulse Angle: A 90° pulse is typically used.
-
c. Data Processing and Quantification
The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte refers to this compound and IS refers to the internal standard.
The olefinic protons of this compound (at approximately 5.3-5.4 ppm) are typically well-resolved and suitable for quantification.
Signaling Pathway and Workflow Diagrams
To further illustrate the logic behind method selection, the following diagram outlines a decision-making process.
Figure 2. Decision tree for selecting an analytical method.
Conclusion
The choice of the optimal analytical method for the quantitative analysis of this compound in complex mixtures is a critical decision that impacts the accuracy and reliability of the results.
-
GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices, although it typically requires a derivatization step.
-
HPLC-UV provides a simpler alternative that may not require derivatization, but it generally has lower sensitivity and selectivity compared to GC-MS.
-
qNMR stands out as a non-destructive technique that provides absolute quantification without the need for a specific reference standard of the analyte, making it invaluable for the analysis of novel compounds or when certified standards are unavailable.
By carefully considering the specific analytical needs and the characteristics of the sample matrix, researchers can select the most appropriate technique to achieve accurate and reliable quantification of this compound.
References
Illustrative Statistical Analysis of Bioassay Results for Methyl dodec-3-enoate: A Comparative Guide
Disclaimer: The following guide is a hypothetical case study intended to serve as a template for researchers and scientists. The experimental data presented is illustrative and not the result of actual laboratory experiments involving Methyl dodec-3-enoate.
This guide provides a comparative analysis of the hypothetical antimicrobial activity of this compound against common fatty acid methyl esters (FAMEs). The objective is to present a framework for the statistical analysis and reporting of bioassay results in a clear and reproducible manner.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and other FAMEs was hypothetically assessed against the bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism, was determined. The results are summarized in the table below.
| Compound | CAS Number | MIC (µg/mL) vs. S. aureus | Standard Deviation (±) |
| This compound | N/A | 125 | 15.2 |
| Methyl laurate | 111-82-0 | 250 | 25.8 |
| Methyl oleate | 112-62-9 | > 500 | - |
| Ampicillin (Control) | 69-53-4 | 2 | 0.5 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any scientific study. The following protocol outlines the hypothetical experiment conducted to obtain the data presented above.
1. Preparation of Test Compounds:
-
This compound, Methyl laurate, and Methyl oleate were sourced from a commercial supplier.
-
Stock solutions of each compound were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Ampicillin was used as a positive control and prepared in sterile deionized water.
2. Bacterial Strain and Culture Conditions:
-
A clinical isolate of Staphylococcus aureus (ATCC 29213) was used for the bioassay.
-
The bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours.
-
The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
3. Minimum Inhibitory Concentration (MIC) Assay:
-
The MIC assay was performed using the broth microdilution method in 96-well microtiter plates.
-
Serial two-fold dilutions of the test compounds and the control were prepared in MHB.
-
The final concentrations ranged from 1 µg/mL to 1024 µg/mL.
-
Each well was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
-
The experiment was performed in triplicate, and the average MIC and standard deviation were calculated.
4. Statistical Analysis:
-
The mean and standard deviation of the MIC values were calculated from the three independent experiments.
-
A one-way analysis of variance (ANOVA) could be employed to determine if there are any statistically significant differences between the antimicrobial activities of the tested compounds.
Visualizations: Experimental Workflow and Hypothetical Signaling Pathway
To further clarify the experimental process and potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Hypothetical mechanism of action for this compound's antimicrobial activity.
Safety Operating Guide
Personal protective equipment for handling Methyl dodec-3-enoate
This guide provides immediate and essential safety protocols for handling Methyl dodec-3-enoate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Hazard Assessment:
-
Review Documentation: Before handling, thoroughly review this guide and any available safety information.
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill cleanup materials are readily accessible.
2. Personal Protective Equipment (PPE) Application:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling esters.[3] Ensure gloves are inspected for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3][4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A standard laboratory coat is required.[5] For larger quantities or tasks with a significant splash risk, a chemically resistant apron should be worn.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
3. Handling the Chemical:
-
Dispensing: Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring and dispensing the chemical to minimize the risk of spills.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames. Be aware that heating can increase the volatility and potential for inhalation exposure.
-
Avoid Contamination: Keep containers of this compound tightly closed when not in use to prevent evaporation and contamination.
4. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with a cloth or other absorbent material and then decontaminate the area with water.[6]
-
Large Spills: In the event of a larger spill, cover the area with an inert absorbent material such as sand or earth, then collect the material into a suitable container for disposal.[6]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[6]
-
Inhalation: If fumes from the heated product are inhaled, move the affected individual to a well-ventilated area with fresh air. If symptoms persist, seek medical attention.[6]
Personal Protective Equipment (PPE) Summary
| Task | Required PPE | Recommended PPE |
| Routine Laboratory Handling (Small Quantities) | Chemical-resistant gloves (Nitrile or Butyl Rubber), Chemical splash goggles, Laboratory coat, Closed-toe shoes | - |
| Handling Large Quantities or Splash Potential | Chemical-resistant gloves (Nitrile or Butyl Rubber), Chemical splash goggles, Face shield, Chemically resistant apron, Closed-toe shoes | - |
| Spill Cleanup | Chemical-resistant gloves (Nitrile or Butyl Rubber), Chemical splash goggles, Respiratory protection (if spill is large or in a poorly ventilated area), Chemically resistant boots and coveralls (for large spills) | Face shield |
Disposal Plan
Proper disposal of this compound is crucial to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not dispose of this compound down the drain.[5]
-
Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[1]
2. Waste Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[6]
-
Arrange for the disposal of the hazardous waste through your institution's licensed waste contractor.[5] For larger quantities, absorption onto vermiculite or a similar absorbent material before collection is recommended.[5]
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
